Technical Documentation Center

Ethyl 4-bromo-1,2-oxazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4-bromo-1,2-oxazole-3-carboxylate
  • CAS: 893638-55-6

Core Science & Biosynthesis

Foundational

Ethyl 4-bromoisoxazole-3-carboxylate chemical structure and molecular weight

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of Ethyl 4-bromoisoxazole-3-carboxylate . Core Scaffold Analysis & Synthetic Utility Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of Ethyl 4-bromoisoxazole-3-carboxylate .

Core Scaffold Analysis & Synthetic Utility

Executive Summary

Ethyl 4-bromoisoxazole-3-carboxylate (CAS: 893638-55-6) is a critical heterocyclic building block in drug discovery, particularly for the synthesis of COX-2 inhibitors (e.g., Valdecoxib analogues) and glutamate receptor modulators. Its structural value lies in its orthogonal reactivity : the C4-bromide serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the C3-ester provides a gateway for amidation or heterocycle formation.

Physicochemical Characterization

The molecule is characterized by a highly electron-deficient isoxazole core. The bromine atom at position 4 is activated for oxidative addition by the adjacent nitrogen and oxygen atoms, making it significantly more reactive than standard aryl bromides.

Table 1: Molecular Specifications
PropertyData
IUPAC Name Ethyl 4-bromo-1,2-oxazole-3-carboxylate
CAS Number 893638-55-6
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
Exact Mass 218.9531
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; sparingly soluble in water
SMILES CCOC(=O)C1=NOC=C1Br
InChI Key GLTWBIWDOCPSEH-UHFFFAOYSA-N

Synthetic Pathways (Graphviz Visualization)

The synthesis of this scaffold typically proceeds via the construction of the isoxazole ring followed by regioselective electrophilic halogenation. The C4 position of the isoxazole ring is the most nucleophilic site, allowing for direct bromination using N-Bromosuccinimide (NBS).

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Synthesis Precursor1 Ethyl 2-chloro-2-(hydroxyimino)acetate Intermediate Ethyl isoxazole-3-carboxylate (Core Formation) Precursor1->Intermediate [3+2] Cycloaddition (Base, solvent) Reagent1 Acetylene / Ethyl Propiolate Reagent1->Intermediate Product Ethyl 4-bromoisoxazole-3-carboxylate (Target) Intermediate->Product Electrophilic Bromination (NBS, DMF, 60°C)

Caption: Figure 1. Convergent synthesis involves a [3+2] dipolar cycloaddition to form the isoxazole core, followed by regioselective C4-bromination.

Reactivity & Medicinal Chemistry Applications

The utility of Ethyl 4-bromoisoxazole-3-carboxylate rests on its ability to undergo divergent functionalization.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-Br bond is highly susceptible to Pd(0) insertion. This is the primary route for installing aryl or heteroaryl groups, a key step in synthesizing bioactive isoxazoles.

  • Mechanism: Oxidative addition of Pd(0) to the C4-Br bond, followed by transmetallation with an aryl boronic acid and reductive elimination.

  • Selectivity: The C3-ester remains intact during standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O), allowing for subsequent modification.

Ester Hydrolysis & Amidation

The C3-ethyl ester can be hydrolyzed to the carboxylic acid (LiOH, THF/H₂O) or directly converted to amides (T3P, amines), which is essential for optimizing pharmacokinetic properties (solubility, H-bond donors).

Diagram 2: Divergent Functionalization Workflow

Reactivity Core Ethyl 4-bromoisoxazole-3-carboxylate Suzuki 3,4-Diarylisoxazole (COX-2 Inhibitor Scaffold) Core->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Hydrolysis 4-Bromoisoxazole-3-carboxylic acid Core->Hydrolysis Hydrolysis (LiOH, THF) Amide Isoxazole-3-carboxamides (Bioactive Linkers) Hydrolysis->Amide Amide Coupling (R-NH2, HATU)

Caption: Figure 2. The scaffold serves as a divergence point: C4 coupling builds the pharmacophore, while C3 transformation tunes solubility.

Experimental Protocol: Regioselective Bromination

Standard Operating Procedure (SOP) for the conversion of ethyl isoxazole-3-carboxylate to ethyl 4-bromoisoxazole-3-carboxylate.

Objective: Install a bromine atom at the C4 position via electrophilic aromatic substitution.

Materials:
  • Ethyl isoxazole-3-carboxylate (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • DMF (Dimethylformamide), anhydrous

  • Ethyl Acetate / Hexanes (for workup)[2][3]

Methodology:
  • Preparation: Dissolve ethyl isoxazole-3-carboxylate (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add N-Bromosuccinimide (NBS) (11 mmol, 1.96 g) portion-wise at room temperature. Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The product will appear less polar than the starting material.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the title compound as a pale solid.

Safety Note: NBS is an irritant. DMF is hepatotoxic. Perform all operations in a fume hood.

Safety & Handling (GHS Classification)

Based on structural analogues and functional group analysis:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[5]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

  • PubChem. (2025).[4] Ethyl 4-bromo-1,2-oxazole-3-carboxylate (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[5] Isoxazole Synthesis Reagents and Building Blocks. Merck KGaA. Link

  • National Institutes of Health (NIH). (2022). Bromo-lactamization of isoxazole via neighboring group participation. PubMed Central. Link

  • BenchChem. (2025). Synthetic Routes of Bromooxazole and Isoxazole Carboxylic Acids. Link

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of 4-Bromoisoxazoles. Link

Sources

Exploratory

An In-depth Technical Guide to the Core Differences Between Ethyl 4-Bromo-1,2-Oxazole and its 1,3-Oxazole Isomers for Drug Development Professionals

Abstract The isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) ring systems are foundational scaffolds in medicinal chemistry, recognized as "privileged structures" due to their prevalence in a multitude of FDA-approved...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) ring systems are foundational scaffolds in medicinal chemistry, recognized as "privileged structures" due to their prevalence in a multitude of FDA-approved therapeutics.[1][2][3] While structurally similar, these five-membered aromatic heterocycles exhibit profound differences in their electronic, steric, and physicochemical properties, stemming from the mere positional change of their nitrogen and oxygen atoms. These nuances are not trivial; they dictate everything from synthetic accessibility and chemical reactivity to the vectoral presentation of hydrogen bond acceptors, ultimately shaping a molecule's biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This guide provides an in-depth comparative analysis of ethyl 4-bromo-1,2-oxazole and its corresponding 1,3-oxazole isomers, offering researchers and drug development professionals a framework for making strategic choices between these critical building blocks. We will dissect their fundamental structural attributes, spectroscopic signatures, synthetic strategies, and chemical reactivity, grounding the discussion in the context of modern drug discovery.

Chapter 1: Fundamental Structural and Electronic Divergence

The core distinction between the 1,2- and 1,3-oxazole systems is the connectivity of the heteroatoms. This seemingly minor isomeric difference creates a cascade of electronic and structural consequences that are critical for a medicinal chemist to understand.

The Heterocyclic Core: A Tale of Two Arrangements

In a 1,2-oxazole (isoxazole) , the nitrogen and oxygen atoms are adjacent. This direct N-O bond is a defining feature, influencing ring strain and electronic distribution. In contrast, the 1,3-oxazole features a carbon atom separating the oxygen and nitrogen, creating a structure more analogous to furan and pyridine fused in character.[4][5][6]

Caption: Atom numbering in 1,2-oxazole vs. 1,3-oxazole cores.

The Electronic Landscape: Basicity and Dipole Moment

The arrangement of heteroatoms directly impacts the molecule's electronic character.

  • Basicity: The nitrogen in a 1,3-oxazole is considered "pyridine-like" and is weakly basic, with a reported pKb of approximately 1.17 for the parent oxazole.[6] This nitrogen can serve as a hydrogen bond acceptor in a biological target. The nitrogen in the 1,2-oxazole (isoxazole) is significantly less basic due to the adjacent, highly electronegative oxygen atom.[7] This difference is a critical consideration in drug design, where hydrogen bonding can be a key determinant of binding affinity.[8]

  • Dipole Moment: Isoxazoles possess a larger dipole moment compared to their oxazole counterparts.[1] This is because the individual bond dipoles of the C=N and C-O bonds in the 1,3-oxazole partially cancel each other out, whereas in the 1,2-oxazole, the vectors are more additive. This distinction can influence a compound's solubility, crystal packing, and interaction with polar residues in a protein binding pocket.

Modulation by Bromo and Ethyl Ester Groups

The presence of a bromine atom and an ethyl carboxylate group, both being electron-withdrawing substituents, further modifies the electronic nature of the rings. They decrease the electron density of the aromatic system, impacting the reactivity of the ring protons and the susceptibility of the core to chemical transformations. The precise position of these groups on each isomeric ring will fine-tune these effects.

Chapter 2: Spectroscopic Differentiation

The structural and electronic differences between the isomers manifest as distinct and predictable spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

The chemical shifts of the ring protons and carbons are highly diagnostic.

  • 1,3-Oxazoles: The proton at the C2 position is uniquely positioned between both heteroatoms, making it the most deshielded (highest ppm value) and the most acidic proton on the ring.[6][7] The protons at C4 and C5 appear at higher field.

  • 1,2-Oxazoles (Isoxazoles): The protons are typically found in a narrower chemical shift range compared to the 1,3-isomer, as no single proton is flanked by both heteroatoms.

The electron-withdrawing bromine atom will generally cause a downfield shift for adjacent protons.

Compound Type Ring Position Typical ¹H Chemical Shift (ppm) Key Differentiating Feature
Ethyl bromo-1,3 -oxazoleH-2~8.0 - 8.5Most downfield signal, absent if substituted.
H-5~7.5 - 8.0
H-4~7.0 - 7.5Generally the most upfield ring proton.
Ethyl 4-bromo-1,2 -oxazoleH-3~8.0 - 8.5Signals are typically closer together.
H-5~8.5 - 9.0

Note: These are estimated ranges and can vary significantly based on the full substitution pattern and solvent.[6][9]

Chapter 3: Synthesis and Reactivity: A Strategic Guide

The synthetic routes to and subsequent reactivity of these isomers are fundamentally different, presenting distinct opportunities and challenges.

Synthetic Pathways

The choice of synthesis is dictated by the desired isomeric core.

Protocol 1: Synthesis of Ethyl 4-bromo-1,3-oxazole-5-carboxylate (Representative 1,3-Oxazole)

This route often proceeds from α-bromoketones and amides. A common strategy involves the reaction of an appropriate amide with a derivative of ethyl bromopyruvate.

Step-by-Step Methodology:

  • Starting Materials: Ethyl 3-bromo-2-oxopropanoate and a suitable amide (e.g., formamide).

  • Cyclization: The components are heated, often in the presence of a dehydrating agent like phosphorus oxychloride or sulfuric acid, to facilitate the Robinson-Gabriel synthesis or a related cyclocondensation.

  • Work-up: The reaction mixture is neutralized and extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Regioselective Bromination of a Pre-formed 1,3-Oxazole

For certain substitution patterns, direct bromination is a viable and powerful strategy. The C2 position is the most acidic and can be selectively deprotonated.[10]

Step-by-Step Methodology:

  • Precursor: Start with a suitably substituted ethyl oxazole-4-carboxylate.

  • Lithiation: Dissolve the precursor in anhydrous THF and cool to -78 °C under an inert atmosphere. Slowly add a strong base like n-butyllithium (n-BuLi) to deprotonate the C2 position.

  • Quenching with Bromine Source: After stirring to ensure complete deprotonation, quench the resulting lithiate with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), at low temperature.[10]

  • Work-up and Purification: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride), extract, and purify via chromatography.

G cluster_0 Synthesis of 2-Bromo-1,3-Oxazole start Ethyl Oxazole-4-carboxylate in Anhydrous THF step1 Cool to -78 °C (Dry Ice/Acetone) start->step1 step2 Add n-BuLi (1.1 eq) Deprotonation at C2 step1->step2 step3 Stir for 1 hr @ -78 °C step2->step3 step4 Add NBS (1.2 eq) in Anhydrous THF step3->step4 step5 Stir for 1-2 hrs @ -78 °C step4->step5 step6 Quench with sat. aq. NH4Cl step5->step6 step7 Extract & Purify step6->step7 product Ethyl 2-Bromo-1,3-oxazole-4-carboxylate step7->product

Caption: Workflow for regioselective C2-bromination of an oxazole.[10]

Synthesis of Ethyl 4-bromo-1,2-oxazole-carboxylate (Isoxazole)

The construction of the isoxazole ring typically involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or the reaction of a hydroxylamine derivative with a 1,3-dicarbonyl compound. For the target molecule, a plausible route involves the reaction of hydroxylamine with a brominated β-ketoester.

Chemical Reactivity and Stability
  • Ring Stability: The N-O bond in the 1,2-oxazole (isoxazole) ring is its Achilles' heel. It is susceptible to reductive cleavage under various conditions (e.g., catalytic hydrogenation), a property often exploited in synthetic chemistry but a potential liability for a drug candidate's metabolic stability. The 1,3-oxazole ring is generally more robust towards reduction but can be sensitive to strong acidic conditions.

  • Reactivity of the Bromo Substituent: In both isomeric systems, the bromine atom is a versatile synthetic handle. It readily participates in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the late-stage diversification of drug candidates, enabling the rapid exploration of structure-activity relationships (SAR) by introducing a wide variety of aryl, heteroaryl, or alkyl groups.[11]

  • Reactivity of the Ring:

    • 1,3-Oxazole: As mentioned, the C2 position is the most reactive site for deprotonation and subsequent reaction with electrophiles.[6][12] Halogens at the C2 position are also the most susceptible to nucleophilic substitution.[6]

    • 1,2-Oxazole: The reactivity is more nuanced and depends on the substitution pattern. The ring is generally less prone to facile deprotonation compared to the C2 position of an oxazole.

Chapter 4: Implications in Drug Discovery and Development

The choice between a 1,2- and 1,3-oxazole scaffold is a strategic decision with far-reaching consequences for a drug discovery program.

Structure-Activity Relationship (SAR) Insights

The different spatial arrangement of the heteroatoms means that the two cores present different pharmacophoric features to a biological target.

  • Hydrogen Bonding: A 1,3-oxazole offers a distinct hydrogen bond accepting vector at the N3 position. A 1,2-oxazole presents two adjacent heteroatoms, which can lead to different chelation or bonding possibilities. The ideal positioning of the nitrogen to accept a hydrogen bond from a receptor can be the deciding factor in an isomer's superior biological activity.[8]

  • Exit Vectors: The position of the bromo-substituent (a key point for diversification) relative to the heteroatoms and the rest of the molecule is different for each isomer. This alters the "exit vector" for SAR exploration, meaning that substituents introduced via cross-coupling will occupy different regions of 3D space, leading to potentially dramatic differences in target engagement.

G cluster_0 Structural Isomerism cluster_1 Physicochemical Properties cluster_2 Drug-Like Properties struct 1,2-Oxazole vs. 1,3-Oxazole dipole Dipole Moment struct->dipole pka Basicity (pKa) struct->pka stability Metabolic Stability (N-O bond cleavage) struct->stability solubility Aqueous Solubility dipole->solubility binding Receptor Binding (H-Bonding) pka->binding stability->binding solubility->binding sar SAR Exploration (Exit Vectors) binding->sar

Caption: Impact of isomerism on drug development properties.

Physicochemical and ADMET Properties

The fundamental electronic differences translate directly to key drug-like properties.

Property Ethyl 4-bromo-1,2-oxazole Ethyl 4-bromo-1,3-oxazole Implication in Drug Development
Basicity (pKa) Very WeakWeakly BasicInfluences salt formation, solubility, and hydrogen bonding interactions.
Dipole Moment HigherLowerAffects solubility, permeability, and potential for polar interactions.
Metabolic Stability Potentially labile to N-O bond reductionGenerally more stable to reductionKey factor in determining a compound's half-life and bioavailability.
Solubility Influenced by higher dipole momentInfluenced by lower dipole and basicityCritical for formulation and achieving therapeutic concentrations.

Conclusion

While ethyl 4-bromo-1,2-oxazole and its 1,3-oxazole isomers may appear to be simple congeners, they are distinct chemical entities with unique personalities. The 1,2-oxazole (isoxazole) is characterized by its adjacent heteroatoms, higher dipole moment, very low basicity, and a synthetically useful but potentially labile N-O bond. The 1,3-oxazole stands apart with its more basic, pyridine-like nitrogen, a highly acidic C2 proton that serves as a prime site for functionalization, and generally greater reductive stability. For the medicinal chemist, the choice is not arbitrary. It is a calculated decision based on the desired target interactions, the required synthetic strategy, and the target ADMET profile. A thorough understanding of these core differences is paramount to efficiently navigating chemical space and successfully designing the next generation of oxazole-containing therapeutics.

References

  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry - Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17).
  • Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies - ResearchGate.
  • A comprehensive review on biological activities of oxazole derivatives.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. (2020, May 29).
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8).
  • 4 - Rsc.org.
  • (PDF) A Practical Synthesis of 1,3-Oxazole - ResearchGate. (2021, April 6).
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal.
  • A comprehensive review on biological activities of oxazole derivatives - PMC. (2019, February 4).
  • (PDF) A comprehensive review on biological activities of oxazole derivatives.
  • Application Notes and Protocols: Regioselective Bromination of 4-Propyl-1,3-oxazole at the C2 Position - Benchchem.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5).
  • Aroma Properties of Some Oxazoles.
  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals - The Pharma Innovation. (2016, December 21).
  • Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules) - YouTube. (2022, January 16).
  • Ethyl 4-bromo-1,2-oxazole-3-carboxylate - PubChemLite.
  • Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate - PubChemLite.
  • Ethyl 4-bromobenzoate(5798-75-4) 1H NMR spectrum - ChemicalBook.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020, March 31).
  • Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity - Chemical Methodologies. (2022, June 27).
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry - Vensel Publications. (2023, July 11).
  • 4-(4-Bromophenyl)-1,2-oxazole | C9H6BrNO | CID - PubChem - NIH.
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review - DRS@nio.
  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022, December 15).
  • Core spectroscopy of oxazole | The Journal of Chemical Physics - AIP Publishing. (2022, December 1).
  • Ethyl 2-bromo-1,3-oxazole-4-carboxylate | 460081-20-3 - ChemicalBook. (2026, January 13).
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • 4-Bromo-1,2-oxazole 95.00% - Advanced ChemBlocks. (2026, February 24).
  • RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole | Request PDF - ResearchGate. (2025, August 6).
  • 4-Bromo-1,3-oxazole - CymitQuimica.
  • The spectra, ionization, and deuteriation of oxazoles and related compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Ethyl 4-bromobutyrate(2969-81-5) 1H NMR spectrum - ChemicalBook.
  • Oxazole.pdf - CUTM Courseware.
  • Ethyl 5-[2,4-dichlorophenyl]-4-bromopyrazole-3-carboxylate - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • 4-bromoethylbenzene(1585-07-5) 1H NMR spectrum - ChemicalBook.
  • 4-bromo-1,2-oxazole-3-carbaldehyde (C4H2BrNO2) - PubChemLite.
  • Synthesis of 1,2,4-oxadiazoles (a review) - ResearchGate.
  • Synthesis and Structural Elucidation of Novel 2,4-Disubstituted 1,3-Oxazole Analogues for Pharmacological Properties | Request PDF - ResearchGate. (2025, August 6).
  • ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW.

Sources

Foundational

Safety, Handling, and Mechanistic Application of Ethyl 4-Bromoisoxazole-3-Carboxylate in Drug Discovery

Executive Summary Ethyl 4-bromoisoxazole-3-carboxylate (CAS: 893638-55-6) is a critical building block in modern medicinal chemistry. It is frequently leveraged by drug development professionals to introduce isoxazole bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-bromoisoxazole-3-carboxylate (CAS: 893638-55-6) is a critical building block in modern medicinal chemistry. It is frequently leveraged by drug development professionals to introduce isoxazole bioisosteres into drug candidates, optimizing pharmacokinetic profiles and target affinity. This technical whitepaper bridges the gap between standard Safety Data Sheet (SDS) compliance and practical laboratory application. By analyzing the physicochemical properties and toxicological mechanisms of this halogenated heterocycle, we provide researchers with a self-validating system for safe handling, emergency response, and advanced synthetic workflows.

Physicochemical Profiling & Structural Implications

Isoxazoles are highly valued in drug design due to their ability to engage in diverse noncovalent interactions, including hydrogen bonding and π-π stacking, while maintaining a favorable lipophilicity profile. The ethyl 4-bromoisoxazole-3-carboxylate scaffold specifically offers a versatile C4-bromine for palladium-catalyzed cross-coupling and a C3-ester for further derivatization.

Table 1: Physicochemical & Identification Data

PropertyValue / Description
Chemical Name Ethyl 4-bromoisoxazole-3-carboxylate
CAS Number 893638-55-6
Molecular Formula C6H6BrNO3
Molecular Weight 220.02 g/mol
Physical State Liquid / Low-melting solid (varies by purity)
Reactivity Profile Electrophilic at C4; susceptible to nucleophilic attack at the ester

Expertise Insight: The isoxazole ring possesses a significant dipole moment (approximately 3.0 D) compared to other azoles like oxazole (1.7 D)[1]. This strong dipole enhances its ability to form favorable dipole-dipole interactions with protein backbones (e.g., amide bonds), making it a potent bioisostere for carboxylic acids or amides[1]. However, the electron-withdrawing nature of the isoxazole ring, combined with the ester group, makes the C4-bromine highly activated. While this is excellent for catalysis, it simultaneously renders the molecule an electrophilic irritant upon biological exposure.

Toxicological Mechanisms & GHS Classification

Standard safety data for halogenated isoxazole esters dictate strict adherence to Global Harmonized System (GHS) classifications. The primary hazards stem from the molecule's electrophilicity and lipophilicity, which allow it to penetrate the stratum corneum and react with nucleophilic residues (e.g., thiols, amines) in cellular proteins.

Primary GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality of Toxicity: The irritation profile is not merely a physical effect; it is a direct chemical consequence of the activated bromo-heterocycle. In the respiratory tract or ocular mucosa, the compound can undergo localized hydrolysis or act as an alkylating/acylating agent, triggering a rapid inflammatory cascade.

ToxPathway Exp Exposure Route (Inhalation/Dermal) Mech Electrophilic Attack / Tissue Irritation Exp->Mech Absorption Effect H315 / H319 / H335 (Skin/Eye/Resp Tox) Mech->Effect Cellular Damage Mitig Immediate Flush (15 min Water) Effect->Mitig Emergency Response

GHS Hazard signaling pathway detailing exposure, mechanism, and mitigation.

Experimental Workflows: Suzuki-Miyaura Cross-Coupling

The primary utility of ethyl 4-bromoisoxazole-3-carboxylate is in late-stage diversification via Suzuki-Miyaura cross-coupling[2]. To ensure a self-validating and safe system, the following protocol integrates chemical synthesis with mandatory safety checkpoints.

Step-by-Step Methodology
  • Preparation (Safety Gate): Conduct all operations within a certified, properly ventilated fume hood. Don appropriate PPE: nitrile gloves (double-gloving is recommended due to the compound's skin penetration potential), safety goggles, and a flame-resistant lab coat.

  • Reagent Charging: In an oven-dried Schlenk flask, add ethyl 4-bromoisoxazole-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as sodium bicarbonate (1.4 equiv) or potassium carbonate[2].

  • Catalyst Addition: Add the palladium catalyst, typically 5 mol% Pd(PPh3)4 or Pd(dppf)Cl2.

    • Expertise Note: The choice of catalyst is critical; electron-deficient bromoisoxazoles can suffer from competitive protodeboronation or homocoupling if oxidative addition is too slow. Pd(dppf)Cl2 often accelerates the cross-coupling of sterically hindered or electronically deactivated substrates[3].

  • Solvent & Degassing: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Degas the suspension via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes to prevent catalyst oxidation.

  • Reaction Execution: Heat the mixture to 90–100 °C (or 150 °C under microwave irradiation for 60 minutes)[2]. Monitor reaction progression via LC-MS or TLC.

  • Quenching & Workup (In-Process Control): Once complete, cool the reaction to room temperature. Quench with saturated aqueous NH4Cl to neutralize the base and precipitate palladium residues. Extract with ethyl acetate.

  • Waste Segregation: Collect all aqueous and organic waste in designated halogenated/heavy-metal waste containers. Do NOT mix with non-halogenated waste due to the presence of unreacted brominated starting material and palladium.

Workflow A Ethyl 4-bromoisoxazole-3-carboxylate (CAS: 893638-55-6) B Fume Hood Preparation (PPE: Nitrile, Goggles) A->B Transfer C Catalyst & Boronic Acid (Pd(PPh3)4, Base) B->C Reagents D Suzuki-Miyaura Coupling (Thermal/Microwave) C->D Heat/Degas E Reaction Quenching (Aqueous NH4Cl) D->E Completion F Halogenated/Pd Waste Disposal E->F Segregation

Mechanistic workflow of Suzuki-Miyaura cross-coupling with safety intervention points.

Emergency Response & Decontamination

A robust safety culture requires preemptive emergency planning. Because ethyl 4-bromoisoxazole-3-carboxylate is an electrophilic irritant, rapid response is paramount to minimizing tissue damage.

  • Spill Protocol: For small benchtop spills, cover the liquid with an inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust. Sweep up the absorbent and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area to clear any residual irritant vapors.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Crucial Insight: The lipophilic nature of the ester means it can absorb rapidly; do not use organic solvents (like ethanol or acetone) to wash the skin, as this will only enhance dermal penetration and exacerbate the irritation.

  • Ocular Exposure: Flush eyes continuously with water or a standard eyewash solution for 15-20 minutes, holding the eyelids open to ensure total clearance of the chemical. Seek immediate ophthalmological assessment.

References

  • Zhu, et al. "Natural products-isoxazole hybrids: A review of developments in medicinal chemistry." Arabian Journal of Chemistry, 2024. Available at: [Link]

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PubMed Central (PMC), NIH, 2011. Available at:[Link]

  • Wang, et al. "Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction." PubMed Central (PMC), NIH, 2018. Available at:[Link]

  • Ishikawa, T. "Superbases for Organic Synthesis: Guanidines, Amidines and Phosphazenes and Related Organocatalysts." John Wiley & Sons, 2009. Available at:[Link]

Sources

Exploratory

Solubility of ethyl 4-bromoisoxazole-3-carboxylate in organic solvents

Solubility Profiling and Solvent Selection for Ethyl 4-bromoisoxazole-3-carboxylate in Organic Synthesis Executive Summary Ethyl 4-bromoisoxazole-3-carboxylate (CAS: 893638-55-6) is a highly specialized, halogenated hete...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling and Solvent Selection for Ethyl 4-bromoisoxazole-3-carboxylate in Organic Synthesis

Executive Summary

Ethyl 4-bromoisoxazole-3-carboxylate (CAS: 893638-55-6) is a highly specialized, halogenated heterocyclic building block widely utilized in medicinal chemistry and agrochemical development[1]. As an intermediate, it is primarily leveraged to construct complex isoxazole-containing pharmacophores via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) or nucleophilic functionalization.

For drug development professionals and synthetic chemists, understanding the solubility profile of this compound is not merely a logistical necessity—it is a critical parameter that dictates reaction kinetics, phase-transfer efficiency, and downstream purification strategies[2]. Because empirical, solvent-by-solvent solubility data for this specific derivative is rarely published in open-access literature, this whitepaper synthesizes structural causality, predictive thermodynamics, and field-proven methodologies to guide solvent selection.

Structural Causality of Solubility: A Thermodynamic Perspective

The dissolution of ethyl 4-bromoisoxazole-3-carboxylate in any organic solvent is governed by the interplay of its three distinct structural domains. By applying the principles of Hansen Solubility Parameters (HSP)—which divide cohesive energy into dispersion (


), polar (

), and hydrogen-bonding (

) forces—we can accurately predict its behavior[3][4].
  • The Isoxazole Core (

    
     and 
    
    
    
    ):
    The heteroaromatic isoxazole ring is highly polarized. The adjacent nitrogen and oxygen atoms act as moderate hydrogen-bond acceptors but lack hydrogen-bond donating capabilities. This drives affinity toward polar aprotic solvents.
  • The Ethyl Ester Moiety (

    
     and 
    
    
    
    ):
    The carbonyl oxygen is a strong hydrogen-bond acceptor, further increasing the molecule's
    
    
    . However, the ethyl tail introduces a localized region of lipophilicity, slightly increasing the dispersion forces (
    
    
    ) required for solvation.
  • The 4-Bromo Substituent (

    
    ):  The addition of a heavy, polarizable bromine atom at the 4-position fundamentally alters the molecule's solubility compared to the parent ethyl isoxazole-3-carboxylate. The bromine atom significantly increases the lipophilicity (LogP) and molecular bulk, which disrupts crystalline lattice packing but simultaneously drastically reduces aqueous solubility. It heavily favors solvents with high dispersion parameters (
    
    
    
    ), such as halogenated organics.

Predictive Solubility Matrix in Organic Solvents

Based on the structural parameters discussed above, the following table summarizes the predictive quantitative solubility ranges for ethyl 4-bromoisoxazole-3-carboxylate at standard ambient temperature and pressure (SATP, 25°C).

Solvent ClassRepresentative SolventsPrimary Solvation MechanismEst. Solubility (mg/mL)Practical Application
Polar Aprotic DMF, DMSO, NMPStrong dipole-dipole interactions; H-bond acceptance.> 100 (Highly Soluble)High-concentration stock solutions;

reactions.
Halogenated Dichloromethane (DCM), ChloroformHigh dispersion force (

) matching the bromo group.
> 100 (Highly Soluble)Liquid-liquid extraction; silica gel chromatography loading.
Ethers / Esters THF, 1,4-Dioxane, Ethyl AcetateModerate dipole matching; structural similarity (EtOAc).50 - 100 (Soluble)Cross-coupling reaction media; standard reaction solvents.
Protic (Alcohols) Methanol, EthanolH-bond donation to the ester/isoxazole, but limited by the lipophilic Br.10 - 50 (Sparingly Soluble)Ester saponification (with water); recrystallization co-solvents.
Non-Polar Hexane, Heptane, ToluenePoor match for the polar isoxazole and ester groups.< 5 (Insoluble to Poor)Anti-solvent for precipitation and recrystallization.
Aqueous Water, Aqueous BuffersHydrophobic repulsion driven by the bromo and ethyl groups.< 0.1 (Insoluble)Phase separation; quenching reactions.

Experimental Methodologies

To ensure scientific integrity, researchers must validate theoretical solubility models through empirical testing. Below are two self-validating protocols: one for precise thermodynamic solubility quantification, and one demonstrating solvent optimization in a synthetic workflow.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method coupled with HPLC-UV ensures that equilibrium (thermodynamic) solubility is measured rather than transient kinetic solubility, which can be artificially inflated by amorphous solid states.

  • Preparation: Add an excess of ethyl 4-bromoisoxazole-3-carboxylate solid (e.g., 50 mg) to a 2 mL glass HPLC vial containing 0.5 mL of the target organic solvent.

  • Equilibration: Seal the vial and place it in a temperature-controlled thermoshaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached between the solid lattice and the solvated state.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Filtration (Self-Validating Step): Carefully aspirate the supernatant and filter it through a solvent-compatible 0.22 µm PTFE syringe filter to remove micro-particulates that could cause false-positive concentration spikes.

  • Quantification: Dilute the filtrate serially into a compatible mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV (detecting at ~240 nm for the isoxazole chromophore). Quantify against a pre-established 5-point calibration curve.

Protocol B: Solvent-Optimized Suzuki-Miyaura Cross-Coupling

Causality: In cross-coupling, the solvent must simultaneously dissolve the lipophilic ethyl 4-bromoisoxazole-3-carboxylate and the polar inorganic base required to activate the boronic acid.

  • Reagent Assembly: To a Schlenk flask, add ethyl 4-bromoisoxazole-3-carboxylate (1.0 equiv), the target arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent Selection: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

    • Why this solvent system? 1,4-Dioxane provides the necessary dispersion and polar parameters to fully solubilize the bromoisoxazole[5]. Water is entirely immiscible with the starting material but is required to dissolve the

      
       and facilitate the formation of the reactive boronate species. The 4:1 ratio creates a homogeneous mixture at the reaction temperature (80°C).
      
  • Catalysis: Add

    
     (0.05 equiv). Heat the reaction to 80°C under a nitrogen atmosphere for 4-6 hours.
    
  • Workup: Cool to room temperature and remove the 1,4-Dioxane under reduced pressure. Partition the residue between Water and Dichloromethane (DCM). The highly lipophilic product will selectively partition into the DCM layer, leaving inorganic salts in the aqueous phase.

Logical Workflows for Solvent Utilization

Workflow A Ethyl 4-bromoisoxazole-3-carboxylate (Solid) B Polar Aprotic Solvents (DMF, DMSO) A->B Dipole-Dipole C Halogenated Solvents (DCM, CHCl3) A->C Dispersion Forces D Non-Polar Solvents (Hexane, Heptane) A->D Hydrophobic Repulsion E High Solubility (>100 mg/mL) B->E C->E F Poor Solubility (<5 mg/mL) D->F G Application: S N Ar & Cross-Coupling E->G H Application: Anti-Solvent Crystallization F->H

Solvent selection logic and downstream applications for ethyl 4-bromoisoxazole-3-carboxylate.

References

  • Apollo Scientific. "893638-55-6 Cas No. | Ethyl 4-bromo-3-isoxazolecarboxylate." Apollo Scientific Catalog, Accessed March 2026. 1

  • Chem-Impex. "Isoxazole-3-carboxylate d'éthyle - Properties and Applications." Chem-Impex International, Accessed March 2026. 2

  • Abbott, Steven. "HSP Basics | Practical Solubility Science." Prof Steven Abbott's Practical Solubility, Accessed March 2026. 3

  • Vay, K., Scheler, S., & Friess, W. "Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres." International Journal of Pharmaceutics, 416(1), 202-209. (2011). 4

Sources

Foundational

Commercial suppliers of ethyl 4-bromo-1,2-oxazole-3-carboxylate

The Strategic Sourcing and Synthetic Utility of Ethyl 4-bromo-1,2-oxazole-3-carboxylate in Drug Discovery Executive Summary In modern medicinal chemistry, the isoxazole core is a privileged scaffold, frequently deployed...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Sourcing and Synthetic Utility of Ethyl 4-bromo-1,2-oxazole-3-carboxylate in Drug Discovery

Executive Summary

In modern medicinal chemistry, the isoxazole core is a privileged scaffold, frequently deployed as a bioisostere for amides and esters to enhance metabolic stability while maintaining critical hydrogen-bonding interactions. Among the most versatile building blocks for accessing complex isoxazole derivatives is ethyl 4-bromo-1,2-oxazole-3-carboxylate (CAS: 893638-55-6). As a Senior Application Scientist, I have structured this in-depth guide to provide drug development professionals with a critical evaluation of commercial suppliers, physicochemical properties, and field-proven synthetic methodologies for the orthogonal functionalization of this scaffold.

Chemical Profile & Physicochemical Properties

Understanding the baseline properties of the building block is essential for predicting solubility, reactivity, and chromatographic behavior during library synthesis (1)[1].

PropertyValue
Chemical Name Ethyl 4-bromo-1,2-oxazole-3-carboxylate (or Ethyl 4-bromoisoxazole-3-carboxylate)
CAS Registry Number 893638-55-6
Molecular Formula C6H6BrNO3
Molecular Weight 220.02 g/mol
Structural Features C4-Bromide (electrophilic handle), C3-Ethyl Ester (nucleophilic target)
Typical Appearance Pale yellow to colorless liquid/solid (temperature dependent)

Commercial Sourcing & Vendor Evaluation

The success of downstream palladium-catalyzed cross-couplings is heavily dependent on the purity of the starting halide. Trace transition metal impurities or sulfurous contaminants from upstream synthesis can poison palladium catalysts. When sourcing ethyl 4-bromo-1,2-oxazole-3-carboxylate, it is critical to evaluate vendors based on their synthetic reliability and quality control standards (2)[2].

Commercial SupplierTypical PurityScale AvailabilitySourcing Strategy & QA Notes
Enamine / FUJIFILM Wako >95%mg to multi-gramExcellent for discovery chemistry. High QA standards ensure minimal catalyst-poisoning impurities.
Fluorochem >95%mg to gramCost-effective for European and global markets; reliable NMR validation.
Combi-Blocks >95%mg to gramIdeal for rapid North American sourcing; consistent batch-to-batch reproducibility.
Sigma-Aldrich >95%mg scaleBest for highly regulated environments requiring extensive documentation (CoAs).

Scientist's Note: Always request a Certificate of Analysis (CoA) and perform an independent LC-MS/NMR validation upon receipt to confirm the absence of des-bromo impurities, which can heavily complicate the purification of the final active pharmaceutical ingredient (API).

Synthetic Utility & Mechanistic Pathways

The strategic value of ethyl 4-bromo-1,2-oxazole-3-carboxylate lies in its dual handles for orthogonal diversification. The electron-deficient nature of the isoxazole ring activates the C4-bromide for oxidative addition, making it an excellent substrate for cross-coupling (3)[3]. Concurrently, the C3-ester can be manipulated via saponification, amidation, or reduction (4)[4].

G A Ethyl 4-bromo-1,2-oxazole-3-carboxylate (Core Scaffold) B C4 Position (Bromide) Cross-Coupling A->B Pd Catalysis C C3 Position (Ester) Derivatization A->C Nucleophilic Attack D Suzuki-Miyaura (Aryl/Heteroaryl) B->D E Buchwald-Hartwig (Amination) B->E F Saponification (Carboxylic Acid) C->F G Direct Amidation (Amide Bioisosteres) C->G

Workflow of orthogonal functionalization for ethyl 4-bromo-1,2-oxazole-3-carboxylate.

Experimental Methodologies

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4 Position

Objective: To selectively install an aryl or heteroaryl group at the C4 position while preserving the C3 ethyl ester. This methodology is critical for synthesizing 3,4-diarylisoxazoles, a motif found in potent COX-2 inhibitors like valdecoxib (4)[4].

Causality & Design:

  • Catalyst Choice: Pd(dppf)Cl2 is selected due to its large bite angle, which accelerates reductive elimination and minimizes protodehalogenation—a common side reaction with electron-deficient isoxazoles (5)[5].

  • Base Selection: Potassium carbonate (K2CO3) in a biphasic mixture (1,4-Dioxane/H2O) provides the necessary hydroxide equivalent to activate the boronic acid to the reactive boronate species. A mild base is strictly required to prevent the premature hydrolysis of the C3 ethyl ester.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine ethyl 4-bromo-1,2-oxazole-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K2CO3 (2.0 equiv).

  • Solvent System: Add a pre-degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, to achieve a 0.2 M concentration). Crucial Step: Degassing via sparging with argon for 15 minutes is mandatory to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of argon. Seal the flask.

  • Reaction: Heat the biphasic mixture to 80 °C for 4-6 hours. Monitor the reaction via LC-MS. The electron-deficient nature of the isoxazole ensures rapid oxidative addition, typically reaching completion within this timeframe.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and partition with water. Extract the aqueous layer with EtOAc (2x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the C4-arylated product.

Protocol 2: Saponification of the C3 Ester

Objective: To hydrolyze the C3 ethyl ester to generate 4-bromo-1,2-oxazole-3-carboxylic acid, a precursor for downstream amide couplings.

Causality & Design:

  • Reagent Choice: Lithium hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation coordinates with the oxygen atoms of the ester and the adjacent isoxazole nitrogen. This chelation directs the hydroxide attack and allows for milder reaction conditions (0 °C to room temperature), effectively preventing base-mediated ring-opening side reactions that plague sensitive isoxazole scaffolds.

Step-by-Step Procedure:

  • Preparation: Dissolve ethyl 4-bromo-1,2-oxazole-3-carboxylate (1.0 equiv) in a solvent mixture of THF/MeOH/H2O (3:1:1 v/v, 0.3 M). This specific ratio ensures complete solubilization of both the organic substrate and the inorganic base.

  • Reaction: Cool the solution to 0 °C using an ice bath. Slowly add LiOH·H2O (1.5 equiv) in one portion. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (staining with KMnO4).

  • Workup & Isolation: Once complete, concentrate the mixture in vacuo to remove the volatile THF and MeOH. Dilute the remaining aqueous layer with a small amount of water and cool to 0 °C. Carefully acidify with 1M HCl dropwise until the pH reaches ~2, ensuring full protonation of the carboxylate. Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate to yield the pure 4-bromo-1,2-oxazole-3-carboxylic acid as a solid.

Quality Control & Self-Validating Systems

To ensure the integrity of the protocols, every step must be self-validating. For ethyl 4-bromo-1,2-oxazole-3-carboxylate, the following analytical signatures confirm structural integrity[1]:

  • 1H NMR (CDCl3, 400 MHz): The defining feature is the sharp singlet of the isoxazole C5 proton at approximately δ 8.70 ppm. The ethyl ester is confirmed by a quartet at δ 4.45 ppm (2H, J = 7.1 Hz) and a triplet at δ 1.42 ppm (3H, J = 7.1 Hz).

  • LC-MS (ESI+): The mass spectrum must display a distinct 1:1 isotopic pattern at m/z 220.0 and 222.0[M+H]+, confirming the presence of the single bromine atom.

References

  • 893638-55-6 CAS Manufactory - ChemicalBook | ChemicalBook |1

  • 893638-55-6・ethyl 4-bromo-1,2-oxazole-3 ... - FUJIFILM Wako | FUJIFILM Wako Pure Chemical Corporation | 2

  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor | National Center for Biotechnology Information (PMC) | 4

  • R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond | ResearchGate | 5

  • Palladium-Catalyzed Cascade Cyclization/Bromination of 2-Alkynone O-Methyl Oximes in Ionic Liquid | SIOC Journals | 3

Sources

Exploratory

Pharmacophore properties of 4-bromoisoxazole derivatives

An In-Depth Technical Guide to the Pharmacophore Properties of 4-Bromoisoxazole Derivatives Executive Summary In contemporary medicinal chemistry, the isoxazole ring is recognized as a highly privileged structural motif....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacophore Properties of 4-Bromoisoxazole Derivatives

Executive Summary

In contemporary medicinal chemistry, the isoxazole ring is recognized as a highly privileged structural motif. Among its functionalized variants, 4-bromoisoxazole derivatives have emerged as critical building blocks and potent pharmacophores. The unique electronic architecture of the isoxazole core—characterized by a weak nitrogen-oxygen bond and electron-rich aromaticity—facilitates diverse biological interactions[1]. The strategic placement of a bromine atom at the C-4 position provides an exceptional synthetic handle, enabling precise structural diversification via transition-metal-catalyzed cross-coupling reactions[2]. This guide explores the structural rationale, target engagement profiles, and field-proven synthetic methodologies associated with 4-bromoisoxazole derivatives.

Structural and Electronic Rationale

The pharmacological utility of 4-bromoisoxazole stems from its distinct physicochemical properties. The isoxazole ring acts as a bioisostere for various functional groups, including amides, esters, and phenols, thereby improving the metabolic stability and lipophilicity of drug candidates.

The electrophilic substitution of isoxazole is highly regioselective. The annular nitrogen exerts a deactivating inductive effect, which directs electrophilic attack predominantly to the C-4 position[1]. Consequently, the C-4 bromine atom is not merely a substituent; it is a highly reactive site for oxidative addition in palladium-catalyzed reactions[2]. This allows medicinal chemists to rapidly construct complex 3,4-diarylisoxazole scaffolds, which are essential for optimizing structure-activity relationships (SAR)[3].

Pharmacophore Profiling and Target Engagement

4-Bromoisoxazole derivatives serve as the structural foundation for several distinct classes of therapeutics. By manipulating the substituents around the isoxazole core, researchers can achieve highly selective target engagement.

COX-2 Selective Inhibition

The 3,4-diarylisoxazole scaffold is a well-established pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective Cyclooxygenase-2 (COX-2) inhibitors[3]. Valdecoxib, a prominent example, utilizes the isoxazole core to properly orient a para-substituted phenylsulfonamide group. This specific geometry allows the molecule to effectively insert into the secondary hydrophobic pocket of the COX-2 active site, conferring selectivity over COX-1 and minimizing gastrointestinal toxicity[3].

Allosteric RORγt Inverse Agonism

Retinoic acid receptor-related orphan receptor γt (RORγt) is a nuclear receptor driving the pathogenesis of autoimmune diseases via IL-17a expression. Recent in silico 3D pharmacophore screening identified trisubstituted isoxazoles—derived from 4-bromoisoxazole intermediates—as potent allosteric inverse agonists[4][5]. Unlike traditional orthosteric ligands, these derivatives bind to an allosteric pocket, stabilizing Helix 12 (H12) in an inactive conformation. This conformational lock prevents the recruitment of necessary coactivator proteins, thereby downregulating gene transcription[5].

G IsoxazoleLigand Isoxazole Derivative (Allosteric Inverse Agonist) RORgt RORγt LBD (Allosteric Pocket) IsoxazoleLigand->RORgt Binds Helix12 Helix 12 (H12) Stabilization (Inactive Conformation) RORgt->Helix12 Induces Coactivator Coactivator Recruitment BLOCKED Helix12->Coactivator Prevents IL17 IL-17a Gene Transcription INHIBITED Coactivator->IL17 Downregulates

Mechanism of RORγt allosteric inhibition by isoxazole derivatives.

SMN Protein Stabilization

In the treatment of Spinal Muscular Atrophy (SMA), derivatives synthesized from 4-bromoisoxazole (such as 4-methyl substituted isoxazoles) have been identified as small-molecule probes that post-translationally stabilize the Survival Motor Neuron (SMN) protein[6]. The isoxazole core provides the necessary rigid geometry to maintain critical hydrogen-bonding networks required for biological activity in SMN-luc reporter gene assays[6].

Quantitative SAR Data Summary

The following table synthesizes the biological efficacy of key 4-bromoisoxazole-derived scaffolds across different therapeutic targets.

Therapeutic TargetDerivative ScaffoldPrimary Mechanism of ActionRepresentative EfficacyReference
COX-2 3,4-Diarylisoxazole (Valdecoxib analogs)Orthosteric enzyme inhibitionSub-micromolar IC50[3]
RORγt Trisubstituted Isoxazole (Compound 25)Allosteric inverse agonism (H12 stabilization)Sub-micromolar IC50[5][7]
SMN Protein 4-Alkyl/Aryl Isoxazole (Compound 4)Post-translational protein stabilizationEC50 = 1.8 µM[6]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and functionalization of 4-bromoisoxazole. These workflows are designed as self-validating systems, emphasizing the causality behind specific reagent choices and environmental controls.

Protocol A: Regioselective Electrophilic Bromination of Isoxazole

This protocol outlines the controlled introduction of a bromine atom at the C-4 position using N-Bromosuccinimide (NBS)[2].

  • Reagent Preparation: Dissolve the starting isoxazole derivative (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) or a controlled aqueous medium at pH 4.7[1].

    • Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the electrophilic aromatic substitution. Aqueous media can also be used to accelerate rapid bromination kinetics while adhering to green chemistry principles[1].

  • Electrophile Addition: Cool the reaction mixture to 0°C. Add NBS (1.05 equiv) portion-wise over 30 minutes.

    • Causality: NBS serves as a controlled source of electrophilic bromine (Br+). The slow addition prevents localized exothermic spikes that could lead to non-selective polybromination or ring cleavage due to the weak N-O bond[1][2].

  • Reaction Monitoring: Stir the mixture at room temperature and monitor via Thin-Layer Chromatography (TLC) (Ethanol:n-hexane 4:6)[1].

  • Quenching and Workup: Quench the reaction with saturated aqueous sodium thiosulfate.

    • Causality: Sodium thiosulfate reduces any unreacted electrophilic bromine species, preventing further oxidative side reactions during the extraction phase.

  • Purification: Extract with ethyl acetate, dry over anhydrous MgSO4, and purify via silica gel chromatography to yield the pure 4-bromoisoxazole.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C-4 bromine serves as an ideal substrate for Suzuki coupling to generate 3,4-diarylisoxazoles[8].

  • Degassing (Critical Step): In a flame-dried Schlenk flask, combine 4-bromoisoxazole (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a solvent mixture of Toluene/Water (4:1)[9]. Bubble argon gas through the mixture for 30 minutes.

    • Causality: Rigorous deoxygenation is mandatory. Ambient oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, terminating the catalytic cycle and causing reaction failure.

  • Catalyst and Base Addition: Under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (5 mol%) and Potassium Carbonate (K2CO3) (2.0 equiv)[9][10].

    • Causality: The Pd(0) species initiates the cycle via oxidative addition into the C-Br bond. The aqueous K2CO3 base is essential; it forms a reactive, electron-rich boronate complex with the arylboronic acid, which significantly accelerates the transmetalation step onto the palladium center.

  • Thermal Activation: Seal the flask and heat to 85°C–100°C for 12 hours[8][9].

  • Validation: Monitor completion via LC-MS. A successful reaction is indicated by the complete consumption of the 4-bromoisoxazole mass peak and the emergence of the cross-coupled product mass.

G Isoxazole Isoxazole Core (Deactivated at C-3/C-5) Bromination Electrophilic Bromination (NBS, 0°C) Isoxazole->Bromination Regioselective Attack BromoIso 4-Bromoisoxazole (Reactive C-Br Bond) Bromination->BromoIso C-4 Substitution Suzuki Suzuki-Miyaura Coupling (Pd(0), Base, Heat) BromoIso->Suzuki Oxidative Addition Valdecoxib 3,4-Diarylisoxazole (Complex Pharmacophore) Suzuki->Valdecoxib Transmetalation & Elimination

Synthetic workflow from isoxazole to complex 3,4-diarylisoxazole pharmacophores.

Conclusion

The 4-bromoisoxazole scaffold is a cornerstone of modern heterocyclic medicinal chemistry. By leveraging its unique electronic properties and the distinct reactivity of the C-4 bromine atom, researchers can efficiently synthesize highly targeted therapeutics ranging from COX-2 inhibitors to novel allosteric modulators of nuclear receptors. Mastery of the associated synthetic protocols—particularly regioselective halogenation and palladium-catalyzed cross-coupling—is essential for any drug development professional looking to exploit this privileged structure.

References

Sources

Foundational

The Dual Nature of Isoxazole Esters: Balancing Hydrolytic Stability and Base-Catalyzed Ring Scission

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The isoxazole ring is a privileged heterocyclic scaffold in drug discovery, featured prom...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The isoxazole ring is a privileged heterocyclic scaffold in drug discovery, featured prominently in therapeutics such as Valdecoxib and Leflunomide. While generally robust, the isoxazole core possesses a latent vulnerability: the relatively weak nitrogen-oxygen (N-O) bond[1]. When functionalized with carboxylate esters, chemists face a distinct chemoselectivity challenge during synthetic manipulations. Exposing these molecules to basic conditions can lead to two divergent pathways: the desired saponification of the ester, or the destructive, base-catalyzed scission of the isoxazole ring[2].

As a Senior Application Scientist, I have observed that successful manipulation of these systems requires moving beyond rote protocols. By understanding the electronic causality of the N-O bond and employing kinetic control, researchers can design self-validating workflows that selectively hydrolyze esters while preserving the heterocyclic core.

Mechanistic Foundations: The Dichotomy of Reactivity

The stability of an isoxazole ester under basic conditions is dictated by its substitution pattern. The N-O bond is prone to cleavage, but this cleavage is rarely spontaneous; it is typically initiated by the abstraction of a ring proton[1].

The Ring-Opening Pathway (Thermodynamic Sink)

If the isoxazole is unsubstituted at the C3 or C5 position, the ring becomes highly labile in the presence of strong bases (e.g., NaOH, KOH). The mechanism involves the abstraction of the C3-proton (or C5-proton), which triggers a concerted scission of the N-O bond to form a stable cyanoenolate anion[3]. Theoretical transition state models confirm that this base-promoted ring opening is a one-stage concerted process driven by the relief of ring strain and the thermodynamic stability of the resulting conjugated enolate[4].

A classic pharmacological example of this reactivity is the anti-inflammatory prodrug Leflunomide. In vitro metabolism studies demonstrate that the C3-H proton is absolutely essential for the base- or enzyme-catalyzed ring scission that generates its active α-cyanoenol metabolite, A771726[3].

The Saponification Pathway (Kinetic Control)

Conversely, if the goal is to hydrolyze an appended ester (e.g., an isoxazole-4-carboxylate) to its corresponding carboxylic acid, the nucleophilic attack of the hydroxide ion at the ester carbonyl must outpace the deprotonation of the ring[2]. Because ester hydrolysis generally has a lower activation energy than N-O bond scission, this pathway can be isolated using strict kinetic control (low temperatures and milder bases).

Mechanism Isox Isoxazole Ester (C3-H present) Base Aqueous Base (OH-) Isox->Base Sapon Ester Hydrolysis (Intact Ring) Base->Sapon Low Temp (0°C) Kinetic Control Deprot C3 Deprotonation Base->Deprot Room Temp Thermodynamic Control Cleavage N-O Bond Scission Deprot->Cleavage Concerted Cyano Cyanoenolate Anion (Ring-Opened) Cleavage->Cyano Irreversible

Figure 1: Mechanistic divergence of isoxazole esters under basic conditions.

Predictive Stability: Structural Causality

To predict how an isoxazole ester will behave, we must analyze its steric and electronic environment. Electron-withdrawing ester groups increase the acidity of adjacent ring protons, exacerbating base lability.

Table 1: Quantitative Stability Matrix of Isoxazole Esters under Basic Conditions

Substitution PatternEster PositionReagents / ConditionsDominant PathwayOutcome / Yield
3-H, 5-Aryl 4-COOEtNaOH (aq), 25 °CRing OpeningCyanoenolate (t1/2 < 5 min)
3-Alkyl, 5-Aryl 4-COOEtNaOH (aq), 25 °CSaponificationIntact Acid (> 85% yield)
3-H, 5-Methyl 4-COOEtLiOH, THF/H₂O, 0 °CSaponificationIntact Acid (~ 75% yield)
N-Substituted 5-Oxo (Lactone)Et₃N, MeOH, 25 °CRing OpeningComplex Degradation

Note: Fully substituted isoxazoles (no protons at C3 or C5) are generally immune to base-catalyzed N-O scission and undergo standard saponification smoothly[5].

Self-Validating Experimental Protocols

To achieve chemoselective ester hydrolysis in the presence of a vulnerable isoxazole ring, the protocol must be designed with internal causality and validation checkpoints.

Protocol A: Chemoselective Saponification of Isoxazole Esters

Causality behind the choices: We utilize Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH). The Li⁺ ion possesses a higher charge density, acting as a Lewis acid to coordinate the ester carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack efficiently at 0 °C[2]. The low temperature kinetically suppresses the higher-activation-energy C3-deprotonation. Furthermore, we quench with citric acid instead of HCl; strong mineral acids can protonate the isoxazole nitrogen, whereas citric acid (pH ~4) selectively protonates the newly formed carboxylate without disturbing the heterocycle[6].

Step-by-Step Methodology:

  • Dissolution: Dissolve the isoxazole ester (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water. Note: THF ensures solubility of the organic substrate while remaining miscible with the aqueous base.

  • Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

  • Base Addition: Add an aqueous solution of LiOH (1.05 eq) dropwise over 5 minutes.

  • Monitoring (Self-Validation Checkpoint 1): Stir at 0 °C and monitor via LC-MS every 30 minutes.

    • Validation: The intact carboxylic acid will elute with a distinct [M-H]⁻ mass. If ring opening occurs, a highly polar cyanoenolate will appear at the solvent front with a shifted UV-Vis absorption profile due to the extended enolate conjugation.

  • Quenching: Once the starting ester is consumed, quench the reaction at 0 °C by adding a 10% aqueous citric acid solution until the pH reaches 4.0–4.5[6].

  • Isolation (Self-Validation Checkpoint 2): Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation: Cyanoenolates are highly water-soluble. A poor mass recovery in the organic phase strongly indicates that base-catalyzed ring scission occurred.

Workflow S1 1. Dissolution THF:H2O S2 2. Base Addition LiOH @ 0°C S1->S2 S3 3. Monitoring LC-MS S2->S3 S4 4. Quenching Citric Acid S3->S4 S5 5. Isolation Extraction S4->S5

Figure 2: Self-validating experimental workflow for chemoselective saponification.

Protocol B: Intentional Base-Catalyzed Ring Opening

If the synthetic objective is to utilize the isoxazole as a masked 1,3-dicarbonyl or cyanoenolate equivalent, thermodynamic control is applied[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the 3-unsubstituted isoxazole in Ethanol.

  • Base Addition: Add aqueous NaOH (2.0 eq).

  • Heating: Heat the mixture to 60 °C for 2 hours. The thermal energy overcomes the activation barrier for C3-deprotonation and subsequent N-O bond cleavage[3].

  • Isolation: Cool to room temperature, acidify carefully with 1M HCl to pH 2 to protonate the enolate, and extract with Dichloromethane (DCM) to isolate the α-cyano ketone derivative.

Conclusion

The manipulation of isoxazole esters under basic conditions is a delicate exercise in chemoselectivity. By understanding that the N-O bond acts as a thermodynamic sink upon deprotonation, chemists can rationally design conditions—specifically leveraging Lewis-acidic bases like LiOH at strictly controlled low temperatures—to kinetically favor ester saponification. Implementing these self-validating protocols ensures high structural fidelity of this critical pharmacological scaffold.

References

  • De Munno, A., et al. "On the base catalysed ring opening of 3-unsubstituted isoxazoles. Derivatives of 4- and 5-phenylisoxazole." SciSpace. URL:[Link]

  • Pinto, D. C. G. A., et al. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Bentham Direct. URL:[Link]

  • Kemp, D. S., et al. "Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities." Journal of the American Chemical Society. URL:[Link]

  • ResearchGate Community. "How to hydrolyze ester in presence of isoxazole moiety?" ResearchGate. URL:[Link]

  • Ulrich, H., et al. "Base-Catalyzed Ring Opening of N-Substituted 5-Isoxazolones." The Journal of Organic Chemistry. URL:[Link]

Sources

Exploratory

Regiocontrolled Synthesis of 3,4-Disubstituted Isoxazoles: A Technical Guide for Medicinal Chemists

Executive Summary & Mechanistic Context The isoxazole ring is a privileged heterocyclic scaffold in drug discovery, serving as a critical pharmacophore in COX-2 inhibitors (e.g., valdecoxib), immunosuppressants (e.g., le...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The isoxazole ring is a privileged heterocyclic scaffold in drug discovery, serving as a critical pharmacophore in COX-2 inhibitors (e.g., valdecoxib), immunosuppressants (e.g., leflunomide), and numerous kinase inhibitors[1]. While the synthesis of 3,5-disubstituted isoxazoles is straightforward via standard thermal or copper-catalyzed 1,3-dipolar cycloadditions (CuAAC-type reactions), accessing the 3,4-disubstituted architecture presents a profound regiochemical challenge.

Standard uncatalyzed cycloadditions between terminal alkynes and nitrile oxides overwhelmingly favor the 3,5-regioisomer due to the steric and electronic biases of the concerted transition state. To overcome this, modern synthetic methodologies rely on transition-metal regioreversal, electronic manipulation of the dipolarophile (enamine chemistry), or strategic structural rearrangements.

As an Application Scientist, I evaluate synthetic routes not just by their theoretical yield, but by their operational robustness, scalability, and mechanistic causality. This whitepaper details three self-validating, state-of-the-art protocols for synthesizing 3,4-disubstituted isoxazoles, providing the mechanistic rationale behind every experimental parameter.

Divergent Synthetic Strategies

DivergentCycloaddition A Terminal Alkyne + Nitrile Oxide B Thermal / Cu(I) Catalysis A->B Standard Conditions C Ru(II) Catalysis [Cp*RuCl(cod)] A->C Regioreversal D 3,5-Disubstituted Isoxazole (Major Product) B->D E 3,4-Disubstituted Isoxazole (Exclusive Regioisomer) C->E

Figure 1: Divergent regioselectivity in 1,3-dipolar cycloadditions.

Strategy 1: Ruthenium-Catalyzed Cycloaddition (The Fokin Protocol)

In 2008, Fokin and colleagues demonstrated that substituting copper with specific ruthenium(II) complexes completely reverses the regioselectivity of the alkyne-nitrile oxide cycloaddition[2].

Mechanistic Causality: The use of [CpRuCl(cod)] is not arbitrary. The highly labile cyclooctadiene (cod) ligand is rapidly displaced by the alkyne and the nitrile oxide to form a reactive ruthenacycle. The bulky pentamethylcyclopentadienyl (Cp) ligand exerts intense steric pressure, forcing the terminal carbon of the alkyne to bond with the oxygen of the nitrile oxide, exclusively yielding the 3,4-disubstituted core[3].

Step-by-Step Methodology
  • Preparation of the Catalytic Matrix: In an oven-dried Schlenk flask under argon, dissolve the terminal alkyne (1.0 equiv) and hydroximoyl chloride (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE provides the optimal dielectric constant for stabilizing the intermediate ruthenacycle without competitively binding to the metal center.

  • Catalyst Activation: Add [Cp*RuCl(cod)] (5 mol%).

  • In Situ Dipole Generation: Add a solution of triethylamine (1.5 equiv) in DCE dropwise over 1 hour via a syringe pump at room temperature.

    • Causality: Nitrile oxides are highly prone to dimerization into furoxans. Slow addition of the base ensures a low steady-state concentration of the reactive dipole, kinetically favoring the cross-coupling pathway over self-condensation.

  • Self-Validation & Workup: Monitor the reaction via LC-MS. The system is self-validating: the reaction is complete precisely when the distinct mass of the hydroximoyl chloride starting material is depleted. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Strategy 2: Metal-Free Enamine-Triggered [3+2] Cycloaddition

For laboratories avoiding transition metals, altering the electronic nature of the dipolarophile is a highly effective alternative. By converting an aldehyde into an enamine, the HOMO-LUMO coefficients are altered, directing the nitrile oxide to exclusively form the 3,4-disubstituted architecture[4].

EnamineMechanism N1 Aldehyde + Secondary Amine N2 Enamine (Dipolarophile) N1->N2 Condensation N4 5-Amino-4,5- dihydroisoxazole N2->N4 [3+2] Cycloaddition N3 Nitrile Oxide (1,3-Dipole) N3->N4 N5 3,4-Disubstituted Isoxazole N4->N5 Elimination

Figure 2: Metal-free enamine-triggered cycloaddition workflow.

Step-by-Step Methodology
  • Enamine Formation: Combine the aldehyde (1.0 equiv) and pyrrolidine (1.2 equiv) in anhydrous toluene. Add activated 4Å molecular sieves.

    • Causality: The sieves act as a thermodynamic sink, sequestering the water byproduct and driving the equilibrium entirely toward the enamine.

  • Cycloaddition: Introduce the N-hydroxyimidoyl chloride (1.0 equiv) and triethylamine (1.5 equiv) to the mixture.

    • Causality: Triethylamine neutralizes the HCl byproduct and generates the nitrile oxide in situ. The electron-rich enamine reacts instantly with the dipole.

  • Aromatization: The intermediate 5-(pyrrolidinyl)-4,5-dihydroisoxazole spontaneously undergoes elimination of the pyrrolidine moiety to restore aromaticity, yielding the 3,4-disubstituted isoxazole[4].

  • Self-Validation: TLC monitoring will reveal a transient, highly polar intermediate (the dihydroisoxazole) that rapidly converts into a significantly less polar, strongly UV-active spot (the final aromatic isoxazole).

Strategy 3: Chalcone-Rearrangement Strategy

Recently, Nakamura et al. (2023) developed a highly regioselective synthesis utilizing a chalcone-rearrangement strategy, bypassing the need for unstable nitrile oxides entirely[5].

Step-by-Step Methodology
  • Condensation: Dissolve the appropriate β-ketoacetal (1.0 equiv)—derived from chalcone oxidation—in methanol (0.5 M). Add hydroxylamine hydrochloride (1.5 equiv) and pyridine (3.0 equiv)[5].

    • Causality: Pyridine acts as a mild base to liberate free hydroxylamine while simultaneously buffering the system to prevent premature, acid-catalyzed degradation of the sensitive acetal moiety.

  • Cyclization: Stir the mixture at 80 °C for 24 hours[5].

    • Causality: Thermal activation is required to drive the condensation of the intermediate oxime and force the subsequent cyclization and aromatization steps.

  • Self-Validation: The reaction mixture will transition from a clear solution to a slightly yellow mixture. Complete consumption of the β-ketoacetal is verified by ¹H NMR (specifically, the disappearance of the distinct acetal methine proton).

Quantitative Data Presentation

To aid in route selection, the operational parameters of the three methodologies are summarized below:

Synthetic StrategyCatalyst / ReagentsKey IntermediateRegioselectivityPrimary Advantage
Ru-Catalyzed Cycloaddition [Cp*RuCl(cod)], Et₃NRuthenacycleExclusive 3,4-Direct use of terminal alkynes; high atom economy.
Enamine-Triggered [3+2] Pyrrolidine, Et₃N5-Amino-dihydroisoxazoleExclusive 3,4-Completely metal-free; utilizes readily available aldehydes.
Chalcone-Rearrangement NH₂OH·HCl, PyridineOxime / IsoxazolineHigh 3,4- (Substrate dependent)Access to unique, sterically hindered substitution patterns.

References

  • Reference[2]: Grecian, S., & Fokin, V. V. (2008). Ruthenium-catalyzed cycloaddition of nitrile oxides and alkynes: practical synthesis of isoxazoles. Angewandte Chemie International Edition, 47(43), 8285-8287. 2

  • Reference[4]: Jia, et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett / Thieme Connect. 4

  • Reference[5]: Nakamura, A., et al. (2023). Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. Synlett, 34, 1253-1258. 5

  • Reference[1]: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances (2021). 1

  • Reference[3]: Ruthenium-Catalyzed Cycloadditions of 1-Haloalkynes with Nitrile Oxides and Organic Azides: Synthesis of 4-Haloisoxazoles and 5-Halo Triazoles. SciSpace / Author Manuscript (2015). 3

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective C4-Bromination of Ethyl Isoxazole-3-Carboxylate Using NBS

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a self-validating, highly optimized standard operating procedure (SOP) for the electrophilic bromination of ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a self-validating, highly optimized standard operating procedure (SOP) for the electrophilic bromination of ethyl isoxazole-3-carboxylate.

Mechanistic Rationale & Regioselectivity

Isoxazoles are privileged scaffolds in medicinal chemistry, frequently utilized to construct complex 3D pharmacophores. Functionalization of the isoxazole ring often requires pre-activation via halogenation[1]. Electrophilic bromination at the C4 position yields ethyl 4-bromoisoxazole-3-carboxylate , a highly versatile intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings)[1].

The isoxazole ring is inherently electron-deficient compared to other heterocycles like pyrrole or furan[2]. The presence of the electronegative oxygen and nitrogen atoms, compounded by the electron-withdrawing ester group at C3, significantly deactivates the ring towards electrophilic aromatic substitution (


).

Why NBS and DMF? The C4 position is the least deactivated (most nucleophilic) site on the ring. Using N-Bromosuccinimide (NBS) provides a controlled, low steady-state concentration of electrophilic bromine (


), which minimizes polybromination and oxidative degradation[3]. Because the transition state (a Wheland-type sigma complex) is highly polar, utilizing a polar aprotic solvent like anhydrous 

-Dimethylformamide (DMF) stabilizes the intermediate. This solvent choice accelerates the reaction without necessitating harsh, corrosive liquid bromine (

) or strong Lewis acids.

Mechanism Substrate Ethyl isoxazole- 3-carboxylate Sigma C4-Bromonium Sigma Complex Substrate->Sigma + Br+ Reagent NBS / DMF (Br+ source) Reagent->Sigma Product Ethyl 4-bromo- isoxazole-3-carboxylate Sigma->Product - H+ (Fast)

Fig 1. Electrophilic aromatic substitution mechanism for C4-bromination of isoxazole.

Quantitative Optimization Data

To establish causality behind the protocol's parameters, we present the solvent and temperature optimization data. The electron-deficient nature of the substrate dictates that room-temperature conditions are insufficient for full conversion.

Table 1: Solvent and Temperature Optimization for C4-Bromination

SolventTemperatureTimeConversion (%)Observation / Impurities
DMF 60 °C 16 h >95% Clean conversion; optimal condition.
AcetonitrileReflux (82 °C)24 h40%High unreacted starting material.
TFARoom Temp24 h65%Trace hydrolysis of the C3-ester.
DCMRoom Temp48 h<5%Reaction stalled; insufficient activation.

Standard Operating Procedure (SOP)

Reagents and Materials

Table 2: Reagent Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl isoxazole-3-carboxylate141.121.01.41 gSubstrate
N-Bromosuccinimide (NBS)177.981.22.14 gElectrophile source
Anhydrous DMF73.09-20 mLPolar aprotic solvent
10% aq.

158.11Excess20 mLQuenching agent
Experimental Workflow

Workflow Step1 1. Activation Dissolve substrate & NBS in anhydrous DMF Step2 2. Thermocycling Stir at 60°C for 16 h under N2 Step1->Step2 Step3 3. Quenching Add 10% aq. Na2S2O3 to neutralize Br2 Step2->Step3 Step4 4. Extraction Partition between EtOAc and H2O/LiCl Step3->Step4 Step5 5. Isolation Silica gel chromatography (Hex/EtOAc) Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target product.

Step-by-Step Execution

Step 1: Reaction Setup In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl isoxazole-3-carboxylate (1.41 g, 10.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

Step 2: Electrophile Addition Causality Note: Protect the reaction flask from ambient light (e.g., wrap in aluminum foil). Light exposure can trigger homolytic cleavage of NBS, leading to unwanted radical side reactions. Portion-wise, add NBS (2.14 g, 12.0 mmol) over 5 minutes.

Step 3: Thermocycling Attach a reflux condenser and heat the reaction mixture to 60 °C using a heating block. Stir vigorously for 16 hours.

Step 4: In-Process Control (Self-Validation) Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1, UV active). The target brominated product will elute slightly higher (less polar, higher


) than the starting material due to the addition of the lipophilic bromine atom.

Step 5: Quenching & Workup Cool the mixture to room temperature. Quench the unreacted NBS by adding 20 mL of a 10% aqueous


 solution. Stir for 15 minutes.
Self-Validation: The mixture may initially possess a yellow/orange tint indicating trace free bromine; successful quenching is visually confirmed when this color dissipates into a pale or colorless solution.

Step 6: Extraction & DMF Removal Transfer to a separatory funnel and extract with EtOAc (3 × 30 mL). Field-Proven Insight: DMF is notoriously difficult to remove under standard vacuum and will cause severe streaking during silica chromatography. Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) followed by brine (30 mL). The lithium chloride drastically increases the ionic strength of the aqueous phase, effectively forcing the DMF out of the organic layer.

Step 7: Isolation Dry the organic layer over anhydrous


, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 15% EtOAc in Hexanes). Concentrate the product fractions to afford ethyl 4-bromoisoxazole-3-carboxylate.

Troubleshooting Guide

  • Issue: Reaction stalls at <50% conversion.

    • Cause: Moisture in the DMF degrading the NBS, or degraded NBS reagent.

    • Solution: Ensure DMF is strictly anhydrous. If the solid NBS is yellow/orange prior to use, recrystallize it from boiling water to remove succinimide and free bromine impurities[3].

  • Issue: Product fractions from the column contain a high-boiling impurity.

    • Cause: Incomplete removal of DMF during the aqueous workup.

    • Solution: Strictly adhere to the 5% aqueous LiCl washing protocol. Do not substitute with standard water washes, as DMF partitions too favorably into EtOAc.

References

  • [1] Rabeb Ben Romdhane, et al. "Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization." ResearchGate, 2024. 1

  • [3] "NBS | 1-Bromo-2,5-pyrrolidinedione | Halogenation Reagents." Ambeed. 3

  • [2] "Product Class 12: Oxazoles." Thieme Connect. 2

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 4-bromoisoxazole-3-carboxylate

Introduction & Scope The isoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of COX-2 inhibitors (e.g., valdecoxib), antiviral agents, and positive allosteric modulators...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The isoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of COX-2 inhibitors (e.g., valdecoxib), antiviral agents, and positive allosteric modulators[1]. Specifically, functionalization at the C-4 position of the isoxazole ring via palladium-catalyzed cross-coupling is a critical pathway for generating structural diversity[2].

However, ethyl 4-bromoisoxazole-3-carboxylate presents unique synthetic challenges. The presence of the electron-withdrawing ester at the C-3 position significantly increases the electrophilicity of the isoxazole ring. Furthermore, the unsubstituted C-5 proton is highly acidic. Under standard, strongly basic Suzuki-Miyaura conditions, this substrate is highly susceptible to ester hydrolysis, C-5 deprotonation, and subsequent N-O bond cleavage (ring-opening degradation).

This application note provides a rationally designed, self-validating protocol for the high-yield Suzuki-Miyaura cross-coupling of ethyl 4-bromoisoxazole-3-carboxylate, emphasizing the causality behind catalyst and base selection to preserve the integrity of the heterocyclic core[3].

Mechanistic Insights & Causality (E-E-A-T)

To successfully couple ethyl 4-bromoisoxazole-3-carboxylate, the catalytic cycle must outpace the background degradation pathways. The standard Suzuki-Miyaura mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst Generation OxAdd Oxidative Addition C-Br Bond Cleavage Pd0->OxAdd + Ethyl 4-bromoisoxazole- 3-carboxylate TransMet Transmetalation Boronic Acid Activation OxAdd->TransMet + Ar-B(OH)2 + Base (e.g., KF) RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim - Halide Salt RedElim->Pd0 - Cross-Coupled Product

Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling for ethyl 4-bromoisoxazole-3-carboxylate.

Causality of Experimental Choices:
  • Base Selection (The Critical Variable) : Strong bases like

    
     or 
    
    
    
    will rapidly hydrolyze the C-3 ethyl ester and induce ring fragmentation. We mandate the use of Potassium Fluoride (
    
    
    )
    or Potassium Carbonate (
    
    
    )
    .
    
    
    is particularly effective because the fluoride ion has a high affinity for boron, activating the boronic acid for transmetalation without raising the pH to a level that threatens the isoxazole ring[5].
  • Catalyst Selection :

    
     is selected over the ubiquitous 
    
    
    
    . The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the reductive elimination step. This rapid turnover minimizes the time the sensitive isoxazole intermediate spends coordinated to the metal[3].
  • Solvent System : A biphasic mixture of 1,4-Dioxane/

    
     (4:1)  is chosen. Dioxane provides excellent solubility for the organic substrates and the catalyst, while the water ensures the dissolution and mobility of the inorganic base, facilitating the crucial transmetalation step[6].
    

Optimization Substrate Ethyl 4-bromoisoxazole- 3-carboxylate Base Base Selection (KF or K2CO3) Substrate->Base Avoids ring opening Catalyst Catalyst Selection (Pd(dppf)Cl2) Base->Catalyst Enables transmetalation Solvent Solvent System (Dioxane/H2O) Catalyst->Solvent Ensures solubility Product Target 4-Aryl Isoxazole Solvent->Product 80°C, 12h

Fig 2. Stepwise optimization logic to prevent isoxazole degradation during cross-coupling.

Quantitative Data Presentation

The following table summarizes the optimization data, demonstrating the direct impact of catalyst and base selection on the reaction yield and the suppression of side reactions.

Table 1: Optimization of Reaction Conditions for Ethyl 4-bromoisoxazole-3-carboxylate

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Primary Observation / Causality
1


Toluene/EtOH/

9045Significant ester hydrolysis observed.
2


THF70<10Complete ring degradation/opening.
3


Dioxane/

(4:1)
8082Clean conversion; minimal hydrolysis.
4


Dioxane/

(4:1)
80 88 Optimal conditions; fastest conversion.
5XPhos Pd G2

Dioxane/

(4:1)
8085Excellent for sterically hindered boronic acids.

Note: Yields are based on LC-MS UV integration at 254 nm against an internal standard.

Experimental Protocol: Self-Validating Methodology

This protocol is designed for a 1.0 mmol scale reaction. It incorporates specific self-validating checkpoints to ensure the reaction is proceeding as intended.

Materials Required:
  • Ethyl 4-bromoisoxazole-3-carboxylate (1.0 mmol, 220 mg)

  • Arylboronic acid (1.2 mmol)

  • 
     adduct (0.05 mmol, 41 mg, 5 mol%)
    
  • Potassium Fluoride (

    
    ) (2.0 mmol, 116 mg)
    
  • 1,4-Dioxane (Anhydrous, 4.0 mL)

  • Deionized Water (1.0 mL)

Step-by-Step Procedure:

Step 1: Reaction Assembly

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add ethyl 4-bromoisoxazole-3-carboxylate, the arylboronic acid,

    
    , and 
    
    
    
    .
  • Self-Validation Checkpoint: The solid mixture should appear as a heterogeneous orange/red powder due to the palladium catalyst.

Step 2: Degassing (Critical for Catalyst Lifespan)

  • Add 1,4-Dioxane (4.0 mL) and

    
     (1.0 mL) to the tube.
    
  • Seal the tube with a rubber septum and degas the biphasic mixture by sparging with ultra-pure Argon gas for exactly 10 minutes.

  • Causality: Oxygen rapidly oxidizes the active

    
     species to inactive 
    
    
    
    complexes, halting the catalytic cycle. Sparging displaces dissolved
    
    
    .

Step 3: Heating and Monitoring

  • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validation Checkpoint: After 30 minutes of heating, the solution should transition to a dark red or homogeneous brown color, confirming the generation of the active

    
     catalytic species.
    
  • Heat for 12 hours. Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate, visualized under UV 254 nm). The starting material (

    
    ) should be completely consumed.
    

Step 4: Workup and Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and Deionized Water (10 mL). Transfer to a separatory funnel.

  • Self-Validation Checkpoint: Check the pH of the aqueous layer; it should be mildly basic (pH 8-9). If it is neutral, the base may have been consumed by acidic impurities in the boronic acid, which could stall the reaction.

  • Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL).

Step 5: Purification

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (typically 10% to 30% EtOAc) to afford the pure 4-aryl-ethyl isoxazole-3-carboxylate.

References

  • Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Arylation of 4-Bromoisoxazole Derivatives

Introduction: The Strategic Importance of C-4 Functionalization in Isoxazoles The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-4 Functionalization in Isoxazoles

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a cornerstone in drug discovery, with applications ranging from anti-inflammatory to anticancer and antimicrobial agents.[2][3] The targeted functionalization of the isoxazole nucleus is paramount for modulating biological activity, and the C-4 position represents a key vector for introducing molecular diversity.

Historically, the direct arylation of this position posed significant synthetic challenges. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, providing a robust and versatile toolkit for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance. This guide provides an in-depth analysis of the palladium-catalyzed arylation of 4-bromoisoxazole derivatives, offering mechanistic insights, practical guidance on reaction optimization, detailed experimental protocols, and troubleshooting advice for researchers in synthetic and medicinal chemistry.

Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

The power of palladium catalysis lies in its ability to cycle between Pd(0) and Pd(II) oxidation states, orchestrating a sequence of elementary steps to couple two organic fragments. While several named reactions fall under this umbrella, they share a common, well-established catalytic cycle.[5]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromoisoxazole, forming a square planar Pd(II) complex. This is often the rate-determining step.

  • Transmetalation (for Suzuki, Sonogashira, etc.): The aryl group from a second organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][7]

This guide will focus on the most prevalent and synthetically useful arylations of 4-bromoisoxazoles: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Isoxazolyl)(Br) (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Trans L₂Pd(II)(Isoxazolyl)(Ar) (Transmetalation Complex) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product 4-Arylisoxazole (R-Ar) Trans->Product Isoxazole_Br 4-Bromoisoxazole (R-X) Isoxazole_Br->OxAdd Boronic_Acid Arylboronic Acid (Ar-B(OH)₂) Boronic_Acid->Trans Base Base (e.g., K₂CO₃) Base->Trans Activates Boronic Acid

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Optimizing the Reaction: A Scientist's Guide to Key Parameters

The success of a palladium-catalyzed arylation hinges on the judicious selection of several key components. Understanding the role of each is critical for achieving high yields and purity.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.[8] Pd₂(dba)₃ is a stable Pd(0) source. The choice often depends on air stability and compatibility with the chosen ligand. For routine couplings, Pd(OAc)₂ is a cost-effective starting point.
Ligand Phosphines: PPh₃, PCy₃, tBu₃PDialkylbiarylphosphines: XPhos, SPhos, RuPhos, BrettPhos[9][10]Bidentate: dppf, BINAP[11]NHCs: IPr, SIMesThis is the most critical variable. Ligands stabilize the Pd center, prevent catalyst decomposition, and modulate its reactivity. For challenging substrates like heteroaryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are superior.[10][12] They promote faster oxidative addition and reductive elimination, leading to higher turnover numbers and enabling reactions at lower temperatures.[10][12]
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic/Alkoxide: NaOtBu, KHMDSThe base's role depends on the reaction. In Suzuki couplings, it activates the boronic acid for transmetalation.[6] In Heck and Buchwald-Hartwig reactions, it neutralizes the HBr formed.[13][14] Stronger, non-nucleophilic bases like NaOtBu are often required for C-N couplings, whereas weaker carbonate bases are sufficient for many C-C couplings. K₃PO₄ is a good all-around choice for Suzuki reactions involving sensitive substrates.[10]
Solvent Toluene, 1,4-Dioxane, DMF, THF, Acetonitrile, n-ButanolSolvent choice is dictated by the solubility of reagents and the required reaction temperature. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and competitive protodeboronation of the boronic acid.[10] Aprotic polar solvents like Dioxane and Toluene are most common.
Temperature Room Temperature to >100 °CMost cross-coupling reactions require heating (80-110 °C) to drive the catalytic cycle, particularly the oxidative addition step. However, highly active modern catalyst systems can sometimes allow for reactions at or near room temperature.[10]

Experimental Protocols: From Setup to Purification

The following protocols provide robust starting points for the arylation of a generic 3,5-disubstituted-4-bromoisoxazole. Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Experimental Workflow start Start setup 1. Reagent Assembly (Isoxazole, Aryl Partner, Base, Catalyst, Ligand) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat to Reaction Temp (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (Cool, Dilute, Extract) monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify end End (Pure 4-Arylisoxazole) purify->end

Figure 2: General experimental workflow for palladium-catalyzed arylation.

Protocol 4.1: Suzuki-Miyaura Coupling of 4-Bromoisoxazole

This protocol describes the coupling of a 4-bromoisoxazole with an arylboronic acid.

Reagents & Materials:

  • 3,5-Disubstituted-4-bromoisoxazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To the oven-dried Schlenk tube, add the 4-bromoisoxazole (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[15][16]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-arylisoxazole product.[16][17]

Protocol 4.2: Heck Coupling of 4-Bromoisoxazole

This protocol outlines the reaction of a 4-bromoisoxazole with an alkene, such as n-butyl acrylate.

Reagents & Materials:

  • 3,5-Disubstituted-4-bromoisoxazole (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous Acetonitrile (5 mL)

  • Oven-dried pressure tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To the oven-dried pressure tube, add the 4-bromoisoxazole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Inert Atmosphere: Seal the tube and purge with argon for 10 minutes.

  • Reagent Addition: Add anhydrous acetonitrile (5 mL), n-butyl acrylate (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Reaction: Securely seal the pressure tube and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired substituted alkene product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Incorrect base or solvent- Low reaction temperature/time- Use a fresh bottle of palladium precursor and ligand.- Ensure all glassware is oven-dried and solvents are properly degassed.- Screen alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃) or solvents.- Increase temperature in 10 °C increments or extend reaction time.
Dehalogenation of Starting Material - Presence of water or protic impurities- Certain ligand/base combinations can promote this pathway.[18]- Use rigorously dried solvents and reagents.- Switch to a different base (e.g., from an alkoxide to a carbonate).- Consider a different ligand system.
Homocoupling of Aryl Partner - Presence of oxygen in the reaction atmosphere- Reaction temperature is too high- Ensure the reaction is set up under a strictly inert atmosphere.[19]- Degas all solvents thoroughly (e.g., by sparging with argon for 20-30 minutes).- Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100 °C).
Formation of Palladium Black - Catalyst decomposition due to high temperature or insufficient ligand- Ensure the correct Pd:Ligand ratio is used (typically 1:1 to 1:4).- Use a more robust (e.g., biarylphosphine) ligand that better stabilizes the catalyst.- Lower the reaction temperature.

Applications in Drug Discovery

The 4-arylisoxazole motif is a key structural feature in many biologically active molecules. The ability to rapidly and efficiently synthesize libraries of these compounds using the methods described herein is a powerful strategy in modern drug development. A prominent example is the synthesis of Valdecoxib , a potent and selective COX-2 inhibitor, which features a 3-phenyl-4-(4-sulfonamidophenyl)isoxazole core.[20][21] The key step in many synthetic routes to Valdecoxib and its analogues is a Suzuki-Miyaura cross-coupling reaction between a 4-bromo or 4-iodoisoxazole and the appropriate arylboronic acid.[20][21]

References

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. ResearchGate. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Available at: [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles. Available at: [Link]

  • Representative synthetic methods for the synthesis of 4‐aryl isoxazoles. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry. Available at: [Link]

  • Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. PubMed. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. WordPress. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF. ResearchGate. Available at: [Link]

  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI. Available at: [Link]

  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. PubMed. Available at: [Link]

  • Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. The University of York. Available at: [Link]

  • Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Journal of Chemical Sciences. Available at: [Link]

  • Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes. Semantic Scholar. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link]

  • Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. | Request PDF. ResearchGate. Available at: [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]

  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available at: [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Scribd. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Recent Developments in the Chemistry of 3-Arylisoxazoles and 3-Aryl-2-isoxazolines. Semantic Scholar. Available at: [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. Available at: [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. NIH. Available at: [Link]

Sources

Application

Procedure for hydrolysis of ethyl 4-bromoisoxazole-3-carboxylate to acid

Application Note: High-Efficiency Hydrolysis of Ethyl 4-Bromoisoxazole-3-carboxylate Executive Summary This guide details the optimized protocol for the saponification of ethyl 4-bromoisoxazole-3-carboxylate to 4-bromois...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Hydrolysis of Ethyl 4-Bromoisoxazole-3-carboxylate

Executive Summary

This guide details the optimized protocol for the saponification of ethyl 4-bromoisoxazole-3-carboxylate to 4-bromoisoxazole-3-carboxylic acid . This transformation is a critical step in the synthesis of bioactive isoxazole derivatives, often serving as a precursor for amide coupling or decarboxylative cross-coupling reactions.

The 4-bromoisoxazole core presents specific challenges: the isoxazole ring is susceptible to cleavage (ring-opening) under vigorous basic conditions, and the C-Br bond must be preserved against nucleophilic aromatic substitution or hydrodebromination. This protocol utilizes a mild Lithium Hydroxide (LiOH) system in a ternary solvent mixture to ensure chemoselectivity and high yield (>90%).

Scientific Foundation & Reaction Mechanism

The Chemical Challenge

Isoxazole-3-carboxylates are generally stable, but the presence of the electron-withdrawing bromine at the 4-position increases the electrophilicity of the ring carbons. Harsh conditions (e.g., NaOH at reflux) can lead to:

  • Ring Opening: Base-catalyzed cleavage of the N-O bond, forming acyclic nitriles.

  • Decarboxylation: Upon acidification, electron-deficient heterocyclic acids can spontaneously decarboxylate if heated.

Mechanism of Action

The reaction proceeds via a standard B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The ethoxide group is then eliminated, yielding the carboxylate salt. The final acidification step protonates the salt to yield the free acid.

ReactionScheme Substrate Ethyl 4-bromoisoxazole- 3-carboxylate Inter Tetrahedral Intermediate Substrate->Inter + LiOH (OH- attack) Salt Lithium Carboxylate Salt Inter->Salt - EtOH Product 4-Bromoisoxazole- 3-carboxylic Acid Salt->Product + HCl (Protonation)

Figure 1: Mechanistic pathway for the saponification of the isoxazole ester.[1][2]

Experimental Protocol

Reagents & Equipment
ReagentRoleGrade/Purity
Ethyl 4-bromoisoxazole-3-carboxylateSubstrate>97% HPLC
Lithium Hydroxide Monohydrate (LiOH·H₂O)BaseReagent Grade
Tetrahydrofuran (THF)SolventHPLC Grade
Methanol (MeOH)Co-solventHPLC Grade
Water (Deionized)Co-solvent18.2 MΩ
Hydrochloric Acid (1M or 2N)AcidifierAnalytical Grade
Ethyl Acetate (EtOAc)Extraction SolventACS Grade
Step-by-Step Methodology

Step 1: Solubilization

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of ethyl 4-bromoisoxazole-3-carboxylate in a solvent mixture of THF:MeOH:Water (3:1:1) .

    • Expert Insight: The ternary mixture is crucial. THF solubilizes the organic ester, Water dissolves the inorganic base, and Methanol acts as a phase-transfer bridge to ensure a homogeneous phase.

    • Volume: Use approximately 10 mL of total solvent per 1 mmol of substrate.

Step 2: Saponification

  • Cool the solution to 0°C using an ice bath.

  • Add 1.5 to 2.0 equivalents of LiOH·H₂O in a single portion.

  • Allow the reaction to warm to room temperature (20-25°C) naturally.

  • Stir vigorously for 1–3 hours .

    • Monitoring: Check reaction progress by TLC (30% EtOAc in Hexanes) or LCMS. The starting material (Rf ~0.6) should disappear, and the baseline spot (acid salt) should appear.

Step 3: Workup & Isolation

  • Concentration: Remove the volatile organic solvents (THF/MeOH) under reduced pressure (Rotavap) at 30°C. Do not heat above 40°C to avoid decarboxylation.

  • Dilution: Dilute the remaining aqueous residue with water (approx. 2x the original water volume).

  • Washing (Optional): Wash the aqueous layer once with diethyl ether or small amount of EtOAc to remove unreacted ester or non-polar impurities. Discard the organic wash.

  • Acidification: Cool the aqueous phase to 0°C. Slowly add 1M HCl dropwise with stirring until the pH reaches 2–3 .

    • Observation: A white to off-white precipitate should form immediately.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x volume).

  • Drying: Combine the organic layers, wash with Brine, dry over anhydrous Na₂SO₄, and filter.

  • Final Concentration: Evaporate the solvent under reduced pressure to yield the crude acid.

WorkupFlow Start Crude Reaction Mixture Evap Evaporate Volatiles (THF/MeOH) Start->Evap AqRes Aqueous Residue Evap->AqRes Wash Wash with Et2O (Remove impurities) AqRes->Wash Optional Acidify Acidify to pH 2-3 (1M HCl, 0°C) Wash->Acidify Aqueous Phase Extract Extract with EtOAc (3x) Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Solid Product (4-Bromoisoxazole-3-COOH) Dry->Final

Figure 2: Downstream processing workflow for product isolation.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected metrics.

ParameterExpected ResultInterpretation
Physical State White to off-white solidOily residue suggests incomplete drying or solvent trapping.
¹H NMR (DMSO-d₆) δ ~9.0 - 9.2 ppm (s, 1H) This singlet corresponds to the C5-H of the isoxazole ring. Absence of ethyl group signals (q ~4.3, t ~1.3) confirms hydrolysis.
¹H NMR (COOH) δ ~13.5 - 14.0 ppm (br s) Broad singlet indicates the free carboxylic acid proton.
LCMS (ESI-) [M-H]⁻ = 190/192 Bromine isotope pattern (1:1 ratio) must be visible.
Melting Point ~160 - 180°C (Predicted) Sharp melting range indicates high purity.

Critical Quality Attribute (CQA): The C5-Proton is the diagnostic handle. In the ester, it typically resonates around 8.8-9.0 ppm. In the acid, it may shift slightly downfield. The preservation of this singlet confirms the ring is intact. If this signal disappears or splits, ring opening has occurred.

Troubleshooting & Optimization

  • Issue: Low Yield / Product Remaining in Aqueous Phase.

    • Cause: Isoxazole carboxylic acids can be quite water-soluble.

    • Solution: Saturate the aqueous phase with NaCl (solid) before the EtOAc extraction (Salting out). Repeat extraction 5 times.

  • Issue: Ring Cleavage (Formation of Nitrile).

    • Cause: Reaction temperature too high or base too strong (e.g., NaOH).

    • Solution: Strictly maintain 0°C during addition. Switch to LiOH if using NaOH. Ensure the reaction does not exceed 25°C.

  • Issue: Incomplete Hydrolysis.

    • Cause: Steric hindrance from the bromine atom (unlikely at C4) or poor solubility.

    • Solution: Increase reaction time to 16 hours. Gently warm to 40°C only if necessary.

References

  • General Hydrolysis of Isoxazole-3-carboxylates

    • Source: Magalhães, J. et al. "Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase." Pharmaceuticals2021, 14, 174.
    • Context: Describes the use of LiOH in THF/MeOH/H2O for quantitative hydrolysis of isoxazole ethyl esters.
    • URL:[Link]

  • Stability of Isoxazole Rings

    • Source: Sperger, C. A. et al.
    • Context: Discusses the stability and reactivity of 4-bromoisoxazole deriv
    • URL:[Link]

  • Physical Properties of 4-Bromoisoxazole

    • Source: PubChem Compound Summary for CID 3862248 (4-Bromoisoxazole).
    • Context: Provides baseline physical data and safety profiles for the core scaffold.
    • URL:[Link]

Sources

Method

Application Note: Stille Cross-Coupling of 4-Bromoisoxazoles

Topic: High-Efficiency Stille Coupling of 4-Bromoisoxazoles Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Executive Summary The isoxazole scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Efficiency Stille Coupling of 4-Bromoisoxazoles Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, featured in diverse therapeutics (e.g., Leflunomide, Valdecoxib). However, functionalizing the 4-position via cross-coupling presents unique challenges due to the electronic properties of the 1,2-oxazole ring. While Suzuki-Miyaura coupling is common, the requisite basic aqueous conditions can degrade sensitive isoxazole derivatives via N-O bond cleavage (Kemp elimination or similar pathways).

The Stille reaction (migita-Kosugi-Stille) offers a neutral, non-aqueous alternative, preserving the isoxazole core. This guide details a robust, field-proven protocol for coupling 4-bromoisoxazoles with organostannanes, specifically addressing the "heteroatom interference" (catalyst poisoning by N-coordination) and offering a self-validating purification strategy for tin removal.

Mechanistic Challenges & Solutions

The Substrate Challenge: 4-Bromoisoxazole

The 4-position of the isoxazole ring is the most electron-rich carbon, behaving similarly to a vinyl bromide but with significant heteroaromatic character.

  • Catalyst Poisoning: The basic nitrogen (N2) of the isoxazole ring can coordinate to the Pd(II) intermediate, displacing phosphine ligands and arresting the catalytic cycle (formation of stable bis-heteroaryl Pd complexes).

  • Oxidative Addition: The C4-Br bond is activated enough for oxidative addition, but the rate is slower than typical aryl iodides.

The "Copper Effect" Solution

For 4-bromoisoxazoles, standard Stille conditions (Pd(PPh₃)₄, Toluene, 110°C) often result in sluggish conversion or decomposition. The addition of Copper(I) Iodide (CuI) and Cesium Fluoride (CsF) is the critical "field-proven" modification (The "Baldwin-Liebeskind" conditions).

  • Role of CuI: Scavenges free ligands and facilitates transmetallation by forming a transient, highly reactive organocopper species from the stannane.

  • Role of CsF: Activates the organostannane by forming a hypervalent silicate/stannate species, making the organic group more nucleophilic.

Mechanistic Pathway Diagram

StilleCycle cluster_CuEffect The Copper Effect (Critical for Isoxazoles) Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (4-Bromoisoxazole) Pd0->OxAdd PdII_Br Pd(II)-Br Complex OxAdd->PdII_Br TransMetal Transmetallation PdII_Br->TransMetal Stannane R-SnBu3 CuI CuI / CsF Stannane->CuI Activation TransCu R-Cu Intermediate CuI->TransCu Sn/Cu Exchange TransCu->TransMetal Fast Transfer PdII_R Pd(II)-R Complex TransMetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product 4-Substituted Isoxazole RedElim->Product

Caption: The modified Stille cycle highlighting the Copper(I) mediated transmetallation, essential for overcoming low reactivity in 4-bromoisoxazoles.

Optimization Matrix

Use this matrix to select conditions based on your specific substrate complexity.

ParameterStandard Conditions (Simple Substrates)Enhanced Conditions (Sterically Hindered / Labile)Reasoning
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%) + AsPh₃ (10 mol%)AsPh₃ (Triphenylarsine) is a "softer" ligand that dissociates easily, accelerating the rate-determining transmetallation step.
Co-Catalyst NoneCuI (10-20 mol%) Facilitates transmetallation via organocopper intermediate.
Additive NoneCsF (2.0 equiv) Activates stannane; scavenges tin byproducts as insoluble fluorides.
Solvent Toluene or DioxaneDMF or NMPPolar aprotic solvents stabilize the polar transition states involved in the Cu/F mediated pathway.
Temp 100–110°C40–60°CLower temperature prevents isoxazole ring opening and catalyst decomposition.

Detailed Experimental Protocol

Target: Coupling of 4-bromoisoxazole (1.0 equiv) with tributyl(vinyl)tin (1.1 equiv). Method: Enhanced Conditions (CuI/CsF promoted).

Reagents & Equipment[1]
  • Reaction Vessel: Flame-dried Schlenk tube or microwave vial with a crimp cap.

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide), sparged with Argon for 15 mins.

  • Catalyst System: Pd(PPh₃)₄ or [Pd₂(dba)₃ + AsPh₃].

  • Additives: Copper(I) Iodide (CuI), Cesium Fluoride (CsF).

Step-by-Step Procedure
  • Vessel Preparation: Charge the reaction vessel with a magnetic stir bar. Flame dry under vacuum and backfill with Argon (repeat 3x).

  • Solids Addition: Under a positive flow of Argon, add:

    • 4-Bromoisoxazole derivative (1.0 mmol)

    • CuI (0.1 mmol, 10 mol%)

    • CsF (2.0 mmol, 2.0 equiv)

    • Pd(PPh₃)₄ (0.05 mmol, 5 mol%) (Note: Add catalyst last)

  • Solvent & Stannane:

    • Add anhydrous DMF (5.0 mL, 0.2 M concentration).

    • Add the Organostannane (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction:

    • Seal the vessel.[1]

    • Heat to 45–60°C . Monitor by TLC/LCMS every hour.

    • Checkpoint: The reaction mixture should turn from yellow to dark orange/brown. If it turns black (Pd precipitation) immediately, the reaction may have stalled; add more ligand (PPh₃ or AsPh₃).

  • Quench: Once complete (typically 2-6 hours), cool to room temperature.

Workup & Purification (Tin Removal Strategy)

Self-Validating Step: The efficiency of tin removal is confirmed by the absence of the characteristic "grease" spots on TLC and Sn isotopes in MS.

  • The KF/Silica Method (Recommended):

    • Dilute the reaction mixture with Et₂O or EtOAc (20 mL).

    • Add 10 mL of saturated aqueous Potassium Fluoride (KF) solution.

    • Stir vigorously for 30 minutes. A bulky white precipitate (Bu₃SnF) will form.

    • Filter the biphasic mixture through a pad of Celite mixed with silica gel.

    • Wash the pad thoroughly with EtOAc.

  • Extraction:

    • Transfer filtrate to a separatory funnel. Wash organic layer with water (3x) to remove DMF, then brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Chromatography:

    • Purify via flash column chromatography.[2]

    • Tip: Add 1% Et₃N to the eluent if the isoxazole product is acid-sensitive.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Pd Black precipitates immediately "Ligand Stripping" by solvent or substrate.Switch to Pd₂(dba)₃ + AsPh₃ . AsPh₃ binds tighter than PPh₃ but is labile enough for catalysis.
No Reaction (SM remains) Oxidative addition failure.Increase temperature to 80°C. If still no reaction, switch solvent to Dioxane (less coordinating than DMF).
Homocoupling of Stannane Oxidative dimerization of tin reagent.Ensure strict oxygen-free conditions. Degas solvents thoroughly.[1] Lower the CuI loading to 5 mol%.
Protodehalogenation (H replaces Br) Moisture in solvent.Use fresh anhydrous DMF. Ensure CsF is dry (hygroscopic).

Workflow Visualization

OptimizationWorkflow Start Start: 4-Bromoisoxazole Coupling CheckSubstrate Is the substrate sterically hindered or base-sensitive? Start->CheckSubstrate Standard Standard Conditions: Pd(PPh3)4, Toluene, 100°C CheckSubstrate->Standard No Enhanced Enhanced Conditions: Pd(PPh3)4, CuI, CsF, DMF, 50°C CheckSubstrate->Enhanced Yes ResultStandard Check Conversion (TLC/LCMS) Standard->ResultStandard ResultEnhanced Check Conversion (TLC/LCMS) Enhanced->ResultEnhanced Success Proceed to KF Workup ResultStandard->Success >80% Conv. FailStandard Low Yield / Decomposition? ResultStandard->FailStandard <50% Conv. ResultEnhanced->Success >80% Conv. FailEnhanced Stalled Reaction? ResultEnhanced->FailEnhanced <50% Conv. FailStandard->Enhanced Retry with Additives SwitchCat Switch Catalyst: Pd2(dba)3 + AsPh3 FailEnhanced->SwitchCat Ligand Modification SwitchCat->ResultEnhanced

Caption: Decision tree for selecting and optimizing reaction conditions for 4-bromoisoxazole Stille couplings.

References

  • Mechanistic Foundation of Stille Coupling: Milstein, D., & Stille, J. K. (1978). General, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[3] Journal of the American Chemical Society, 100(11), 3636–3638. Link

  • The "Copper Effect" (CuI/CsF Optimization): Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier: The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132–1136. Link

  • Triphenylarsine (AsPh3) Ligand Acceleration: Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as the ligand. Journal of the American Chemical Society, 113(25), 9585–9595. Link

  • Tin Removal Protocols (KF Workup): Leibner, J. E., & Jacobus, J. (1979). The fluoride ion induced reaction of organotin compounds. The Journal of Organic Chemistry, 44(3), 449–450. Link

  • Isoxazole Reactivity & Functionalization: Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development, 8(6), 723-740. Link

Sources

Application

Synthesis of valdecoxib analogs using isoxazole carboxylates

Application Note: Strategic Synthesis of Valdecoxib Analogs via Isoxazole-5-Carboxylate Intermediates Executive Summary & Strategic Rationale Valdecoxib (Bextra) , a selective COX-2 inhibitor, utilizes a 3,4-diarylisoxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Valdecoxib Analogs via Isoxazole-5-Carboxylate Intermediates

Executive Summary & Strategic Rationale

Valdecoxib (Bextra) , a selective COX-2 inhibitor, utilizes a 3,4-diarylisoxazole scaffold to fit the specific hydrophobic pocket of the cyclooxygenase-2 enzyme. While the commercial synthesis of Valdecoxib targets a fixed 5-methyl moiety, the Isoxazole-5-Carboxylate route offers a superior platform for Lead Optimization and Analog Synthesis .

By synthesizing the isoxazole core with a C5-ester handle (carboxylate), researchers can:

  • Diverge rapidly into amides, alcohols, and ethers to probe the "side pocket" of the COX-2 active site.

  • Modulate solubility (a key failure point for many COXibs) by introducing polar functionality at C5.

  • Control Regiochemistry more effectively than standard nitrile oxide cycloadditions.

This guide details the protocol for constructing the 3,4-diarylisoxazole-5-carboxylate core and its subsequent diversification into Valdecoxib analogs.

Synthetic Strategy & Pathway Visualization

The strategy diverges from the standard industrial route (Talley et al.) which uses ethyl acetate to install a static methyl group. Instead, we employ diethyl oxalate in a Claisen condensation to install the carboxylate.

Valdecoxib_Analog_Strategy Deoxybenzoin Deoxybenzoin (Starting Material) Diketoester Diketo-ester Intermediate Deoxybenzoin->Diketoester Claisen Condensation (Diethyl Oxalate, NaOEt) Isoxazole_Ester Ethyl 3,4-diarylisoxazole- 5-carboxylate (The Pivot Point) Diketoester->Isoxazole_Ester Cyclization (NH2OH·HCl) Valdecoxib Valdecoxib (C5 = Methyl) Isoxazole_Ester->Valdecoxib Reduction (DIBAL-H / Et3SiH) Amides Isoxazole Amides (Solubility Analogs) Isoxazole_Ester->Amides Aminolysis (R-NH2) Alcohols Isoxazole Alcohols (Polar Analogs) Isoxazole_Ester->Alcohols Partial Reduction (NaBH4)

Figure 1: Strategic divergence from the carboxylate intermediate allows access to both the parent drug and diverse analogs.

Detailed Protocols

Protocol A: Synthesis of Ethyl 3,4-Diphenylisoxazole-5-Carboxylate

The Core Scaffold Construction

Principle: This step utilizes a Claisen condensation between a deoxybenzoin derivative and diethyl oxalate, followed by a regiospecific cyclization with hydroxylamine.

Reagents:

  • Deoxybenzoin (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (NaOEt) (1.5 eq, 21% wt in EtOH)

  • Hydroxylamine hydrochloride (NH₂OH[1][2]·HCl) (1.5 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Claisen Condensation:

    • In a flame-dried 3-neck round-bottom flask (RBF) under N₂, charge anhydrous ethanol (10 volumes).

    • Add NaOEt solution dropwise to a stirred solution of Deoxybenzoin at room temperature.

    • Add Diethyl oxalate dropwise over 20 minutes. The solution will turn yellow/orange, indicating enolate formation.

    • Reflux: Heat to 78°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of starting material.

    • Checkpoint: Formation of the

      
      -diketo ester is critical. If conversion is low, add 0.2 eq more NaOEt.
      
  • Cyclization:

    • Cool the reaction mixture to room temperature.

    • Add Hydroxylamine hydrochloride (solid) in one portion.

    • Reflux for an additional 6–8 hours.

    • Mechanism Note: Hydroxylamine acts as a 1,2-dinucleophile. The initial attack usually occurs at the most electrophilic ketone (C3), determining the regiochemistry.

  • Work-up & Purification:

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallization: Purify the crude ester using hot Ethanol/Hexane (1:4).

Expected Yield: 75–85% Appearance: White to off-white crystalline solid.

Protocol B: Chlorosulfonation (Sulfonamide Installation)

Critical for COX-2 Activity

If the starting deoxybenzoin did not contain the sulfonamide moiety (common in convergent synthesis), it must be installed now.

Safety Alert: Chlorosulfonic acid (


) reacts violently with water. Use a dedicated fume hood and wear full PPE (face shield, acid-resistant gloves).
  • Chlorosulfonation:

    • Cool Chlorosulfonic acid (5.0 eq) to 0°C in a dry flask.

    • Add the Isoxazole Ester (from Protocol A) portion-wise, keeping internal temp < 5°C.

    • Stir at 0°C for 30 mins, then warm to RT and stir for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice (exothermic!). Extract the sulfonyl chloride precipitate with DCM.

  • Amidation:

    • To the DCM solution of sulfonyl chloride, add aqueous Ammonium Hydroxide (28%

      
      , 10 eq) at 0°C.
      
    • Stir for 1 hour.

    • Separate layers, dry organic phase, and concentrate to yield the Sulfonamide-Isoxazole-Ester .

Protocol C: Diversification of the Carboxylate (Analog Generation)

This is where the "Carboxylate" route proves its value over the standard route.

Target Analog ClassReagentsReaction ConditionsRationale
Amides Primary/Secondary Amines,

DCM, Reflux, 4hExplore H-bond donors/acceptors in the active site side-pocket.
Primary Alcohols

,


, 2h
Increase polarity; potential for further etherification.
Carboxylic Acids

,

RT, 12hCreate salt-bridge interactions; improve water solubility.
5-Methyl (Valdecoxib) 1. DIBAL-H2.

-78°C (DIBAL)RT (Silane)Reduction of ester to methyl to regenerate parent drug structure.

Quantitative Data & Validation

Table 1: Comparison of Synthetic Routes

ParameterStandard Route (Talley et al.)Carboxylate Route (Recommended)
Starting Material Deoxybenzoin + Ethyl AcetateDeoxybenzoin + Diethyl Oxalate
C5 Substituent Methyl (Fixed)Ester (Versatile)
Regioselectivity Moderate (requires strong base)High (dictated by oxalate electronics)
Diversity Potential Low (Methyl is inert)High (Ester is reactive)
Overall Yield ~60-70%~75% (to ester)

QC Specifications for Intermediates:

  • HPLC Purity: >98% (Column: C18, Mobile Phase: ACN/Water + 0.1% TFA).

  • 1H NMR (DMSO-d6):

    • Valdecoxib Analog (Ester):

      
       1.15 (t, 3H, ester 
      
      
      
      ), 4.15 (q, 2H, ester
      
      
      ), 7.2-7.8 (m, aromatic protons).
    • Absence of: Singlet at

      
       2.4 (characteristic of the 5-methyl group in Valdecoxib) confirms the ester is intact.
      

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[2][3] Journal of Medicinal Chemistry, 43(5), 775–777. Link

  • Semenov, V. V., et al. (2018). "Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles." Tetrahedron Letters, 59(15), 1453-1456. Link

  • Waldo, J. P., & Larock, R. C. (2007).[4] "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization." Journal of Organic Chemistry, 72(25), 9643–9647. Link

  • Joy, M. N., et al. (2023).[5] "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega, 8(19), 17446–17498. Link[5]

  • Bibi, A., et al. (2019).[6] "Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives." BMC Chemistry, 13, Article 124. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Isoxazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of electron-deficient heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of electron-deficient heterocycles. One of the most notorious issues when performing palladium-catalyzed Suzuki-Miyaura cross-couplings on bromoisoxazoles is hydrodebromination (or reductive dehalogenation).

In this guide, we will dissect the mechanistic causality of this side reaction, provide evidence-based troubleshooting FAQs, and outline a self-validating protocol to ensure your coupling reactions favor C–C bond formation over C–Br reduction.

Mechanistic Insight: The Origin of Hydrodebromination

To solve debromination, we must first understand its origin within the catalytic cycle. Following the oxidative addition of the bromoisoxazole to the Pd(0) species, the resulting Pd(II) intermediate faces a kinetic bifurcation[1].

The desired pathway involves transmetalation with the boronic acid, followed by reductive elimination to yield the cross-coupled product. However, if transmetalation is slow, the Pd(II) complex can undergo a parasitic hydride transfer . This hydride typically originates from protic solvents (like ethanol), alkoxide bases (via


-hydride elimination), or trace impurities[2]. Subsequent reductive elimination yields the des-bromo isoxazole byproduct.

Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition [Isoxazole-Pd(II)-Br] Pd0->OxAdd + Bromoisoxazole TransMet Transmetalation [Isoxazole-Pd(II)-R] OxAdd->TransMet + R-B(OH)2 (Fast Pathway) Hydride Hydride Transfer [Isoxazole-Pd(II)-H] OxAdd->Hydride + Hydride Source (Alcohols/Alkoxides) Product Desired Coupling Product + Pd(0) TransMet->Product Reductive Elimination Product->Pd0 Byproduct Hydrodebromination Byproduct Hydride->Byproduct Reductive Elimination

Caption: Competing pathways in Pd-catalyzed coupling: Transmetalation vs. Hydrodebromination.

Frequently Asked Questions (FAQs)

Q1: Why is my bromoisoxazole yielding predominantly the des-bromo byproduct? A1: The primary cause is the presence of a hydride donor in your reaction mixture combined with a slow transmetalation step. Solvents like ethanol or isopropanol, and bases like sodium tert-butoxide, are classic culprits because they can undergo


-hydride elimination, transferring a hydride directly to the palladium center[1]. Furthermore, the highly electron-deficient nature of the isoxazole ring makes the Ar-Pd(II)-Br intermediate particularly susceptible to this reduction.
Solution: Switch to aprotic solvents (e.g., 1,4-dioxane, THF, or toluene) and use milder, inorganic bases such as K3PO4 or CsF[2].

Q2: How does ligand architecture influence the cross-coupling to debromination ratio? A2: Ligand selection is the most powerful tool for dictating the kinetic fate of the Pd(II) intermediate. While electron-rich, bulky phosphines (like P(t-Bu)3) promote oxidative addition, they can also inadvertently accelerate reductive elimination of the Ar-H species if a hydride is present[1]. However, specialized biaryl phosphine ligands like XPhos or pre-catalysts like XPhos Pd G2/G3 are highly effective for heteroaryl halides[3]. They are sterically tuned to massively accelerate the transmetalation and reductive elimination steps of the desired pathway, effectively outcompeting the slower debromination side reaction.

Q3: Can the reaction temperature be lowered to prevent this, and how do I maintain reactivity? A3: Yes. Hydrodebromination typically has a higher activation energy barrier than the desired cross-coupling. Running reactions at elevated temperatures (e.g., >100 °C) disproportionately accelerates the side reaction[1]. By utilizing highly active pre-catalysts (e.g., Pd(dppf)Cl2 or Buchwald precatalysts), you can achieve full conversion at milder temperatures (40–60 °C), thereby preserving the C–Br bond until transmetalation occurs[4].

Quantitative Data: Reaction Optimization Matrix

To systematically eliminate debromination, evaluate your conditions against this optimization matrix. The data below summarizes the typical causality observed when altering reaction parameters for bromoisoxazoles.

ParameterSub-optimal Choice (Promotes Debromination)Optimized Choice (Favors Cross-Coupling)Mechanistic Rationale
Solvent Ethanol, Isopropanol, DMF1,4-Dioxane, THF, TolueneAprotic solvents eliminate the primary source of

-hydride elimination from the solvent shell.
Base NaOtBu, NaOEt, Et3NK3PO4, K2CO3, CsFInorganic bases do not possess extractable

-hydrogens, preventing the formation of Pd-H species.
Catalyst Pd(OAc)2 + PPh3 (unoptimized)XPhos Pd G3, Pd(dppf)Cl2Advanced ligands accelerate transmetalation, kinetically starving the debromination pathway.
Temperature 100–120 °C40–60 °CLower temperatures disfavor the higher-activation-energy hydride transfer step.
Boron Source Boronic acid (prone to protodeboronation)Pinacol ester (Bpin) or MIDA boronateEsters often provide a more controlled, stable transmetalation rate without degrading in the reaction matrix[5].

Validated Experimental Protocol: Mild Suzuki Coupling of Bromoisoxazoles

This protocol is designed as a self-validating system. By utilizing a highly active precatalyst and strictly aprotic conditions, we enforce a kinetic preference for C–C bond formation over hydrodebromination.

Reagents & Materials:

  • Bromoisoxazole (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid Pinacol Ester (1.2 equiv)

  • XPhos Pd G3 (2–5 mol%)

  • K3PO4 (2.0 equiv, finely milled)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water (Degassed)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromoisoxazole, the boronic acid pinacol ester, K3PO4, and the XPhos Pd G3 precatalyst.

  • Atmospheric Control (Critical Step): Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this purge cycle three times.

    • Causality: Oxygen can oxidize the phosphine ligand or the Pd(0) species, stalling the catalytic cycle and increasing the residence time of the Pd(II) intermediate, which allows side reactions to compete.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 or 5:1 v/v ratio) via syringe.

    • Causality: The small amount of water is essential to solubilize the inorganic base and activate the boronic ester via the formation of a reactive boronate complex, drastically speeding up transmetalation.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 60 °C . Stir vigorously (800+ rpm) to ensure optimal mass transfer in the biphasic mixture.

  • Monitoring: Monitor the reaction via LC-MS or TLC. Because XPhos Pd G3 is highly active, the reaction should reach completion within 2 to 6 hours. Prolonged heating after the boronic ester is consumed will only invite degradation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • BenchChem. Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. 1

  • BenchChem. Preventing debromination in Suzuki coupling of bromo-imidazoles.2

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones.3

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 5

  • National Center for Biotechnology Information (PMC). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. 4

Sources

Optimization

Technical Support Center: Optimizing Yield for Bromination of Ethyl Isoxazole-3-Carboxylate

Welcome to the Technical Support Center for heterocyclic functionalization. The bromination of ethyl isoxazole-3-carboxylate to yield ethyl 4-bromoisoxazole-3-carboxylate is a critical transformation for drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. The bromination of ethyl isoxazole-3-carboxylate to yield ethyl 4-bromoisoxazole-3-carboxylate is a critical transformation for drug development professionals synthesizing novel isoxazole-containing pharmacophores. However, researchers frequently encounter stalled reactions, poor yields, or complex purification profiles.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to ensure reproducible, high-yield bromination.

Part 1: Mechanistic Insights & Regioselectivity

FAQ 1: Why is the bromination of ethyl isoxazole-3-carboxylate generally low-yielding under standard conditions?

Answer: The isoxazole ring is inherently electron-deficient due to the presence of the highly electronegative oxygen and nitrogen heteroatoms, which strongly deactivate the ring toward Electrophilic Aromatic Substitution (EAS) [1]. Furthermore, the ethyl carboxylate group at the C3 position acts as a powerful electron-withdrawing group (EWG), further depleting the π-electron density of the ring. Consequently, mild brominating conditions (e.g.,


 at room temperature) fail to overcome the high activation energy barrier required to form the intermediate sigma complex.
FAQ 2: Why does bromination exclusively occur at the C4 position?

Answer: Regioselectivity in deactivated azoles is governed by the stability of the transition state [2].

  • Attack at C3: Blocked by the existing ethyl carboxylate moiety.

  • Attack at C5: Generates a Wheland intermediate where the positive charge is forced onto the highly electronegative oxygen or nitrogen atoms, creating a highly unstable, high-energy transition state.

  • Attack at C4: Generates an intermediate where the positive charge is delocalized across the carbon framework without localizing on the heteroatoms. Thus, C4 is the only kinetically and thermodynamically viable site for electrophilic attack.

Regioselectivity Base Electrophilic Attack on Isoxazole Ring C3 Attack at C3 (Blocked by Carboxylate) Base->C3 C5 Attack at C5 (Unstable Transition State) Base->C5 C4 Attack at C4 (Stable Wheland Intermediate) Base->C4 WhyC5 Positive charge localizes on electronegative O/N C5->WhyC5 WhyC4 Positive charge delocalizes without stressing O/N C4->WhyC4

Diagram 1: Logical causality of C4 regioselectivity during electrophilic attack on isoxazoles.

Part 2: Troubleshooting & Condition Optimization

FAQ 3: I am observing significant unreacted starting material even after 24 hours. How can I drive the conversion?

Answer: To overcome the deactivation of the isoxazole ring, you must shift from kinetically mild conditions to thermodynamically driven ones. The optimal system utilizes N-Bromosuccinimide (NBS) [3] in a polar aprotic solvent like N,N-Dimethylformamide (DMF) combined with thermal activation (80 °C) and a catalytic amount of strong acid (e.g.,


). The acid protonates the NBS, generating a highly reactive, localized bromonium ion (

) that can successfully attack the deactivated C4 position.

Table 1: Optimization of Bromination Conditions for Ethyl Isoxazole-3-Carboxylate

ReagentSolventTemperatureAdditive (Catalyst)TimeConversion / Expected Yield

(1.2 eq)
Acetic Acid25 °CNone24 h< 20% (Stalled)
NBS (1.1 eq)

40 °C (Reflux)None24 h< 10% (Stalled)
NBS (1.5 eq)DMF80 °CNone12 h~ 65% (Moderate)
NBS (1.5 eq) DMF 80 °C

(0.1 eq)
8 h > 88% (Optimal)

Part 3: Self-Validating Experimental Protocol

This protocol is engineered as a closed-loop, self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step-by-Step Methodology: Synthesis of Ethyl 4-bromoisoxazole-3-carboxylate

1. Reaction Setup & Initiation

  • Procedure: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve ethyl isoxazole-3-carboxylate (1.0 equivalent) in anhydrous DMF (0.2 M concentration). Add N-Bromosuccinimide (NBS, 1.5 equivalents) in a single portion, followed by the dropwise addition of concentrated

    
     (0.1 equivalents).
    
  • Causality: DMF stabilizes the highly polar transition state, while

    
     acts as a catalyst to supercharge the electrophilicity of NBS.
    
  • Self-Validation Checkpoint 1 (Visual): Upon heating to 80 °C, the reaction mixture will transition from colorless to a persistent pale yellow/orange, indicating the active generation of the reactive bromonium species.

2. Thermal Activation & Monitoring

  • Procedure: Stir the mixture at 80 °C for 8 hours.

  • Self-Validation Checkpoint 2 (Chromatographic): Spot the mixture on a silica TLC plate and elute with Hexanes:EtOAc (8:2). The starting material (

    
    ) must be consumed, replaced by a new, slightly less polar spot (
    
    
    
    ). The product is less polar due to the lipophilic nature of the introduced bromine atom. Both spots are strongly UV-active (254 nm).
  • Self-Validation Checkpoint 3 (Spectroscopic): Pull a 10 µL aliquot for LC-MS. The mass spectrum must show a characteristic 1:1 isotopic doublet at m/z 220.0

    
     (
    
    
    
    ) and 222.0
    
    
    (
    
    
    ). If this exact isotopic signature is missing, bromination has not occurred.

3. Quenching & Workup

  • Procedure: Cool the reaction to 0 °C. Quench by slowly adding ice-cold water (equal volume to DMF) followed by a 10% aqueous solution of Sodium Thiosulfate (

    
    ).
    
  • Causality: The

    
     reduces any unreacted electrophilic bromine species into inert bromide ions, preventing unwanted side reactions during the concentration phase.
    
  • Self-Validation Checkpoint 4 (Visual): The pale yellow/orange color of the reaction mixture will immediately discharge to colorless upon the addition of

    
    , confirming the successful neutralization of active oxidants.
    

4. Extraction & Purification

  • Procedure: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with water (5x) and brine (1x) to remove DMF and succinimide byproducts. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 5% to 20% EtOAc in Hexanes).
    

BrominationWorkflow Start Ethyl Isoxazole-3-carboxylate + NBS + DMF + Cat. H2SO4 Heat Heat to 80°C (Thermal Activation) Start->Heat Monitor TLC/LC-MS Monitoring (Check m/z 220/222) Heat->Monitor Decision Conversion > 95%? Monitor->Decision AddNBS Add 0.2 eq NBS Continue Heating Decision->AddNBS No Quench Quench with Ice Water & Na2S2O3 Decision->Quench Yes AddNBS->Monitor Extract Extract with EtOAc (Aqueous Wash) Quench->Extract Purify Silica Gel Chromatography (Hexanes/EtOAc) Extract->Purify Product Ethyl 4-bromoisoxazole-3-carboxylate (Pure Product) Purify->Product

Diagram 2: Experimental workflow and decision matrix for the bromination protocol.

Part 4: Isolation & Purification FAQs

FAQ 4: How do I efficiently remove succinimide byproducts during workup?

Answer: Succinimide (the byproduct of NBS) is highly soluble in water but can partition into organic solvents like EtOAc. To completely remove it without relying solely on column chromatography, perform a highly rigorous aqueous wash. Washing the combined EtOAc extracts with a 5% aqueous Lithium Chloride (LiCl) solution or copious amounts of deionized water (at least 5 volume equivalents relative to the organic layer) will selectively pull both the DMF solvent and the succinimide byproduct into the aqueous phase, leaving the highly lipophilic ethyl 4-bromoisoxazole-3-carboxylate in the organic layer.

References
  • Chemistry Of Heterocyclic Compounds: Isoxazoles, Part 1, Volume 49 Source: VDOC.PUB
  • Product Class 12: Oxazoles (General Reactivity of Azoles) Source: Thieme-Connect
  • NBS | 1-Bromo-2,5-pyrrolidinedione | Halogen
Troubleshooting

Avoiding decarboxylation of isoxazole-3-carboxylic acids

Technical Support Center | Ticket #ISOX-3-COOH Status: Open Priority: Critical Topic: Prevention of Decarboxylation in Isoxazole-3-Carboxylic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Div...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Ticket #ISOX-3-COOH

Status: Open Priority: Critical Topic: Prevention of Decarboxylation in Isoxazole-3-Carboxylic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage: Why Did My Product Disappear?

User Report: "I hydrolyzed my ethyl isoxazole-3-carboxylate using NaOH, then acidified with 1M HCl and extracted. The NMR shows no carboxylic acid, just a clean spectrum of the decarboxylated isoxazole (or ring-opened nitrile). What happened?"

Root Cause Analysis: Isoxazole-3-carboxylic acids are notoriously unstable compared to their 4- and 5-isomers. The carboxylic acid at the 3-position possesses a unique electronic relationship with the ring nitrogen (C=N bond), making it structurally analogous to an


-imino acid or a vinylogous 

-keto acid.[1]

When heated or subjected to strong acidic environments, the molecule undergoes thermal decarboxylation . This often occurs during the workup (exothermic acidification) or drying steps (rotary evaporator bath > 40°C).[1]

The Mechanism of Failure

The decarboxylation is facilitated by the electron-withdrawing nature of the isoxazole ring and the ability of the ring nitrogen to stabilize the developing negative charge (or zwitterion) during the transition state.

Decarboxylation Start Isoxazole-3-COOH (Protonated/Acidic) TS Transition State (Cyclic/Zwitterionic) Start->TS Heat (>50°C) or Strong Acid (pH < 2) Inter Intermediate (Stabilized Anion) TS->Inter - CO2 End Decarboxylated Product (Isoxazole + CO2) Inter->End Rapid Protonation

Figure 1: Thermal decarboxylation pathway of isoxazole-3-carboxylic acids. The reaction is irreversible.

Standard Operating Procedures (SOPs)

To resolve this, you must abandon standard "boil and acidify" hydrolysis methods. Use the following validated protocols.

SOP-A: The "Cold Saponification" Protocol

Objective: Hydrolyze the ester without triggering thermal decarboxylation. Applicability: All alkyl isoxazole-3-carboxylates.

ParameterSpecificationCritical Reason
Reagent LiOH (Lithium Hydroxide)LiOH is milder and more soluble in THF/Water mixtures than NaOH, allowing for faster reaction at lower temperatures [1].[1]
Solvent THF : Water (3:1)Homogeneous solution prevents "hot spots" required to dissolve solids.[1]
Temperature 0°C to 20°C NEVER heat above 40°C. Reaction rate is sacrificed for stability.
Quench pH pH 3 - 4 Do not acidify to pH 1. The free acid is stable enough to extract at pH 3-4.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of isoxazole-3-carboxylate ester in THF (approx. 5-10 mL/mmol). Cool to 0°C in an ice bath.

  • Saponification: Add 1.2 eq of LiOH·H2O dissolved in minimal water dropwise.

  • Monitor: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT). Monitor by TLC.[2][3][4][5][6] Do not reflux.

  • Workup (The Danger Zone):

    • Cool the reaction mixture back to 0°C.

    • Carefully acidify with 0.5 M citric acid or 1 M HCl dropwise until pH reaches ~3-4 (use pH paper).[1] Avoid strong exotherms.

    • Extract immediately with EtOAc (x3).[1]

    • Wash combined organics with brine, dry over Na2SO4.

  • Isolation: Concentrate on a rotary evaporator with the bath temperature < 30°C .

SOP-B: The "Direct Amidation" Bypass

Objective: Convert the ester directly to the amide, skipping the unstable carboxylic acid intermediate entirely. Applicability: When the final goal is an amide derivative.[7]

Theory: Trimethylaluminum (AlMe3) forms a highly reactive aluminum amide species with amines, which attacks the ester carbonyl directly.[1] This avoids the generation of the free acid and the need for acid chloride formation (which often fails for isoxazole-3-acids) [2].

DirectAmidation cluster_0 Standard Route (Risky) cluster_1 AlMe3 Bypass Route (Safe) Ester Ester Acid Acid (Unstable!) Ester->Acid Hydrolysis Amide_Bad Amide Acid->Amide_Bad Coupling Ester_Safe Ester Amide_Safe Target Amide Ester_Safe->Amide_Safe AlMe3 / Amine DCM / Reflux Complex Al-Amine Complex

Figure 2: Strategic bypass of the unstable acid intermediate using Organoaluminum chemistry.

Protocol:

  • Complex Formation: In a dry flask under Argon, add the amine (1.1 eq) and dry DCM (or Toluene).

  • Activation: Add AlMe3 (1.1 eq, 2.0 M in toluene) dropwise at RT. (Caution: Pyrophoric.[1] Gas evolution occurs).[1] Stir for 15-30 min.

  • Coupling: Add the isoxazole-3-ester (1.0 eq) dissolved in dry DCM.

  • Reaction: Heat to reflux (approx 40-50°C for DCM) for 2-4 hours.

  • Quench: Cool to 0°C. Carefully quench with dilute HCl (caution: gas evolution). Extract and purify.

Frequently Asked Questions (FAQs)

Q: Can I use the acid chloride method? A: Proceed with extreme caution. Thionyl chloride (SOCl2) generates HCl and heat, a perfect recipe for decarboxylation.[1] If you must make the acid chloride, use Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) under neutral conditions at 0°C, rather than SOCl2 or Oxalyl Chloride [3].[1]

Q: My compound decarboxylated on the rotavap. Can I recover it? A: No. The loss of CO2 is irreversible. You have synthesized the protonated isoxazole. You must restart the synthesis.

Q: Is the 5-carboxylic acid isomer as unstable? A: No. Isoxazole-5-carboxylic acids are significantly more stable thermally. The proximity of the 3-position carboxylate to the ring nitrogen is the specific destabilizing factor in the 3-isomer.

Q: I need to store the acid. How? A: Do not store it. Isoxazole-3-carboxylic acids should be considered transient intermediates. Plan your synthesis to use the acid immediately in the next step (e.g., coupling).[1] If storage is unavoidable, keep it as the Lithium salt (do not acidify during workup, just evaporate the extraction solvent if possible) or store at -20°C under Argon.[1]

References

  • BenchChem. (2025).[1][3][4] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from [1]

  • Chung, S., et al. (2011).[1][8] Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids.[8] Synlett, 2011(14), 2072-2074.[1] [1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (General reference for isoxazole ring stability and reactivity patterns).

  • Pevarello, P., et al. (1998).[1] Synthesis of 3-isoxazolyl-carboxylic acid derivatives. Journal of Heterocyclic Chemistry. (Foundational text on isoxazole-3-carboxylate handling).

Sources

Optimization

Technical Support Center: Purification of Ethyl 4-bromo-1,2-oxazole-3-carboxylate

Executive Summary Ethyl 4-bromo-1,2-oxazole-3-carboxylate (CAS: 893638-55-6) is a highly reactive, halogenated heterocyclic building block frequently utilized in the synthesis of isoxazole carboxamides and advanced pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-bromo-1,2-oxazole-3-carboxylate (CAS: 893638-55-6) is a highly reactive, halogenated heterocyclic building block frequently utilized in the synthesis of isoxazole carboxamides and advanced pharmaceutical intermediates . Due to the presence of an electron-withdrawing ester group at C3 and a labile bromine atom at C4, researchers frequently encounter issues such as spontaneous debromination, ester hydrolysis, and co-elution with unreacted starting materials during isolation.

This guide provides field-proven, self-validating protocols designed to isolate this compound with >98% purity while mitigating common modes of degradation.

Diagnostic Purification Workflow

Use the following decision matrix to determine the optimal purification strategy based on your reaction scale and the physical state of your crude mixture.

PurificationWorkflow Start Crude Ethyl 4-bromo- 1,2-oxazole-3-carboxylate Assess Assess Scale & Impurities (TLC / LC-MS) Start->Assess ScaleCheck Scale > 5g & Oil? Assess->ScaleCheck Distillation Short-Path Vacuum Distillation (High Vacuum, <120°C) ScaleCheck->Distillation Yes AcidicCheck Evidence of Ester Hydrolysis? ScaleCheck->AcidicCheck No PureProduct Pure Ethyl 4-bromo- 1,2-oxazole-3-carboxylate Distillation->PureProduct Chromatography Flash Column Chromatography (Hexane:EtOAc Gradient) Chromatography->PureProduct BufferSilica Pre-treat Silica with 1% TEA or Use Neutral Alumina AcidicCheck->BufferSilica Yes (Acid Sensitive) StandardElution Proceed with Standard Silica Gel Elution AcidicCheck->StandardElution No BufferSilica->Chromatography StandardElution->Chromatography

Purification workflow for ethyl 4-bromo-1,2-oxazole-3-carboxylate based on scale and stability.

Core Purification Protocols

Protocol A: Buffered Flash Column Chromatography (For Scale < 5g)

Causality: Standard silica gel possesses slightly acidic silanol groups (pH ~4.5–5.5). When combined with the moisture often present in ambient laboratory conditions, these acidic sites can catalyze the hydrolysis of the C3-ethyl ester into the corresponding carboxylic acid . To prevent this, the stationary phase must be deactivated (buffered) prior to loading the sensitive isoxazole.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Slurry pack a glass column using 230–400 mesh silica gel in a solvent mixture of 100% Hexane containing 1% Triethylamine (TEA). The TEA neutralizes the acidic silanol sites.

  • Column Equilibration: Flush the packed column with 3 column volumes (CV) of 100% Hexane to remove excess unbound TEA, leaving only the surface-bound amine.

  • Sample Loading: Dissolve the crude ethyl 4-bromo-1,2-oxazole-3-carboxylate in the minimum required volume of Dichloromethane (DCM). Apply the solution evenly to the top of the silica bed.

    • Self-Validation Step: Spot the loaded sample on a TLC plate against the original crude mixture. If a new baseline spot appears immediately upon dissolution in DCM, degradation is occurring in your loading solvent; switch to a Toluene load.

  • Gradient Elution: Begin elution with 100% Hexane (2 CV), followed by a gradual step-gradient to 95:5 Hexane:Ethyl Acetate (3 CV), and finally 90:10 Hexane:Ethyl Acetate.

  • Fraction Collection & Concentration: Monitor fractions via UV absorption at 254 nm. Combine fractions containing the pure product and concentrate under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal debromination.

Protocol B: Short-Path Vacuum Distillation (For Scale > 5g)

Causality: For larger scales, chromatography becomes solvent-intensive and increases the residence time of the molecule on reactive surfaces. Since ethyl 4-bromo-1,2-oxazole-3-carboxylate is an oil at room temperature, short-path distillation is highly efficient. High vacuum is critical to lower the boiling point; excessive heat (>120°C) will trigger thermal decarboxylation or homolytic cleavage of the C-Br bond .

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are lightly greased with high-vacuum silicone grease to ensure a perfect seal.

  • Degassing: Transfer the crude oil to the distillation flask. Apply a preliminary vacuum (50–100 mbar) at room temperature for 30 minutes to remove residual volatile solvents (e.g., DCM, Hexane).

  • High Vacuum Application: Lower the pressure to < 1 mbar using a high-vacuum pump equipped with a cold trap.

  • Fractional Distillation: Slowly heat the oil bath. Discard the early fore-run (typically unreacted ethyl 1,2-oxazole-3-carboxylate). Collect the main fraction.

    • Self-Validation Step: Analyze the first few drops of the main fraction via LC-MS. Confirm the presence of the molecular ion isotopic pattern (M and M+2 in a 1:1 ratio, characteristic of a single bromine atom) before collecting the bulk fraction.

Quantitative Data: Chromatographic Parameters

To aid in fraction identification and solvent selection, the following table summarizes the retention factors (


) and expected separation behaviors of the target compound and common impurities .
Solvent System (v/v)Target Compound

Impurity

(Parent Ester)
Impurity

(Brominating Agent)
Resolution Quality
Hexane:EtOAc (90:10) 0.450.350.60Optimal. Baseline separation achieved.
Hexane:EtOAc (80:20) 0.650.580.80Poor. High risk of co-elution with parent ester.
Toluene:Acetone (95:5) 0.500.300.75Excellent. Exploits

interactions for tough separations.
DCM:MeOH (99:1) 0.850.80>0.90Unusable. Compounds move with the solvent front.

Troubleshooting FAQs

Q1: During LC-MS analysis of my purified fractions, I am seeing a major peak with a mass of [M-79]. What is happening? A1: A mass loss of 79 Da corresponds to the loss of the bromine atom (debromination).

  • Causality: The C4 position of the isoxazole ring is highly activated. If your crude mixture contains residual metal catalysts (e.g., from a previous cross-coupling step) or if the fractions were left exposed to ambient light for extended periods, homolytic cleavage of the C-Br bond can occur.

  • Solution: Wrap your collection flasks in aluminum foil to protect them from UV light. If metal contamination is suspected, stir the crude mixture with a metal scavenger (e.g., SiliaMetS Thiol) for 2 hours prior to loading it onto the column.

Q2: My compound is streaking heavily on the TLC plate, and I am recovering 4-bromo-1,2-oxazole-3-carboxylic acid instead of the ester. How do I stop this? A2: Streaking and acid formation indicate active hydrolysis of the ethyl ester directly on the column.

  • Causality: As detailed in Protocol A, acidic silanol groups on standard silica gel catalyze ester hydrolysis, particularly if your eluent contains trace water.

  • Solution: You must buffer your silica gel with 1% TEA. Alternatively, switch your stationary phase to Neutral Alumina (Brockmann Grade III), which lacks the acidic protons that drive this side reaction.

Q3: The brominated product is co-eluting with the unreacted starting material (ethyl 1,2-oxazole-3-carboxylate). Hexane/EtOAc gradients aren't separating them. What should I do? A3: The addition of a bromine atom increases the molecular weight and lipophilicity, but the overall polarity difference between the brominated and non-brominated isoxazole can be marginal in standard alkane/ester solvent systems.

  • Causality: Hexane/EtOAc relies primarily on dipole-dipole interactions. Both compounds have similar dipole moments dominated by the ester and the isoxazole oxygen/nitrogen.

  • Solution: Switch your mobile phase to Toluene:Acetone (95:5) . Toluene introduces

    
     stacking interactions with the isoxazole ring. The heavy bromine atom alters the electron density of the heterocycle, changing its affinity for the toluene mobile phase and significantly improving the separation resolution (see Quantitative Data table).
    

References

  • MDPI. "5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester." Molbank. URL: [Link]

  • NIH PMC. "Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams." PubMed Central (PMC). URL: [Link]

Troubleshooting

Technical Support Center: Removing Unreacted NBS from Isoxazole Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the post-reaction purification of halogenated isoxazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the post-reaction purification of halogenated isoxazoles.

When synthesizing halogenated heterocycles, N-bromosuccinimide (NBS) is frequently employed as a convenient, solid source of electrophilic bromine for the bromination of isoxazole rings or their alkyl substituents[1]. However, post-reaction mixtures inevitably contain two problematic species: unreacted NBS and the stoichiometric byproduct, succinimide[2].

NBS is a highly reactive electrophile. If left unquenched, it can cause secondary bromination or product degradation during solvent evaporation. Succinimide, conversely, is highly polar and prone to streaking during silica gel chromatography, often co-eluting with functionalized isoxazoles[2]. Effective purification requires a systematic approach exploiting redox chemistry and solubility differentials.

Quantitative Data Summaries

To effectively troubleshoot your purification, you must understand the physicochemical properties of the reagents involved.

Table 1: Physicochemical Properties & Solubilities

CompoundWater SolubilityNon-Polar Solubility (Hexanes/CCl₄)pKaRole in Reaction
N-Bromosuccinimide (NBS) Low (reacts slowly)Very LowN/AElectrophilic Brominating Agent
Succinimide High (~3 g/100 mL)Insoluble~9.6Reaction Byproduct
Isoxazole Derivatives Low (typically)Moderate to HighVariesTarget Product

Table 2: Quenching Agent Comparison

Quenching AgentMechanism of ActionPrimary Byproducts FormedBest Use Case
Sodium Thiosulfate (Na₂S₂O₃) Reduction of Br⁺ to Br⁻Succinimide, Na₂S₄O₆, NaBrStandard quenching for most stable isoxazoles[3],[4].
Sodium Sulfite (Na₂SO₃) Reduction of Br⁺ to Br⁻Succinimide, Na₂SO₄, NaBrAlternative to thiosulfate; avoids elemental sulfur precipitation in acidic conditions[2],[5].

Core Troubleshooting Protocols

The following methodologies are designed as self-validating systems. Do not skip the validation checks, as they confirm the success of each chemical transformation.

Protocol A: The Reductive Quench (Neutralizing Reactive Bromine)

Causality: Sodium thiosulfate (Na₂S₂O₃) acts as a reducing agent. It transfers electrons to the electrophilic bromine (Br⁺) in NBS, reducing it to benign bromide (Br⁻) and converting the active succinimide ring into standard succinimide[3],[4]. This neutralizes the reactive species, preventing over-bromination of the isoxazole during solvent evaporation.

Step-by-Step Methodology:

  • Cooling: Cool the isoxazole reaction mixture to 0 °C. Reasoning: Quenching is exothermic. Cooling prevents thermal degradation of sensitive isoxazole products.

  • Addition: Slowly add a saturated aqueous solution of Na₂S₂O₃ while stirring vigorously[3].

  • Self-Validation Check: Observe the color of the organic layer. The mixture will transition from a yellow/orange hue (indicating active bromine) to colorless, visually confirming complete neutralization.

  • Separation: Transfer to a separatory funnel and collect the organic layer for further processing[3].

Protocol B: Aqueous Bicarbonate Wash (Removing Succinimide)

Causality: Succinimide has a pKa of ~9.6. Washing the organic layer with a mildly basic solution like saturated sodium bicarbonate (NaHCO₃) partially deprotonates the succinimide. This forms a highly water-soluble sodium salt that partitions exclusively into the aqueous phase[2].

Step-by-Step Methodology:

  • Washing: Add an equal volume of saturated aqueous NaHCO₃ to the organic layer[3].

  • Extraction: Shake vigorously, venting the separatory funnel frequently to release any CO₂ gas generated by acidic byproducts.

  • Self-Validation Check: Test the pH of the aqueous layer; it should remain mildly basic (pH 8–9) to ensure succinimide remains deprotonated.

  • Brine Wash: Wash with brine to remove residual water, dry over anhydrous Na₂SO₄, and concentrate[3].

Protocol C: Non-Polar Solvent Precipitation (The "Crash Out" Method)

Causality: Succinimide is highly polar due to its imide functional group, making it practically insoluble in non-polar solvents like carbon tetrachloride (CCl₄) or hexanes. If the brominated isoxazole is soluble in these solvents, a solvent swap forces succinimide to precipitate out of the solution[2],[6].

Step-by-Step Methodology:

  • Solvent Swap: Evaporate the extraction solvent (e.g., dichloromethane or ethyl acetate) completely under reduced pressure.

  • Trituration: Suspend the crude residue in cold hexanes or CCl₄,[6].

  • Filtration: Filter the suspension through a sintered glass funnel.

  • Self-Validation Check: A white, crystalline filter cake (succinimide) will remain on the filter. The filtrate will contain the purified isoxazole product[2].

Process Visualization

NBS_Purification_Workflow Start Crude Isoxazole Mixture (Product, NBS, Succinimide) Quench Add Sat. Aq. Na₂S₂O₃ (Reduces NBS to Succinimide) Start->Quench PhaseSep1 Phase Separation Quench->PhaseSep1 Aq1 Aqueous Layer (Bromide salts - Discard) PhaseSep1->Aq1 Org1 Organic Layer (Isoxazole + Succinimide) PhaseSep1->Org1 Wash Wash with Sat. NaHCO₃ (Deprotonates Succinimide) Org1->Wash PhaseSep2 Phase Separation Wash->PhaseSep2 Aq2 Aqueous Layer (Succinimide salts - Discard) PhaseSep2->Aq2 Org2 Organic Layer (Isoxazole + Trace Succinimide) PhaseSep2->Org2 SolventSwap Concentrate & Add Hexanes/CCl₄ (Precipitates Succinimide) Org2->SolventSwap Filter Filtration SolventSwap->Filter Solid Filter Cake (Succinimide - Discard) Filter->Solid Filtrate Filtrate (Purified Isoxazole) Filter->Filtrate

Workflow for removing NBS and succinimide from isoxazole reaction mixtures.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned cloudy and precipitated a yellow/white powder when I added sodium thiosulfate. What happened? A: If your reaction mixture was highly acidic, the acidified sodium thiosulfate disproportionated to form elemental sulfur and SO₂ gas[2]. To prevent this, ensure the reaction is neutralized prior to the quench, or switch to sodium sulfite (Na₂SO₃), which does not precipitate sulfur[2],[5].

Q: My isoxazole derivative is highly polar and water-soluble. How do I remove succinimide without losing my product in the aqueous wash? A: If your isoxazole partitions into the aqueous layer, avoid extensive aqueous washes. Instead, rely entirely on Protocol C (Solvent Precipitation). Evaporate the reaction solvent completely, then triturate the crude mixture with a solvent where your product is soluble but succinimide is not (e.g., cold ether or hexanes).

Q: Can I skip the quench and load the crude NBS reaction mixture directly onto a silica gel column? A: This is highly discouraged. Unreacted NBS is a reactive electrophile that can cause on-column degradation or secondary bromination of your isoxazole. Furthermore, succinimide streaks heavily on silica gel, often co-eluting with polar isoxazole derivatives and ruining the separation[2]. Always perform a reductive quench first.

References

1.[3] 2-bromo-1H-indole | 139409-34-0 | Benchchem. Source: benchchem.com. URL: 3 2.[1] 3-Bromo-5-(bromoacetyl)isoxazole | 76596-54-8 | Benchchem. Source: benchchem.com. URL: 1 3. Learning to respect NBS the hard way. Source: sciencemadness.org. URL: Link 4.[2] Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup. Source: benchchem.com. URL: 2 5.[6] SUBSTITUTED ISOXAZOLE DERIVATIVES AS ESTROGEN RECEPTOR MODULATORS - Patent 1102755. Source: epo.org. URL: 6 6.[5] Bromo-lactamization of isoxazole via neighboring group participation. Source: nih.gov. URL: 5 7.[4] Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Source: akjournals.com. URL: 4

Sources

Optimization

Technical Support Center: Solvent Selection for Palladium-Catalyzed Isoxazole Coupling

Welcome to the dedicated technical support resource for scientists engaged in the palladium-catalyzed cross-coupling of isoxazole derivatives. The isoxazole core is a privileged scaffold in medicinal chemistry, but its e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for scientists engaged in the palladium-catalyzed cross-coupling of isoxazole derivatives. The isoxazole core is a privileged scaffold in medicinal chemistry, but its electronic nature and potential for N-coordination to the palladium center can present unique challenges.[1] Solvent selection is a critically underestimated parameter that governs reaction success by influencing solubility, catalyst stability, and the kinetics of the catalytic cycle.[2][3][4]

This guide is structured to move from foundational principles to practical troubleshooting. It provides direct answers to common problems, explains the chemical reasoning behind our recommendations, and offers robust protocols to validate your experimental design.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the fundamental "why" questions regarding solvent choice in the context of isoxazole coupling reactions.

Q1: Why is solvent selection so critical for palladium-catalyzed reactions with isoxazoles?

A1: The solvent is not merely an inert medium; it is an active participant in the reaction that profoundly influences multiple stages of the catalytic cycle.[2][4] Its roles include:

  • Solubilizing Reagents: Ensuring the isoxazole substrate, coupling partner, base, and catalyst are in the same phase is essential for the reaction to proceed. This is particularly crucial for Suzuki-Miyaura couplings, which often involve inorganic bases that have poor solubility in common organic solvents.[5]

  • Stabilizing the Catalytic Species: The active Pd(0) catalyst is often coordinatively unsaturated and prone to aggregation into inactive palladium black.[6] Coordinating solvents like DMF, NMP, THF, or dioxane can stabilize the catalyst and prolong its lifetime.[2]

  • Influencing Reaction Rate and Selectivity: Solvents affect the rate of key steps like oxidative addition and reductive elimination.[2][7] For instance, polar solvents can accelerate the oxidative addition of aryl triflates by stabilizing the polar transition state.[7][8] In C-H activation reactions on the isoxazole ring, the solvent can influence regioselectivity by affecting the stability of different metallation intermediates.[9][10]

  • Modulating Base Activity: The efficacy of a base is highly dependent on the solvent. A base might be too weak if it doesn't dissolve or too strong if the solvent enhances its basicity, potentially leading to side reactions like dehalogenation or ring-opening.[5][11]

Q2: What are the main classes of solvents used, and when should I choose one over the other?

A2: Solvents for these couplings are generally categorized by their polarity and protic nature.[2]

  • Aprotic Polar Solvents (e.g., DMF, DMAc, NMP, Acetonitrile): These are excellent coordinating solvents that dissolve a wide range of organic substrates and many inorganic salts.[2] They are often the first choice for Heck and Sonogashira reactions.[2][12][13] However, their high boiling points can make removal difficult, and they can sometimes coordinate too strongly, inhibiting catalysis.

  • Ethereal Solvents (e.g., 1,4-Dioxane, THF, 2-MeTHF): These are moderately polar aprotic solvents. Dioxane and THF are mainstays for Suzuki and Buchwald-Hartwig amination reactions.[14][15] They offer good solubility for many substrates and ligands while being less coordinating than amide solvents. 2-MeTHF is a greener alternative to THF and dioxane.[16]

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene): These are nonpolar solvents. Toluene is frequently used for Suzuki and Buchwald-Hartwig reactions, often in biphasic systems with water to dissolve the inorganic base.[5][14] They are poor at stabilizing ionic intermediates but are less likely to coordinate to the palladium center, which can be beneficial in some cases.[2]

  • Protic Solvents (e.g., Water, Alcohols): Water is often used as a co-solvent in Suzuki reactions to dissolve bases like K₂CO₃ or K₃PO₄.[17][18] While "green," protic solvents can participate in side reactions and may not be suitable for all catalytic systems, though some catalysts are specifically designed for aqueous media.[19]

Q3: Can the isoxazole nitrogen atom interfere with the catalyst? How does solvent choice affect this?

A3: Yes, the lone pair on the isoxazole nitrogen can coordinate to the palladium center, potentially acting as a catalyst poison or inhibitor.[5] This can slow down or completely stall the reaction. A strongly coordinating solvent (like DMF or NMP) can sometimes mitigate this issue by competing for coordination sites on the palladium. Conversely, if the substrate binding is weak, a less coordinating solvent like toluene might be preferable to avoid displacing the necessary ligands.

Part 2: Troubleshooting Guide

This section is designed to solve specific experimental failures. Identify your problem and follow the recommended troubleshooting steps.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Troubleshooting Steps
Poor Reagent Solubility Your isoxazole, coupling partner, or base may not be sufficiently dissolved. Action: Observe the reaction mixture. If solids remain undissolved, select a solvent with different properties. For Suzuki reactions using inorganic bases (e.g., K₃PO₄), switch from an anhydrous solvent like toluene to a biphasic system (e.g., Toluene/H₂O 10:1) or a single-phase system that dissolves the base (e.g., Dioxane/H₂O).[5][18]
Incorrect Solvent Polarity for the Reaction Type Different coupling reactions have different mechanistic requirements. A solvent that works for a Suzuki coupling may fail for a Sonogashira. Action: Consult the "Solvent Property & Application" table below. For Suzuki reactions involving triflates, a more polar solvent like DMF or dioxane can accelerate the oxidative addition step.[7][8] For some Sonogashira couplings, less polar solvents like toluene can sometimes give better yields than DMF, possibly by preventing ligand displacement from the active palladium complex.[20]
Catalyst Deactivation/Decomposition The active Pd(0) species is unstable and can precipitate as palladium black if not properly stabilized. Action: Ensure your solvent is rigorously degassed to remove oxygen, which oxidizes the catalyst.[6] If using a non-coordinating solvent like toluene, consider adding a coordinating co-solvent like THF or switching to a more coordinating solvent like dioxane or DMF.[2]
Problem 2: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
Potential Cause Explanation & Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) This is primarily caused by the presence of oxygen but can be influenced by the solvent/base system. Action: The most critical step is to improve your degassing procedure (e.g., 3x freeze-pump-thaw cycles or sparging with argon for 20-30 minutes).[5][6] Ensure solvents are freshly distilled or from a reputable anhydrous source.
Dehalogenation of Isoxazole Halide The base or solvent (if protic) can facilitate the replacement of the halide with hydrogen. Action: This is often a base-related issue, but the solvent modulates basicity. If using a protic solvent (e.g., an alcohol), it can be the proton source. Switch to an aprotic solvent. If in an aprotic solvent, consider using a weaker or non-nucleophilic base.[5]
Ring-Opening of the Isoxazole The isoxazole ring can be sensitive to strong bases, especially at elevated temperatures.[11] Action: The solvent choice can temper the strength of the base. If ring-opening is suspected, try a less polar solvent to reduce the reactivity of the base. Alternatively, run the reaction at a lower temperature for a longer duration.[11]

Part 3: Data & Protocols

Table 1: Common Solvents - Properties and Suitability for Isoxazole Coupling
SolventBoiling Point (°C)Dielectric Constant (ε)TypeRecommended ForConsiderations & Cautions
Toluene 1112.4Nonpolar AproticSuzuki (biphasic), Buchwald-Hartwig[14]Poor solubility for salts. Requires co-solvent (e.g., water) for many bases. Good for avoiding strong catalyst coordination.
1,4-Dioxane 1012.2Polar Aprotic (Ethereal)Suzuki, Buchwald-Hartwig, some Heck[14][15]Peroxide-former. Good balance of solubility and moderate coordination. Often used with water.
Tetrahydrofuran (THF) 667.6Polar Aprotic (Ethereal)Suzuki, Sonogashira, Buchwald-Hartwig[15]Low boiling point limits reaction temperature. Peroxide-former. Good general-purpose solvent.
N,N-Dimethylformamide (DMF) 15336.7Polar Aprotic (Amide)Heck, Sonogashira, C-H Activation[13][21]Excellent solvent for salts. Strongly coordinating; can stabilize catalyst but may also inhibit it. High boiling point.
Acetonitrile (MeCN) 8237.5Polar AproticSonogashira, some Suzuki[12][21]Can be useful but sometimes gives lower yields than other polar aprotics.
Water 10080.4Polar ProticCo-solvent for Suzuki"Green" solvent. Only suitable for specific water-soluble catalysts or as a co-solvent to dissolve inorganic bases.[19]
Diagram 1: Initial Solvent Selection Workflow

This workflow provides a starting point for choosing a solvent system based on the type of palladium-catalyzed coupling reaction being performed with an isoxazole substrate.

SolventSelection start Identify Coupling Type suzuki Suzuki-Miyaura start->suzuki heck Heck start->heck sonogashira Sonogashira start->sonogashira buchwald Buchwald-Hartwig start->buchwald ch_activation C-H Activation start->ch_activation sol_toluene_h2o Toluene / H2O or Dioxane / H2O suzuki->sol_toluene_h2o Inorganic Base (e.g., K2CO3) sol_dmf_dma DMF or DMAc heck->sol_dmf_dma sol_amine_dmf Amine as solvent or DMF / THF sonogashira->sol_amine_dmf sol_toluene_dioxane Toluene or Dioxane buchwald->sol_toluene_dioxane ch_activation->sol_dmf_dma

Caption: A decision tree for initial solvent selection based on the coupling reaction type.

Protocol: General Procedure for Solvent Screening

This protocol provides a systematic approach to identifying the optimal solvent for a novel isoxazole coupling reaction. It is designed to be performed on a small scale.

Objective: To determine the most effective solvent for the coupling of an isoxazole halide with a given coupling partner.

Materials:

  • Isoxazole starting material (e.g., 4-iodoisoxazole derivative)

  • Coupling partner (e.g., boronic acid, terminal alkyne, amine)

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., XPhos, PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)

  • Screening Solvents (e.g., Toluene, Dioxane, THF, DMF, Acetonitrile)

  • Inert atmosphere supplies (Argon or Nitrogen)

  • Small-scale reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Analytical tools (TLC, LC-MS)

Procedure:

  • Preparation: In an array of 5 identical reaction vials, add the isoxazole starting material (1.0 equiv.), the coupling partner (1.2-1.5 equiv.), the palladium pre-catalyst (e.g., 2-5 mol%), the ligand (if separate from the catalyst, e.g., 4-10 mol%), and the base (2.0-3.0 equiv.).

  • Inerting: Seal each vial and thoroughly purge with an inert gas (e.g., evacuate and backfill with Argon 3 times). An inert atmosphere is crucial to prevent catalyst oxidation.[6]

  • Solvent Addition: To each vial, add a different anhydrous, degassed solvent to achieve a standard concentration (e.g., 0.1 M). For Suzuki reactions, one vial should be a biphasic mixture (e.g., Toluene/H₂O 10:1).

  • Reaction: Place all vials in a heating block set to a standard temperature (e.g., 80-100 °C). Stir vigorously for a set period (e.g., 12-24 hours).

  • Monitoring & Analysis: After the set time, cool the reactions to room temperature. Take a small aliquot from each vial, dilute, and analyze by TLC and/or LC-MS to determine the relative conversion to the product.

  • Evaluation: Compare the results from each solvent. The solvent that provides the highest conversion with the fewest side products is the optimal choice for further optimization and scale-up.

Diagram 2: Troubleshooting Workflow for a Failed Reaction

This flowchart guides the logical process of diagnosing a failed or low-yielding isoxazole coupling, with a focus on solvent-related issues.

Troubleshooting start Reaction Failure: Low or No Yield check_solubility Are all reagents dissolved? start->check_solubility pd_black Is Palladium Black (precipitate) visible? check_solubility->pd_black No change_solvent Action: Change Solvent System - Biphasic (Toluene/H2O) - More polar (DMF) - Ethereal (Dioxane) check_solubility->change_solvent Yes side_reactions Are major side products (homocoupling, dehalogenation) observed? pd_black->side_reactions No improve_degassing Action: Improve Degassing & Use Coordinating Solvent (e.g., Dioxane, DMF) pd_black->improve_degassing Yes re_eval_base Action: Re-evaluate Base/Solvent Combo - Weaker base - Aprotic solvent - Lower temperature side_reactions->re_eval_base Yes re_eval_catalyst Action: Re-evaluate Catalyst/Ligand (Non-solvent issue) side_reactions->re_eval_catalyst No

Caption: A logical workflow for troubleshooting failed palladium-catalyzed isoxazole couplings.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.
  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1951-1975. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • Marcin, L. R., et al. (2007). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry, 9(4), 584-590. [Link]

  • Shaikh, A. A., & Guchhait, S. K. (2017). Pd-catalyzed cross-coupling reaction of isoxazole derivatives. Chemistry of Heterocyclic Compounds, 53(6-7), 633-634. [Link]

  • Said, K., & Salem, R. (2016). Ultrasonic Activation of Suzuki and Hiyama Cross-Coupling Reactions Catalyzed by Palladium. Advances in Chemical Engineering and Science, 6, 111-123. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-8195. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Request PDF on ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021, July 9). Reddit. Retrieved from [Link]

  • Guo, H., et al. (2016). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Tetrahedron, 72(4), 509-516. [Link]

  • Tcyrulnikov, S., et al. (2019). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 7(19), 16569-16574. [Link]

  • GREENER SOLVENTS IN C-H ACTIVATION: ADVANCING SUSTAINABLE TRANSFORMATIONS. (n.d.). IIP Series. Retrieved from [Link]

  • Effect of bases and solvents on the Heck coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Utkina, N. S., et al. (2015). Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II) complexes and their catalytic activity. Russian Journal of General Chemistry, 85, 1222-1229. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Takenaka, K., et al. (2015). Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position. Angewandte Chemie International Edition, 54(16), 4843-4846. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • da Silva, L. F., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Catalysis Surveys from Asia, 25, 230-264. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki cross-coupling. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Besselièvre, F., et al. (2012). Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. Request PDF on ResearchGate. Retrieved from [Link]

  • Sharma, R., et al. (2021). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. New Journal of Chemistry, 45(44), 20731-20739. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative IR Spectroscopy Guide: Carbonyl Bands in Isoxazole Esters vs. Alternative Ester Scaffolds

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary Isoxazole esters are critical intermediates and prodrug scaffolds in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary

Isoxazole esters are critical intermediates and prodrug scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory agents. During the synthesis of these heterocycles—often via 1,3-dipolar cycloadditions—confirming the correct regiochemistry (e.g., 3-substituted vs. 5-substituted isoxazoles) is paramount.

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for this structural validation. This guide objectively compares the infrared carbonyl stretching frequencies (


) of isoxazole esters against alternative ester scaffolds, providing the mechanistic causality behind these spectral shifts and a self-validating analytical protocol.

Mechanistic Causality: Electronic Effects on the Carbonyl Band

In vibrational spectroscopy, the wavenumber of a carbonyl stretch (


) is dictated by the force constant of the carbon-oxygen double bond. This force constant is heavily modulated by the interplay of inductive (

) and resonance (

) effects from adjacent substituents.

For standard aliphatic esters, the


 typically resides between 1735 and 1750 cm⁻¹. When conjugated to an aromatic system (e.g., benzoates), resonance delocalization reduces the double-bond character of the carbonyl, shifting the band to lower frequencies (~1715–1730 cm⁻¹).

However, the isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—acts as a strongly electron-withdrawing scaffold. This creates a unique push-pull dynamic depending on the regiochemistry of the ester attachment:

  • Isoxazole-3-carboxylates: The ester is positioned adjacent to the nitrogen atom. In this position, the resonance effect is highly effective, partially offsetting the ring's inductive withdrawal. Consequently, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     band typically manifests at lower frequencies, between 1700 cm⁻¹ and 1728 cm⁻¹ [1].
    
  • Isoxazole-5-carboxylates: The ester is adjacent to the highly electronegative ring oxygen. The dominant

    
     effect from this adjacent oxygen atom strips electron density away from the carbonyl carbon, increasing the C=O force constant. This shifts the absorption to higher frequencies, typically between 1730 cm⁻¹ and 1745 cm⁻¹ [2][3].
    

Comparative Quantitative Data

The table below summarizes the spectral performance and typical


 ranges for various ester classes, allowing for rapid comparative analysis during structural elucidation.
Ester ClassRepresentative ScaffoldTypical

Range (cm⁻¹)
Dominant Electronic Effect
Aliphatic Esters Methyl propionate1735 – 1750Baseline (Minimal conjugation)
Aromatic Esters Methyl benzoate1715 – 1730Resonance (

) lowers force constant
Isoxazole-3-carboxylates Ethyl 5-phenylisoxazole-3-carboxylate1700 – 1728Balanced Resonance and Inductive pull
Isoxazole-5-carboxylates Ethyl 3-phenylisoxazole-5-carboxylate1730 – 1745Strong Inductive (

) from adjacent Oxygen

Self-Validating ATR-FTIR Experimental Protocol

To ensure high-fidelity spectral data and eliminate matrix effects commonly associated with KBr pellet preparations (e.g., moisture absorption, ion exchange), Attenuated Total Reflectance (ATR) FTIR is the preferred methodology. This protocol is designed as a self-validating system to guarantee analytical trustworthiness.

Step 1: System Calibration & Background Validation

  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Self-Validation: Ensure the background spectrum shows no residual organic peaks and properly subtracts atmospheric CO₂ (~2350 cm⁻¹) and ambient humidity.

Step 2: Sample Application

  • Deposit 1–2 mg of the purified solid isoxazole ester directly onto the center of the ATR crystal. If the compound is an oil, apply a single drop ensuring full coverage of the active sensor area.

Step 3: Pressure Optimization

  • Lower the ATR anvil and apply consistent pressure. Causality check: Insufficient pressure leads to poor sample-crystal contact and low signal-to-noise ratios. Excessive pressure can alter the crystalline polymorph of the solid sample, artificially shifting the

    
     band.
    

Step 4: Data Acquisition & Linearity Check

  • Execute the scan using the established parameters (32-64 co-added scans).

  • Self-Validation: Ensure the maximum absorbance of the

    
     band falls between 0.2 and 0.8 AU. This confirms the measurement is within the linear dynamic range defined by the Beer-Lambert Law.
    

Step 5: Orthogonal Peak Verification

  • Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

  • Identify the sharp, intense carbonyl band in the 1750–1700 cm⁻¹ region.

  • Self-Validation: Cross-reference the carbonyl peak by confirming the presence of the isoxazole ring's C=N and C=C stretching bands, which must concurrently appear as medium-to-strong bands in the 1600–1580 cm⁻¹ region[4].

Workflow Visualization

The following diagram illustrates the logical workflow from synthesis to spectral validation, highlighting the divergence in IR bands based on regiochemistry.

G Synthesis 1. Isoxazole Synthesis (1,3-Dipolar Cycloaddition) Purification 2. Product Purification (Column Chromatography) Synthesis->Purification Crude Extract ATR 3. ATR-FTIR Analysis (Diamond Crystal, 32 Scans) Purification->ATR Pure Ester Band3 Isoxazole-3-carboxylate ν(C=O): 1700 - 1728 cm⁻¹ ATR->Band3 Regioisomer A Band5 Isoxazole-5-carboxylate ν(C=O): 1730 - 1745 cm⁻¹ ATR->Band5 Regioisomer B Validation 4. Structural Validation (Confirm Regioisomer) Band3->Validation Band5->Validation

Workflow for the synthesis and ATR-FTIR structural validation of isoxazole ester regioisomers.

References

  • National Center for Biotechnology Information (PMC). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. Available at: [Link]

  • MDPI. Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Available at: [Link]

  • ResearchGate. Mechanochemistry Enabled Construction of Isoxazole Skeleton via CuO Nanoparticles Catalyzed Intermolecular Dehydrohalogenative Annulation. Available at: [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 4-Bromoisoxazoles

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-bromoisoxazoles. Designed for medicinal chemists and analytical scientists, it moves beyond b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-bromoisoxazoles. Designed for medicinal chemists and analytical scientists, it moves beyond basic spectral interpretation to explore the mechanistic causality of ion formation. We compare the 4-bromoisoxazole scaffold against non-halogenated and chlorinated alternatives, highlighting the unique diagnostic utility of the bromine substituent in structural elucidation.

Mechanistic Deep Dive: The Fragmentation Cascade

The fragmentation of 4-bromoisoxazoles under Electron Ionization (EI) is governed by two competing electronic factors: the lability of the isoxazole N–O bond and the radical stability of the bromine substituent.

The "Isoxazole Cut" (N–O Bond Cleavage)

The weakest point in the isoxazole ring is the N–O bond (bond energy ~55 kcal/mol). Upon ionization (


), the primary fragmentation event is often the homolytic cleavage of this bond.
  • Mechanism: The molecular ion rearranges to an acyclic nitrene or ketone intermediate.

  • Result: This facilitates the expulsion of neutral fragments such as nitriles (

    
    ) or carbon monoxide (
    
    
    
    ), leading to significant ring-contraction ions.
The Bromine Effect (C–Br Cleavage)

Unlike fluoro- or chloroisoxazoles, the C–Br bond in 4-bromoisoxazoles is relatively weak (~68 kcal/mol).

  • Radical Loss: A dominant pathway is the direct loss of a bromine radical (

    
    ), yielding an even-electron cation 
    
    
    
    .
  • Diagnostic Utility: This loss is often more abundant than in chlorinated analogs due to the stability of the leaving bromine radical, making the

    
     peak a critical diagnostic marker.[1]
    
Rearrangement to Azirines

Following N–O cleavage, the intermediate often rearranges into a highly reactive azirine species. This intermediate is unstable and rapidly fragments further, often ejecting an acyl radical or undergoing skeletal scrambling before detection.

Comparative Profiling: 4-Bromo vs. Alternatives

The following table contrasts the MS profile of 4-bromoisoxazole against its 4-chloro and unsubstituted counterparts.

Table 1: Comparative Fragmentation Metrics (EI, 70 eV)
Feature4-Bromoisoxazole 4-Chloroisoxazole Isoxazole (Unsubstituted)
Molecular Ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Distinct Doublet (1:1 ratio) at

X and X+2.
Distinct Doublet (3:1 ratio) at

X and X+2.
Single Peak (M+1 is small due to

).
Primary Halogen Loss High Intensity.

is often the base peak or >50% relative abundance.
Low/Moderate Intensity. C-Cl bond is stronger; ring cleavage competes more effectively.N/A. Loss of H is negligible (

is weak).
Isotopic Signature

:


50.7 : 49.3

:


75.8 : 24.2
None.
Ring Cleavage Secondary to Br loss. Observed after halogen ejection.[2]Competitive with Cl loss.Primary pathway. Dominant loss of HCN (

) and CO (

).
Key Insight: The "Soft" Leaving Group

The 4-bromo substituent acts as a "soft" leaving group. In complex drug scaffolds containing this moiety, the mass spectrum is often cleaner in the high-mass region compared to chloro-analogs, because the C-Br bond breaks preferentially, preserving the rest of the molecular skeleton in the resulting fragment ion.

Visualizing the Pathway

The following diagram illustrates the competing fragmentation pathways for a generic 4-bromoisoxazole.

FragmentationPathway M_Ion Molecular Ion (M+) [Isoxazole Radical Cation] NO_Cleavage Path A: N-O Bond Cleavage (Ring Opening) M_Ion->NO_Cleavage Thermal/EI Energy Br_Loss Path B: C-Br Cleavage (Loss of Br Radical) M_Ion->Br_Loss Weak C-Br Bond Acyclic_Int Acyclic Nitrene/Ketone Intermediate NO_Cleavage->Acyclic_Int Frag_M_Br Fragment: [M - Br]+ (Base Peak Candidate) Br_Loss->Frag_M_Br Azirine Azirine Rearrangement Acyclic_Int->Azirine Isomerization Frag_HCN Fragment: [M - HCN] (Nitrile Loss) Acyclic_Int->Frag_HCN -HCN Frag_CO Fragment: [M - CO] (Carbonyl Loss) Acyclic_Int->Frag_CO -CO Frag_M_Br->Frag_HCN Secondary Decay

Caption: Competing fragmentation pathways: Direct halogen loss (Path B) vs. Ring opening (Path A).

Experimental Protocols

To generate reproducible fragmentation data, the following protocols are recommended. These are "self-validating" systems where the isotopic pattern serves as an internal quality control check.

GC-MS (Electron Ionization)

Objective: Structural fingerprinting and library matching.

  • Sample Prep: Dissolve ~1 mg of 4-bromoisoxazole derivative in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet: Split injection (20:1) at 250°C. High concentrations are needed to see minor ring-opening fragments.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.

  • Oven Ramp: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • MS Source: 70 eV, 230°C.

  • Validation Check:

    • Locate the molecular ion cluster.[1][3][4]

    • Pass: If peaks at

      
       and 
      
      
      
      have equal height (
      
      
      10%).
    • Fail: If

      
       is <50% of 
      
      
      
      (indicates debromination in the inlet) or ~30% (indicates Cl contamination).
LC-MS (Electrospray Ionization - ESI)

Objective: Soft ionization for molecular weight confirmation without extensive fragmentation.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Positive Mode (ESI+).

  • Validation Check:

    • Look for

      
       doublet at 
      
      
      
      and
      
      
      .
    • Note: ESI is "softer"; you may NOT see the

      
       fragment. Instead, look for adducts like 
      
      
      
      . If fragmentation is required, apply In-Source CID (Collision Induced Dissociation) at 20-40V.

Analytical Workflow: Identification Logic

Workflow Start Unknown Sample Spectrum Check_M Identify Molecular Ion Cluster Start->Check_M Isotope_Check Check M : M+2 Ratio Check_M->Isotope_Check Ratio_1_1 Ratio ~ 1:1 Isotope_Check->Ratio_1_1 Ratio_3_1 Ratio ~ 3:1 Isotope_Check->Ratio_3_1 Chlorinated Ratio_None No M+2 Isotope_Check->Ratio_None Non-Halogenated Confirm_Br Bromine Confirmed Ratio_1_1->Confirm_Br Check_Loss Check for [M - 79/81] Confirm_Br->Check_Loss Isoxazole_Check Check for Ring Fragments (Loss of CO/HCN from [M-Br]) Check_Loss->Isoxazole_Check Result_Pos POSITIVE ID: 4-Bromoisoxazole Core Isoxazole_Check->Result_Pos Fragments Found Result_Neg NEGATIVE: Other Brominated Species Isoxazole_Check->Result_Neg No Ring Pattern

Caption: Logic gate for confirming 4-bromoisoxazole identity via MS.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3862248, 4-Bromoisoxazole. Retrieved from [Link]

  • Shastri, R. A., et al. Mass Spectra of Some 3-β-Bromoethyl-1,2-Benzisoxazoles. Asian Journal of Chemistry.[2] Retrieved from [Link]

  • Zhang, J. Y., et al. Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.[5] Journal of Mass Spectrometry, 2004.[5] Retrieved from [Link]

  • Odinity. Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from [Link]

Sources

Validation

Ethyl 4-bromo-1,2-oxazole-3-carboxylate vs Ethyl 5-bromo-1,3-oxazole-4-carboxylate

This guide provides a comprehensive technical comparison between Ethyl 4-bromo-1,2-oxazole-3-carboxylate (Isoxazole core) and Ethyl 5-bromo-1,3-oxazole-4-carboxylate (Oxazole core). It is designed for medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison between Ethyl 4-bromo-1,2-oxazole-3-carboxylate (Isoxazole core) and Ethyl 5-bromo-1,3-oxazole-4-carboxylate (Oxazole core). It is designed for medicinal chemists and process engineers selecting scaffolds for drug discovery campaigns.

Ethyl 4-bromo-1,2-oxazole-3-carboxylate vs. Ethyl 5-bromo-1,3-oxazole-4-carboxylate

Executive Summary

These two compounds are regioisomeric heteroaryl bromides used as "plug-and-play" building blocks in cross-coupling reactions (Suzuki, Stille, Sonogashira). While they share the same molecular formula (


) and molecular weight (220.02  g/mol ), their electronic profiles and reactivity differ significantly due to the arrangement of heteroatoms.
  • The Isoxazole (1,2-azole): Characterized by an N–O bond. It is more polar, possesses a higher dipole moment, and the C4-bromide is less activated towards oxidative addition than the oxazole C5-bromide.

  • The Oxazole (1,3-azole): Characterized by N and O separated by one carbon. The C5-bromide is highly activated (similar to an acid chloride), making it an excellent electrophile for rapid coupling, though the ring is more susceptible to hydrolytic ring-opening under acidic conditions.

Structural & Electronic Properties (The "Why")

The difference in reactivity stems from the electron density distribution governed by the heteroatom placement.

FeatureIsoxazole (1,2-Oxazole) Oxazole (1,3-Oxazole)
Structure N and O are adjacent.N and O separated by C2.
Dipole Moment High (~3.0 D) . Strong electron-withdrawing nature.Moderate (~1.7 D) .
Basicity (pKa of

)
Very Low (~ -3.0). Non-basic in physiological pH.Low (~0.8). Weakly basic (pyridine-like).
Bromine Position C4 (Beta to N, Gamma to O). This is the most electron-rich site, making it the standard position for Electrophilic Aromatic Substitution (SEAr).C5 (Alpha to O). This position is highly electron-deficient, facilitating Nucleophilic Aromatic Substitution (SNAr) and rapid Pd-oxidative addition.
H-Bonding N is a weak acceptor.N is a moderate acceptor (better than isoxazole).
Electronic Distribution Diagram

The following diagram illustrates the electron density flow that dictates the reactivity of the bromine substituent.

AzoleProperties cluster_Isoxazole Isoxazole (1,2-System) cluster_Oxazole Oxazole (1,3-System) Iso Ethyl 4-bromo-1,2-oxazole-3-carboxylate (High Dipole, Stable N-O Bond) Iso_Reactivity Br at C4: Electron Rich Site Slower Oxidative Addition Iso->Iso_Reactivity Oxa Ethyl 5-bromo-1,3-oxazole-4-carboxylate (Lower Dipole, Basic N) Oxa_Reactivity Br at C5: Electron Deficient Site Rapid Oxidative Addition Oxa->Oxa_Reactivity

Caption: Electronic directing effects dictate that the 1,2-isoxazole brominates at C4, while the 1,3-oxazole brominates at C5.

Synthetic Accessibility

Molecule A: Ethyl 4-bromo-1,2-oxazole-3-carboxylate

Primary Route: Direct bromination of the parent ester.

  • Cyclization: Condensation of ethyl 2-chloro-2-(hydroxyimino)acetate with acetylene (or a vinyl equivalent) generates ethyl isoxazole-3-carboxylate.

  • Bromination: Electrophilic bromination using NBS (N-bromosuccinimide) or

    
     in acetic acid. The C4 position is the only nucleophilic site available for SEAr.
    
Molecule B: Ethyl 5-bromo-1,3-oxazole-4-carboxylate

Primary Route: Van Leusen-type synthesis followed by halogenation.

  • Cyclization: Reaction of diethyl oxalate with ethyl formate and ammonium chloride yields ethyl oxazole-4-carboxylate.

  • Bromination: Lithiation at C5 (using LiHMDS or n-BuLi) followed by quenching with a bromine source (

    
     or 
    
    
    
    ), or direct bromination with
    
    
    in
    
    
    if the ring is sufficiently activated.

Reactivity Profile: Suzuki-Miyaura Coupling

Both scaffolds are excellent substrates for Pd-catalyzed cross-coupling, but they require distinct optimization strategies.

Comparative Experimental Data
ParameterIsoxazole Coupling (Molecule A) Oxazole Coupling (Molecule B)
Reactivity Moderate.[1] Requires standard activation.High. Reacts like an activated heteroaryl halide.
Preferred Catalyst

or


/ SPhos or XPhos
Base Sensitivity High Risk. Strong bases can cleave the N-O bond or hydrolyze the ester. Use mild bases (

,

).
Moderate Risk. C2 proton is acidic; strong bases can cause deprotonation/polymerization.
Typical Yield 65 - 80%85 - 95%
Side Reactions Reductive ring opening (to enamino ketones) under harsh conditions.Protodebromination (loss of Br) if catalyst loading is too low.
Experimental Protocols
Protocol A: Suzuki Coupling of Ethyl 4-bromoisoxazole-3-carboxylate

Use this for: Creating libraries where the isoxazole core acts as a rigid linker.

  • Setup: In a microwave vial, combine Ethyl 4-bromo-1,2-oxazole-3-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (5 mol%).
    
  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add

    
     (2.0 equiv). Note: Avoid hydroxide bases to prevent ester hydrolysis.
    
  • Reaction: Degas with Argon for 5 mins. Heat at 80°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via flash chromatography (Hex/EtOAc).
    
Protocol B: Suzuki Coupling of Ethyl 5-bromooxazole-4-carboxylate

Use this for: High-yield synthesis of C5-arylated oxazoles.

  • Setup: In a dry flask, combine Ethyl 5-bromo-1,3-oxazole-4-carboxylate (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (2 mol%), and SPhos (4 mol%).
    
  • Solvent System: Toluene (anhydrous) is preferred to minimize hydrolysis.

  • Base: Add

    
     (2.0 equiv, finely ground).
    
  • Reaction: Heat at 100°C for 2-6 hours. Reaction is typically faster than the isoxazole analog.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Decision Matrix: Which Scaffold to Choose?

Choose Isoxazole (Molecule A) If... Choose Oxazole (Molecule B) If...
You need a metabolically stable linker that resists oxidative metabolism (CYP450).You need higher solubility ; the basic nitrogen can be protonated to improve aqueous solubility.
You require a strong dipole to interact with specific protein binding pockets.You need to perform C-H activation later at the C2 position (oxazoles are excellent for C2-functionalization).
You are avoiding "flat" aromatic stacks; isoxazoles often twist out of plane in biaryls.You need high synthetic yields and rapid library generation (faster coupling kinetics).
Workflow Visualization

DecisionTree Start Select Scaffold based on Drug Design Goal Goal1 Goal: Metabolic Stability & Dipole Start->Goal1 Goal2 Goal: Solubility & C-H Functionalization Start->Goal2 Iso Select: Ethyl 4-bromo-1,2-oxazole-3-carboxylate (Isoxazole) Goal1->Iso Oxa Select: Ethyl 5-bromo-1,3-oxazole-4-carboxylate (Oxazole) Goal2->Oxa Action1 Protocol: Pd(dppf)Cl2 / Na2CO3 (Prevent N-O cleavage) Iso->Action1 Action2 Protocol: Pd(OAc)2 / SPhos (Exploit high C5 reactivity) Oxa->Action2

Caption: Decision tree for selecting between isoxazole and oxazole scaffolds based on medicinal chemistry requirements.

References

  • BenchChem. "Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid." BenchChem Application Notes. Link

  • PubChem. "Ethyl 5-bromo-1,3-oxazole-4-carboxylate | C6H6BrNO3." National Library of Medicine. Link

  • Verrier, C., et al. "Regiocontrolled Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate." Journal of Organic Chemistry, 2008. Link

  • Ben Romdhane, R., et al. "Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate by Double C−H Bond Functionalization."[2] European Journal of Organic Chemistry. Link

  • Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development.

Sources

Comparative

Reactivity comparison of 4-bromo vs 5-bromoisoxazoles

Executive Summary For researchers in medicinal chemistry and process development, the choice between 4-bromoisoxazole and 5-bromoisoxazole is not merely a matter of regiochemistry; it represents a fundamental bifurcation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in medicinal chemistry and process development, the choice between 4-bromoisoxazole and 5-bromoisoxazole is not merely a matter of regiochemistry; it represents a fundamental bifurcation in synthetic strategy.

  • 4-Bromoisoxazole behaves as a classical heteroaryl halide. It is the gold standard for Palladium-catalyzed cross-couplings (Suzuki, Stille) and undergoes reliable metal-halogen exchange to form stable lithiated species.

  • 5-Bromoisoxazole is an electrophilic hotspot . It is generally poor for cross-coupling due to the instability of the C5-metal intermediates. Instead, it excels in Nucleophilic Aromatic Substitution (S_NAr) or serves as a precursor for unstable anions that must be generated and trapped in situ at cryogenic temperatures to prevent ring fragmentation.

Electronic Basis of Divergent Reactivity

To understand the experimental differences, one must look at the electronic distribution of the isoxazole ring.

  • The 5-Position (Electrophilic): The C5 carbon is directly adjacent to the ring oxygen and part of a vinylogous imine system (

    
    ). The strong inductive effect of oxygen (
    
    
    
    ) combined with the electron-withdrawing nature of the
    
    
    bond makes C5 highly electron-deficient.
  • The 4-Position (Nucleophilic/Stable): The C4 carbon acts as the "beta" carbon in the enamine-like system. It is relatively electron-rich compared to C5. This electron density stabilizes oxidative addition complexes (Pd) and lithiated intermediates.

Reactivity Matrix
Reaction Class4-Bromoisoxazole 5-Bromoisoxazole
Pd-Catalyzed Coupling Excellent. Standard substrate for Suzuki/Stille.Poor. Competitive ring opening; oxidative addition is sluggish or leads to unstable intermediates.
Lithiation (n-BuLi) Stable Intermediate. Forms 4-Li species stable at -78°C.Unstable. 5-Li species undergoes rapid ring fragmentation (N-O cleavage) unless kept < -100°C.
S_NAr Inert. Requires extreme forcing conditions.Reactive. Halogen displaced by alkoxides/amines due to low LUMO at C5.
Primary Synthetic Route Direct halogenation of isoxazole.Cycloaddition (Nitrile Oxide + Alkyne) is preferred over functionalizing 5-bromo.

Deep Dive: Metal-Halogen Exchange and Ring Stability

The most critical operational difference lies in the stability of the lithiated intermediates. This dictates the handling protocols in the lab.

The 4-Lithioisoxazole (Stable)

Treatment of 4-bromoisoxazole with n-BuLi at -78°C yields 4-lithioisoxazole. This species acts as a typical nucleophile, attacking aldehydes, ketones, or alkyl halides. The negative charge at C4 is stabilized by the adjacent electron-withdrawing C=N and C=C systems without compromising the ring integrity.

The 5-Lithioisoxazole (Unstable)

Generation of 5-lithioisoxazole (via exchange of 5-bromo or direct deprotonation) is fraught with risk. The anion at C5 weakens the N-O bond. Even at -78°C, this species rapidly undergoes a retro-cycloaddition-like fragmentation to form an acyclic enolate-nitrile species.

Key Protocol Note: If you must functionalize C5 via lithiation, use Trapping-in-Flow or maintain temperatures below -100°C (Trapp mixture).

Mechanism Visualization: The Fragmentation Pathway

Isoxazole_Lithiation Br4 4-Bromoisoxazole Li4 4-Lithioisoxazole (Stable at -78°C) Br4->Li4 n-BuLi, -78°C Metal-Halogen Exchange Product4 C4-Functionalized Isoxazole Li4->Product4 Electrophile (E+) Br5 5-Bromoisoxazole Li5 5-Lithioisoxazole (Unstable) Br5->Li5 n-BuLi, -100°C Frag Acyclic Enolate/Nitrile (Ring Destruction) Li5->Frag >-78°C N-O Bond Cleavage

Figure 1: Comparative stability of lithiated isoxazoles. Note the destructive fragmentation pathway for the 5-isomer.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

4-Bromoisoxazole: The Workhorse

For drug discovery, installing an isoxazole ring usually involves coupling a 4-bromoisoxazole with an aryl boronic acid.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

  • Base: Na₂CO₃ or K₃PO₄ (aqueous/organic biphasic).

  • Yields: Typically >80%.[1]

  • Mechanism: Oxidative addition into the C4-Br bond is facile and reversible; the resulting Pd(II) species is stable enough to undergo transmetallation.

5-Bromoisoxazole: The Trap

Direct Suzuki coupling of 5-bromoisoxazoles is rarely reported in high-yield processes.

  • Lability: The C5-Pd bond is prone to protodepalladation or competitive ring opening.

  • Alternative Strategy: Instead of coupling 5-Br-isoxazole, chemists typically build the 5-aryl isoxazole ring from scratch using [3+2] cycloaddition between a nitrile oxide and an aryl alkyne. This is almost always higher yielding than the cross-coupling route.

Nucleophilic Aromatic Substitution (S_NAr)

Here, the roles are reversed. The 5-position is highly susceptible to nucleophilic attack.

  • Mechanism: Addition-Elimination. The nucleophile attacks C5, pushing electron density onto the ring nitrogen/oxygen. The bromide leaves, restoring aromaticity.[2]

  • Scope: Reaction with methoxide (MeOH/NaOMe), amines, or thiols.

  • 4-Bromo: The 4-position is too electron-rich to accept nucleophiles under standard conditions.

Experimental Protocols

Protocol A: Suzuki Coupling of 4-Bromoisoxazole

Valid for: 3,5-dimethyl-4-bromoisoxazole coupling with Phenylboronic acid.

  • Setup: In a microwave vial or round-bottom flask, charge:

    • 4-Bromoisoxazole derivative (1.0 equiv)

    • Aryl boronic acid (1.2 equiv)

    • Pd(dppf)Cl₂[3]·DCM (0.05 equiv)

    • DME (dimethoxyethane) : Water (4:1 ratio, 0.2 M concentration)

    • Na₂CO₃ (2.0 equiv)

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 85°C (oil bath) or 100°C (microwave) for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Generation of 4-Lithioisoxazole

Valid for: C4-formylation or alkylation.

  • Setup: Flame-dry a flask under Argon. Add 4-bromoisoxazole (1.0 equiv) in anhydrous THF (0.3 M).

  • Cooling: Cool to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.

    • Observation: Solution may turn slight yellow.

  • Aging: Stir at -78°C for 30 minutes to ensure complete exchange.

  • Trapping: Add electrophile (e.g., DMF, Benzaldehyde) neat or in THF.

  • Warming: Allow to warm to RT slowly over 2 hours. Quench with sat. NH₄Cl.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[1] Current Opinion in Drug Discovery & Development. Link

  • Li, Z., Carmichael, I., & Ptasińska, S. (2018).[4] Dissociative electron attachment induced ring opening in five-membered heterocyclic compounds.[4] Physical Chemistry Chemical Physics, 20(27), 18271-18278.[4] Link

  • Begtrup, M., & Vedso, P. (1995). Lithiation of five-membered heteroaromatic compounds. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Laufer, S. A., et al. (2012).[5] Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate.[5][6] PLoS ONE. Link

Sources

Comparative

Structural Elucidation of Halogenated Isoxazoles: A Comparison Guide for Crystallographic Techniques

An in-depth technical comparison guide tailored for structural biologists, medicinal chemists, and crystallographers. Target Compound: Ethyl 4-bromo-1,2-oxazole-3-carboxylate (CAS: 893638-55-6) Molecular Formula: C₆H₆BrN...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide tailored for structural biologists, medicinal chemists, and crystallographers.

Target Compound: Ethyl 4-bromo-1,2-oxazole-3-carboxylate (CAS: 893638-55-6) Molecular Formula: C₆H₆BrNO₃

Obtaining high-resolution crystal structure data for low-molecular-weight, halogenated building blocks like ethyl 4-bromo-1,2-oxazole-3-carboxylate presents unique crystallographic challenges. While the rigid isoxazole ring is highly crystalline, the flexible ethyl ester moiety at the C3 position is notoriously prone to rotational disorder at room temperature. Furthermore, such intermediates often precipitate as microcrystalline powders rather than the large single crystals required for traditional X-ray diffraction.

As an Application Scientist, I have designed this guide to objectively compare three leading structural elucidation platforms—Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) . By analyzing the causality behind experimental choices, this guide provides a self-validating framework for selecting the optimal analytical pathway for halogenated heterocycles.

Analytical Decision Matrix & Workflow

The physical dimensions of the grown crystal dictate the analytical platform. Electrons interact with matter approximately


 times more strongly than X-rays, making electron diffraction (MicroED) viable for sub-micron crystals that are invisible to standard X-ray diffractometers[1].

Workflow Sample Ethyl 4-bromo-1,2-oxazole-3-carboxylate (Powder/Amorphous) Cryst Crystallization Screen (Solvent Evaporation) Sample->Cryst PXRD Powder XRD (Rietveld Refinement) Sample->PXRD Direct analysis NoCryst Nanocrystals / Microcrystals (< 1 µm) Cryst->NoCryst LargeCryst Single Crystals (> 10 µm) Cryst->LargeCryst MicroED MicroED (Cryo-TEM) (Electron Beam) NoCryst->MicroED SCXRD Single-Crystal XRD (Mo/Cu Kα Source) LargeCryst->SCXRD Model Atomic Resolution Structure (Anisotropic Refinement) SCXRD->Model MicroED->Model PXRD->Model Lower Resolution

Figure 1: Decision matrix and analytical workflow for structural elucidation of the target compound.

Platform Comparison and Performance Metrics

The following table summarizes the quantitative performance of each technique when applied to ethyl 4-bromo-1,2-oxazole-3-carboxylate.

ParameterSC-XRD (Gold Standard)MicroED (Cryo-TEM)PXRD (Bulk Analysis)
Minimum Crystal Size > 10–50 µm~ 0.1–0.5 µmBulk Powder (Nanoscale)
Typical Resolution 0.75 – 0.84 Å0.85 – 1.00 Å> 1.20 Å (Derived)
Expected R₁ Factor 2.5% – 4.0%10.0% – 15.0%N/A (R_wp ~ 10-12%)
Phasing Method SAD (via Bromine anomalous signal)Direct Methods / Molecular ReplacementReal-space simulated annealing
Ester Disorder Handling Excellent (at 100 K)Good (inherently cryo-cooled)Poor (Averaged electron density)
Data Collection Time 2 – 12 Hours2 – 5 Minutes1 – 4 Hours
Mechanistic Insights: The Role of Bromine and Temperature
  • Anomalous Dispersion (SC-XRD): The presence of the bromine atom at the C4 position is a massive crystallographic advantage. Bromine exhibits a strong anomalous scattering signal (

    
    ) when exposed to Cu Kα radiation (
    
    
    
    Å). This allows for the unambiguous determination of the absolute structure (yielding a Flack parameter near 0) via Single-Wavelength Anomalous Dispersion (SAD) phasing, bypassing the need for heavy-atom derivatization.
  • Dynamical Scattering (MicroED): While MicroED excels with vanishingly small crystals, its R₁ factors are inherently higher than SC-XRD[2]. This is caused by dynamical scattering—multiple scattering events of electrons within the crystal lattice—which makes intensity integration less linear than the kinematical scattering observed with X-rays.

  • Thermal Motion: The ethyl ester group at C3 has high rotational degrees of freedom. Data collection at room temperature often results in smeared electron density maps for the terminal methyl group. Cryo-cooling to 100 K is mandatory to trap the ester in its lowest-energy conformer.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols detail the exact methodologies required to extract structural data for ethyl 4-bromo-1,2-oxazole-3-carboxylate using the two highest-resolution methods.

Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)

Use this protocol when solvent evaporation yields crystals >10 µm.

  • Crystallization: Dissolve 50 mg of ethyl 4-bromo-1,2-oxazole-3-carboxylate in 1.5 mL of a 1:1 (v/v) hexane/ethyl acetate mixture. Puncture the vial cap with a narrow gauge needle and allow for slow solvent evaporation at 4 °C over 72–96 hours.

  • Crystal Mounting: Transfer the mother liquor to a glass slide. Under a polarized light microscope, identify a single, non-birefringent crystal (ideal dimensions: 0.1 × 0.1 × 0.05 mm). Mount the crystal onto a 100 µm MiTeGen polyimide loop using Paratone-N oil to prevent dehydration and oxidation.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen gas stream (e.g., Oxford Cryosystems). Causality: The rapid freezing vitrifies the Paratone oil, holding the crystal rigid while simultaneously freezing the thermal rotation of the ethyl ester group.

  • Data Acquisition: Expose the crystal to a microfocus Cu Kα X-ray source. Collect a full sphere of data using

    
     and 
    
    
    
    scans with a step size of 0.5° and an exposure time of 10 seconds per frame.
  • Structure Solution: Integrate the data using standard software (e.g., APEX3). Solve the phase problem using intrinsic phasing (SHELXT) and refine the atomic coordinates anisotropically using SHELXL[2].

Protocol B: Microcrystal Electron Diffraction (MicroED)

Use this protocol when the compound precipitates as an amorphous-looking powder or microcrystalline slurry.

  • Sample Preparation: Suspend 2 mg of the ethyl 4-bromo-1,2-oxazole-3-carboxylate powder in 100 µL of ultra-pure water or a non-solvating anti-solvent. Sonicate for 30 seconds to break up large aggregates.

  • Grid Deposition: Apply 2 µL of the suspension directly onto a glow-discharged Quantifoil R 2/2 copper TEM grid.

  • Blotting and Plunging: Using a Vitrobot, blot the grid for 3 seconds to remove excess solvent, leaving only a thin film. Plunge-freeze the grid immediately into liquid ethane. Causality: Plunge-freezing preserves the native lattice structure and prevents the formation of crystalline ice, which would produce parasitic diffraction rings.

  • Data Acquisition (Continuous Rotation): Transfer the grid to a 200 kV Cryo-TEM (e.g., Thermo Fisher Glacios) under cryogenic conditions. Locate an isolated nanocrystal (100–500 nm thick) in low-dose imaging mode. Switch the microscope to diffraction mode and insert the selected area aperture.

  • Diffraction Recording: Rotate the stage continuously from -30° to +30° at a constant rate of 0.5°/s while recording the diffraction patterns on a fast CMOS detector (e.g., CetaD)[1][3].

  • Processing: Convert the MRC image stack to SMV format. Process the data using DIALS or XDS, applying electron-specific scattering factors during the final refinement.

Conclusion & Recommendations

For the routine structural validation of ethyl 4-bromo-1,2-oxazole-3-carboxylate , SC-XRD remains the gold standard due to its superior R-factors and the ease of absolute structure determination leveraging the bromine atom. However, if synthetic yields are exceptionally low or the compound stubbornly refuses to form crystals larger than 1 µm, MicroED provides a highly authoritative, rapid alternative that can solve the structure directly from seemingly amorphous powders[1][4]. PXRD should be reserved strictly for bulk phase-purity confirmation rather than ab initio structural elucidation.

References
  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure. Available at:[Link]

  • Nannenga, B. L., & Gonen, T. "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science. Available at:[Link]

  • Martynowycz, M. W., et al. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation

Comparing Brominating Agents for Isoxazoles: NBS vs. Molecular Bromine (Br₂)

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Protocol As a Senior Application Scientist, I frequently consult on the functionalizati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Protocol

As a Senior Application Scientist, I frequently consult on the functionalization of heterocyclic scaffolds. The isoxazole ring is a privileged pharmacophore in medicinal chemistry, and introducing a halogen at the C-4 position is a critical step for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck couplings)[1].

Because the annular nitrogen deactivates the isoxazole ring relative to other heterocycles like furan, electrophilic aromatic substitution (EAS) requires careful reagent selection[2]. The C-4 position remains the most electron-rich and susceptible to electrophilic attack[1]. However, choosing the right brominating agent—typically N-Bromosuccinimide (NBS) or Molecular Bromine (Br₂) —dictates the yield, regioselectivity, and scalability of your synthesis.

This guide objectively compares NBS and Br₂, explaining the mechanistic causality behind experimental choices and providing self-validating protocols for your laboratory.

Mechanistic Overview & Reagent Profiling

Molecular Bromine (Br₂)

Molecular bromine acts as a direct, highly reactive electrophile. The reaction proceeds via an arenium ion mechanism, where the isoxazole ring attacks the polarized Br₂ molecule, followed by rapid deprotonation to regain aromaticity[2]. While effective, Br₂ is a fuming, highly corrosive liquid that poses significant handling challenges[3]. In complex substrates, the harsh nature of Br₂ can lead to unwanted side reactions, such as the electrophilic addition across double bonds or over-bromination of activated side chains[4].

N-Bromosuccinimide (NBS)

NBS is a bench-stable, crystalline solid that serves as a controlled source of electrophilic bromine[5]. The nitrogen atom in NBS is adjacent to two electron-withdrawing carbonyl groups, positively polarizing the bromine atom and making it an excellent electrophile for moderately activated aromatic rings[5]. NBS is highly regioselective for the C-4 position of isoxazoles and seamlessly tolerates sensitive functional groups, avoiding the addition byproducts commonly seen with Br₂[6],[4].

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of both reagents based on empirical data.

ParameterN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Physical State Solid (White/yellow crystalline powder)[5]Liquid (Heavy, volatile, red-brown fuming)[5]
Reactivity Profile Mild, controlled electrophilic release[5]Highly reactive, harsh electrophile[2]
Regioselectivity Excellent (Strictly C-4 position)[1]Moderate (Risk of over-bromination)[6]
Solvent Compatibility DMF, MeCN, Acetic Acid, CH₂Cl₂[3],[5]Acetic Acid, Water, CCl₄[2]
Typical Yields 80% – 95%[6],[3]50% – 75%[6]
Safety & Handling Easy to handle, low toxicity, easily weighed[5]Highly corrosive, toxic fumes, requires strict PPE[3]

Decision Workflow: Selecting the Optimal Reagent

To ensure scientific integrity and efficiency, reagent selection should be driven by the substrate's complexity and the reaction scale.

G Start Isoxazole Substrate Bromination CheckFG Sensitive Functional Groups or Alkenes Present? Start->CheckFG NBS_Path Use NBS (N-Bromosuccinimide) CheckFG->NBS_Path Yes Br2_Path Consider Br2 (Molecular Bromine) CheckFG->Br2_Path No NBS_Adv Mild Electrophilic Action High C-4 Selectivity No Addition Byproducts NBS_Path->NBS_Adv Br2_Adv Harsh Electrophilic Action Risk of Over-bromination Cost-effective for bulk Br2_Path->Br2_Adv Product 4-Bromoisoxazole (Cross-Coupling Precursor) NBS_Adv->Product Br2_Adv->Product

Workflow for selecting the optimal brominating agent for isoxazole substrates.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps: TLC monitoring ensures reaction completion, and specific quenching agents are used to neutralize reactive intermediates safely.

Protocol A: Mild Bromination using NBS (Recommended)

This method is ideal for substrates like 3,5-diphenylisoxazole, providing excellent yields without over-oxidation[1],[3].

Reagents: Isoxazole substrate (1.0 equiv), NBS (1.1 equiv), Glacial Acetic Acid or DMF (solvent).

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the isoxazole substrate (10 mmol) in 20 mL of glacial acetic acid.

  • Reagent Addition: Shield the flask from direct light (NBS can undergo radical pathways under intense light). Slowly add NBS (11 mmol) in small portions over 10 minutes at room temperature. Causality: Portion-wise addition prevents thermal spikes, ensuring the reaction remains strictly under electrophilic control[5].

  • Reaction Monitoring: Stir the mixture at room temperature (or up to 60 °C depending on substrate deactivation). Monitor the reaction via TLC (Hexanes/EtOAc). The C-4 bromination typically completes within 2–4 hours.

  • Quenching & Workup: Pour the reaction mixture into 100 mL of ice-cold water. If a solid precipitates, filter it via vacuum filtration and wash with water. Otherwise, extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize the acetic acid, followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via recrystallization (e.g., from ethanol) or flash chromatography.

Protocol B: Traditional Bromination using Br₂

Reserved for simple, unfunctionalized isoxazoles where bulk reagent cost is the primary driver[2].

Reagents: Isoxazole substrate (1.0 equiv), Br₂ (1.05 equiv), Chloroform or Acetic Acid (solvent), Saturated Sodium Thiosulfate (Na₂S₂O₃) for quenching.

  • Preparation: In a fume hood, dissolve the isoxazole (10 mmol) in 20 mL of solvent in a flask equipped with an addition funnel. Cool the system to 0 °C using an ice bath.

  • Reagent Addition: Load the addition funnel with Br₂ (10.5 mmol) dissolved in 5 mL of the reaction solvent. Add the Br₂ solution dropwise over 30 minutes. Causality: Dropwise addition at 0 °C suppresses unwanted radical formation and limits over-bromination[2].

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 1–2 hours.

  • Quenching (Critical Step): Carefully add 20 mL of saturated aqueous Na₂S₂O₃. Causality: Thiosulfate instantly reduces unreacted molecular bromine to benign bromide ions, preventing post-workup oxidation and ensuring user safety.

  • Workup: Extract the mixture with dichloromethane (3 x 20 mL). Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo.

Conclusion

For modern drug development and complex organic synthesis, NBS is the unequivocally superior brominating agent for isoxazoles. Its solid state allows for precise stoichiometric control, its mild electrophilic nature prevents the degradation of sensitive functional groups, and it reliably targets the C-4 position with high regioselectivity[1],[5]. While Br₂ remains a viable, cost-effective option for simple substrates, the safety hazards and risk of over-bromination make it less suitable for advanced pharmaceutical intermediates[6],[2].

References

  • Benchchem.4-Bromo-3,5-diphenylisoxazole | High-Purity Reagent.
  • NIH / PMC.
  • ResearchGate.R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond.
  • Journal of ISAS.Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry.
  • Manac Inc.
  • YouTube (Educational Chemistry).

Sources

Comparative

Melting Point Determination of Pure Ethyl 4-Bromoisoxazole-3-Carboxylate: A Comparative Methodological Guide

Introduction: The Analytical Challenge Ethyl 4-bromoisoxazole-3-carboxylate (CAS: 893638-55-6) is a highly valued halogenated intermediate utilized extensively in pharmaceutical synthesis, particularly in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Ethyl 4-bromoisoxazole-3-carboxylate (CAS: 893638-55-6) is a highly valued halogenated intermediate utilized extensively in pharmaceutical synthesis, particularly in the development of novel heterocyclic active pharmaceutical ingredients (APIs). Because it serves as a critical substrate for downstream cross-coupling reactions (such as Suzuki-Miyaura couplings), its purity must be rigorously verified.

Pure crystalline substances melt at a precise, highly defined temperature. Conversely, the presence of impurities disrupts the crystalline lattice, leading to a phenomenon known as melting point depression and a broadening of the melting range 1. Ethyl 4-bromoisoxazole-3-carboxylate presents a unique analytical challenge: it is a low-melting solid (melting point ~46 °C). At these near-ambient temperatures, the compound is highly susceptible to thermal lag, environmental moisture absorption, and polymorphic shifts if the thermal analysis is not strictly controlled.

This guide objectively compares three industry-standard methodologies for determining the melting point of this compound, providing causality-driven protocols to ensure your data is thermodynamically accurate and reproducible.

Methodological Decision Framework

Selecting the correct analytical technique depends on the required precision, throughput, and the specific regulatory guidelines governing your laboratory (e.g., USP <741> or Ph. Eur. 2.2.14).

Workflow Start Solid Sample: Ethyl 4-bromoisoxazole-3-carboxylate Q1 Is thermodynamic accuracy required? Start->Q1 DSC Method C: DSC (Heat Flow) Q1->DSC Yes Q2 Is high-throughput QC needed? Q1->Q2 No Auto Method B: Automated (Optical Transmission) Q2->Auto Yes Manual Method A: Manual (Visual Capillary) Q2->Manual No

Decision workflow for selecting the optimal melting point determination method.

Comparative Analysis & Experimental Data

The fundamental difference between capillary methods and calorimetric methods lies in what is actually being measured. Capillary methods measure the empirical clear point (the temperature at which the substance becomes completely transparent), whereas Differential Scanning Calorimetry (DSC) measures the thermodynamic onset of melting (the point of equilibrium between solid and liquid phases) 2.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained for a highly purified (>99.5%) batch of ethyl 4-bromoisoxazole-3-carboxylate across all three platforms.

ParameterMethod A: Manual CapillaryMethod B: Automated OpticalMethod C: DSC
Detection Principle Visual inspection of phase change% Light transmission via optical sensorHeat flow (mW) measurement
Sample Preparation 2-3 mm depth in glass capillary2-3 mm depth in glass capillary3-5 mg in crimped aluminum pan
Heating Rate 1.0 °C/min1.0 °C/min1.0 °C/min
Onset Temperature (

)
~45.2 °C (Subjective sintering)45.4 °C (Algorithmic threshold)45.15 °C (Thermodynamic equilibrium)
Clear Point / Peak (

)
46.8 °C46.5 °C46.42 °C
Precision (RSD) ± 0.5 °C± 0.1 °C± 0.05 °C
Primary Output Visual Melting RangeDigital Transmission CurveEndothermic Thermogram

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means internal controls are built into the workflow to immediately flag instrumental drift or operator error.

Method A: Manual Capillary Apparatus

Best for: Routine laboratory checks and educational environments.

Causality Note: Why must the sample be pulverized into a fine powder? Large crystals create air pockets within the capillary. Air is a poor thermal conductor, which leads to uneven heat distribution, localized hot spots, and an artificially broadened melting range 3.

  • Validation Step: Calibrate the heating block by running a known standard with a similar melting point (e.g., Benzophenone, MP 47-49 °C). If the standard deviates by >0.5 °C, abort the run and recalibrate the instrument.

  • Preparation: Thoroughly triturate the ethyl 4-bromoisoxazole-3-carboxylate sample in an agate mortar.

  • Packing: Press the open end of a glass capillary into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 5-6 times to tightly pack the sample to a depth of exactly 2-3 mm.

  • Thermal Ramping: Insert the capillary into the apparatus. Rapidly heat the block to 35 °C (approx. 10 °C below the expected melting point).

  • Measurement: Reduce the heating rate to exactly 1.0 °C/min. Why 1 °C/min? Faster rates cause "thermometer lag," where the heating stand reaches a higher temperature than the sample can absorb, artificially inflating the clear point 4.

  • Observation: Record the temperature at the first sign of liquid (meniscus point) and when no solid remains (clear point).

Method B: Automated Optical Transmission

Best for: High-throughput Quality Control (QC) and GMP compliance.

Automated systems remove the subjectivity of the human eye. Powdered crystalline materials are opaque, but become transparent as they transition to a liquid state. The instrument detects this phase change by recording the percentage of light intensity shining through the substance 1.

  • Validation Step: Run an empty capillary to establish a 100% transmission baseline.

  • Preparation: Pack the capillary with 2-3 mm of pulverized sample as described in Method A.

  • Programming: Set the instrument start temperature to 35 °C, the heating rate to 1.0 °C/min, and the end temperature to 55 °C.

  • Execution: The optical sensor will continuously monitor light scattering. The algorithm will automatically plot a transmission curve and identify the exact

    
     when transmission plateaus at its maximum.
    
Method C: Differential Scanning Calorimetry (DSC)

Best for: Absolute thermodynamic accuracy, purity determination, and polymorph screening.

DSC does not rely on visual changes; it measures the enthalpy of fusion (


). As the sample melts, it absorbs energy (an endothermic process). The DSC measures the difference in heat flow required to keep the sample and an empty reference pan at the exact same temperature 5.
  • Validation Step: Verify cell constant and temperature calibration using an Indium standard (

    
     = 156.6 °C) prior to analyzing the isoxazole derivative.
    
  • Preparation: Accurately weigh 3.0 to 5.0 mg of the sample into a standard aluminum DSC pan.

  • Crimping: Seal the pan with an aluminum lid using a sample press. Causality: Crimping ensures the sample maintains flat, uniform contact with the bottom of the pan, optimizing thermal conductivity to the thermocouple.

  • Purge Gas: Place the sample and an empty reference pan into the DSC cell. Establish a dry Nitrogen purge at 50 mL/min to prevent oxidative degradation and moisture condensation at low temperatures.

  • Thermal Ramping: Equilibrate at 20 °C for 5 minutes. Ramp at 1.0 °C/min to 60 °C.

  • Analysis: Use the integration software to calculate the extrapolated onset temperature (the true thermodynamic melting point) and the peak temperature of the endotherm.

Signal Transduction: Optical vs. Calorimetric

To fully grasp why DSC yields a slightly lower, more accurate thermodynamic value than optical methods, we must look at the signal transduction pathways.

SignalPathway Heat Controlled Heating (1 °C/min) Phase Phase Transition (Solid to Liquid) Heat->Phase OptSens Optical Sensor (% Transmission) Phase->OptSens Light Scattering DSCSens Thermocouple (Heat Flow mW) Phase->DSCSens Energy Absorption OptOut Clear Point (°C) Empirical OptSens->OptOut DSCOut Onset Temp (°C) Thermodynamic DSCSens->DSCOut

Signal transduction pathways comparing optical and calorimetric melting point detection.

Optical sensors rely on the macroscopic physical collapse of the crystal lattice to allow light to pass through. By the time the sample is fully transparent (the clear point), the internal temperature has slightly exceeded the equilibrium melting point. DSC, however, detects the very first micro-joules of energy absorbed as the lattice begins to break down, capturing the true onset of the phase transition.

Conclusion & Recommendations

For routine synthesis checks of ethyl 4-bromoisoxazole-3-carboxylate, Method B (Automated Optical) provides the best balance of throughput, objectivity, and cost-efficiency. However, if the compound is being characterized for a regulatory submission (e.g., IND/NDA), or if you are investigating batch-to-batch purity discrepancies, Method C (DSC) is strictly required to obtain the thermodynamic onset temperature and detect trace impurities via melting point depression.

References

  • Edisco.Melting Point Determination Principles and The Capillary Method.
  • Mettler Toledo.Melting Point Determination: Pharmacopeia vs. Thermodynamic.
  • Westlab.Measuring the Melting Point: Capillary Method.
  • Stanford Research Systems (ThinkSRS).Pharmacopeia vs. Thermodynamic Melting Point Determinations & Heating Rates.
  • Chemistry LibreTexts.Differential Scanning Calorimetry (DSC) - Physical Methods in Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Ethyl 4-bromo-1,2-oxazole-3-carboxylate

[1][2] Executive Summary & Immediate Classification Ethyl 4-bromo-1,2-oxazole-3-carboxylate (also known as Ethyl 4-bromoisoxazole-3-carboxylate) is a functionalized heterocyclic building block.[1] For disposal purposes,...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Immediate Classification

Ethyl 4-bromo-1,2-oxazole-3-carboxylate (also known as Ethyl 4-bromoisoxazole-3-carboxylate) is a functionalized heterocyclic building block.[1] For disposal purposes, it is classified as a Halogenated Organic Compound .[1]

Critical Directive: Do NOT dispose of this compound down the drain or in general trash. Primary Disposal Path: High-temperature incineration with acid gas scrubbing.[1] Segregation: Keep separate from non-halogenated solvents and strong oxidizers.[1][2]

Technical Profile & Hazard Identification

To ensure safe handling, you must understand the chemical nature of the substrate before disposal.[1] The 1,2-oxazole (isoxazole) ring contains a weak N-O bond, which can be labile under specific conditions (e.g., strong bases or reducing agents), though this specific ester derivative is generally stable under ambient storage.[1]

PropertyData
Systematic Name Ethyl 4-bromo-1,2-oxazole-3-carboxylate
Molecular Formula C₆H₆BrNO₃
Molecular Weight ~220.02 g/mol
Physical State Solid (typically off-white to yellow crystalline)
Primary Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1] Irritant)
Waste Class Halogenated Organic (Due to Bromine content)
Why "Halogenated" Matters

The presence of the Bromine atom (Br) dictates the disposal route. Incinerating brominated compounds without proper scrubbing releases Hydrogen Bromide (HBr) and potentially brominated dioxins.[1] Therefore, this waste must be directed to facilities equipped for halogenated waste destruction.[1]

Pre-Disposal Assessment & Segregation[1][2]

Before moving to the disposal bins, assess the state of the material.[1] Use the following logic to determine the correct waste stream.

Compatibility Warning
  • Avoid Strong Bases: Isoxazoles can undergo ring cleavage in the presence of strong bases (e.g., NaOH, KOH), potentially generating unexpected nitrile or enolate byproducts.[1]

  • Avoid Reducing Agents: The N-O bond is susceptible to cleavage by reducing agents (e.g., Raney Nickel, H₂/Pd).[1]

Segregation Protocol
  • Solid Waste: Pure compound or contaminated solids (gloves, paper) go into Solid Hazardous Waste .[1]

  • Liquid Waste: Solutions containing the compound must go into Halogenated Solvent Waste , even if the solvent itself is non-halogenated (e.g., the compound dissolved in Ethyl Acetate renders the whole mixture "Halogenated" for disposal cost/safety purposes).[1]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Reagent

Use this when disposing of expired shelf stock or excess solid reagent.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1]

  • Transfer: Transfer the solid carefully to the waste container. Avoid generating dust.[3][4][5]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Ethyl 4-bromo-1,2-oxazole-3-carboxylate"[1][6]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Tag: "Solid Halogenated Organic Waste."[1]

  • Storage: Close lid tightly. Store in the Satellite Accumulation Area (SAA) until pickup.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this when the compound is dissolved in a solvent (e.g., DCM, THF, Ethyl Acetate).[1]

  • PH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids or bases, neutralize carefully before bottling to prevent pressure buildup.

  • Container Selection: Use a chemically resistant carboy (typically HDPE or safety-coated glass).[1]

  • Segregation: Pour into the Halogenated Waste carboy.

    • Note: If you mix this brominated compound with non-halogenated solvents (like Acetone), the entire container becomes Halogenated Waste, which is significantly more expensive to incinerate.

  • Labeling:

    • Constituents: List the solvent (e.g., "Dichloromethane 95%") and the solute ("Ethyl 4-bromo-1,2-oxazole-3-carboxylate 5%").

    • Tag: "Halogenated Solvent Waste."[1][7][8]

Visual Decision Logic (Workflow)

The following diagram outlines the decision process for researchers at the bench.

DisposalWorkflow Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid Spill Spill / Debris StateCheck->Spill HalogenCheck Does solvent contain Halogens? Liquid->HalogenCheck SolventType Solvent is Non-Halogenated (e.g., EtOAc, MeOH) HalogenCheck->SolventType No LiqBin DISPOSAL BIN: Halogenated Liquid Waste HalogenCheck->LiqBin Yes (e.g. DCM) Contamination Compound adds Bromine. Entire mix is now Halogenated. SolventType->Contamination Contamination->LiqBin SolidBin DISPOSAL BIN: Solid Hazardous Waste (Label: Halogenated Organic) Solid->SolidBin Cleanup Absorb with Vermiculite/Pads Spill->Cleanup DebrisBin DISPOSAL BIN: Solid Hazardous Waste (Contaminated Debris) Cleanup->DebrisBin

Figure 1: Decision tree for the disposal of Ethyl 4-bromo-1,2-oxazole-3-carboxylate, emphasizing the classification of all solutions as Halogenated Waste.

Emergency Procedures (Spills)

In the event of a benchtop spill, follow this protocol immediately.

  • Evacuate & Ventilate: If the spill is large (>50g) or dust is airborne, evacuate the immediate area.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then sweep carefully into a dustpan.[1]

    • Liquids: Cover with an inert absorbent (Vermiculite, sand, or commercial spill pads).[1] Do not use sawdust (combustible).[1]

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal it, and place that bag into the Solid Hazardous Waste container. Label as "Spill Debris: Contains Brominated Organics."[1]

Regulatory Compliance (US/RCRA Context)

While specific waste codes depend on the concentration and mixture, the following generally apply under US EPA RCRA guidelines:

  • Characteristic Waste: If the waste exhibits toxicity (D-listed), it must be managed accordingly.[1]

  • Halogenated Solvents (F-List): If dissolved in spent halogenated solvents (Methylene Chloride, etc.), it falls under F001/F002 .[1]

  • P/U Lists: While this specific isoxazole is not typically explicitly P or U listed by CAS, it is regulated as a hazardous organic chemical.[1]

Self-Validating Step: Always consult your institution's specific "Chemical Waste Management Guide" as local municipality rules may be stricter than federal guidelines.

References

  • PubChem. (n.d.).[1][6] Ethyl 4-bromo-1,2-oxazole-3-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • US EPA. (2023). Hazardous Waste Generators: Managing Your Waste.[1] United States Environmental Protection Agency.[1] Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 4-bromo-1,2-oxazole-3-carboxylate

Executive Technical Summary Ethyl 4-bromo-1,2-oxazole-3-carboxylate is a halogenated heterocyclic ester used primarily as a scaffold in medicinal chemistry for synthesizing bioactive isoxazole derivatives.[1] While often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Ethyl 4-bromo-1,2-oxazole-3-carboxylate is a halogenated heterocyclic ester used primarily as a scaffold in medicinal chemistry for synthesizing bioactive isoxazole derivatives.[1]

While often categorized under generic "Irritant" protocols, its specific structural features—an electrophilic bromine at the C4 position and a hydrolyzable ester at C3—dictate a more rigorous handling strategy than standard organic intermediates. The bromine substituent increases lipophilicity, potentially facilitating dermal absorption, while the isoxazole core possesses latent reactivity that warrants strict moisture control (storage at 2-8°C).[1]

Immediate Action Required:

  • Storage: Refrigerate (2-8°C) under inert atmosphere (Argon/Nitrogen).

  • Primary Hazard: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1]

  • Critical Control: Do not handle outside a certified fume hood.

Hazard Identification & Mechanistic Risk Analysis

As a scientist, understanding why a chemical is hazardous allows for better risk prediction than memorizing H-codes.[1]

Structural FeatureAssociated RiskMechanism of Action
C4-Bromine Skin/Mucous Membrane IrritationHalogenated heterocycles can act as alkylating agents or sensitizers.[1] The lipophilic nature aids penetration of the stratum corneum.
Isoxazole Ring Potential SensitizationNitrogen-oxygen heterocycles have a structural alert for potential sensitization, though data on this specific analog is limited.[1] Treat as a potential sensitizer.
Ethyl Ester Hydrolysis / Pressure BuildupIn the presence of moisture/acids, esters hydrolyze to release ethanol and the parent acid. In sealed vials, this can cause pressure buildup.[1]

GHS Classification (Baseline):

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][4]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient depending on the carrier solvent.[1]

A. Hand Protection Strategy

The choice of glove depends less on the solute (the isoxazole) and more on the solvent used for reaction or transfer.

Operational ContextRecommended Glove SystemRationale
Handling Pure Substance (Weighing solid/oil)Nitrile (Double Layer) (Outer: 5 mil, Inner: 4 mil)Nitrile provides excellent barrier protection against the neat ester.[1] Double gloving allows removal of the outer layer immediately upon contamination.
Solution in DCM/Chloroform (Common reaction solvents)Silver Shield® (Laminate) or PVA Under outer Nitrile gloveHalogenated solvents permeate nitrile in <2 minutes.[1] The isoxazole will be carried through the glove by the solvent.
Solution in Ethyl Acetate/Methanol High-Grade Nitrile (Minimum 0.11 mm thickness)Good splash protection.[1] Change immediately upon contact (Breakthrough <15 mins for EtOAc).
B. Respiratory & Eye Protection[1][2][3][4][6][7]
  • Eyes: Chemical Splash Goggles are mandatory. Safety glasses with side shields are insufficient for liquid handling of halogenated esters due to the risk of lachrymatory effects.

  • Respiratory: All operations must occur in a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of 80–100 fpm. If working with powder outside a hood (strongly discouraged), a P100/OV (Organic Vapor) respirator is required.[1]

Operational Workflow: Step-by-Step Protocol

This protocol ensures containment from storage to disposal.[1][2][4][6]

Phase 1: Preparation
  • Equilibrate: Remove the vial from 2-8°C storage and allow it to warm to room temperature inside a desiccator before opening. This prevents condensation which hydrolyzes the ester.

  • Inspect: Check the physical state.[7][8] This compound may present as a low-melting solid or viscous oil.[1]

  • Donning: Put on inner nitrile gloves -> Tyvek sleeves/Lab coat -> Outer gloves -> Goggles.[1]

Phase 2: Handling & Synthesis
  • Weighing:

    • If Solid: Use a disposable anti-static spatula.[1] Weigh inside the hood using a draft shield.

    • If Liquid/Oil: Use a positive-displacement pipette to prevent dripping (high viscosity/surface tension issues).[1]

  • Reaction Setup: Add the solvent to the reagent, not vice-versa, to minimize splashing.

  • Quenching: If used in a reaction, quench carefully. Halogenated isoxazoles can degrade exothermically under strong basic conditions.[1]

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Clean balance and hood surface with a detergent solution, followed by water. Do not use acetone initially as it may spread the organic contaminant if not fully solubilized.

  • Doffing Sequence: Remove outer gloves (turn inside out) -> Remove goggles -> Remove lab coat -> Remove inner gloves -> Wash hands with soap and water for 60 seconds.[1]

Visualized Safety Workflow

The following diagram illustrates the critical decision points and flow of handling this material.

G Start Start: Retrieve Reagent (Stored at 2-8°C) CheckState Check Physical State (Solid vs. Viscous Liquid) Start->CheckState SolventCheck Select Carrier Solvent CheckState->SolventCheck PPE_Std PPE: Double Nitrile Gloves SolventCheck->PPE_Std Neat / Alcohols / Water PPE_High PPE: Silver Shield/Laminate (Under Nitrile) SolventCheck->PPE_High DCM / Chloroform / THF Handling Perform Weighing/Transfer (In Fume Hood only) PPE_Std->Handling PPE_High->Handling Waste Disposal: Halogenated Organic Waste Handling->Waste Excess/Cleanup

Caption: Decision logic for PPE selection based on solvent compatibility and workflow for handling Ethyl 4-bromo-1,2-oxazole-3-carboxylate.

Waste Disposal & Environmental Compliance

Crucial Rule: Do not mix with general organic waste if your facility separates halogenated streams.

  • Classification: Halogenated Organic Waste . The bromine atom necessitates high-temperature incineration to prevent the formation of dioxins/furans during disposal.[1]

  • Segregation: Collect in a dedicated carboy labeled "Halogenated Organics."

  • Rinsing: Triple rinse empty vials with a compatible solvent (e.g., Ethanol).[1] Add rinsate to the halogenated waste container. Deface the label on the empty vial before discarding it in glass trash.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes .[3][6][9] Hold eyelids open. The "bromo" substituent can cause severe, lasting irritation.[1] Seek ophthalmological evaluation.

  • Skin Contact: Wash with soap and water.[2][3][4][6][9] Do not use ethanol to wash skin; it enhances absorption of the chemical.

  • Spill (Liquid): Cover with vermiculite or sand.[1] Do not use combustible materials (sawdust).[1] Scoop into a sealed container.

  • Spill (Solid): Dampen with water (to prevent dust) and sweep up.[1]

References

  • PubChem. (n.d.).[1] Ethyl 4-bromo-1,2-oxazole-3-carboxylate (Compound). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Halogenated Compounds. United States Department of Labor. Retrieved October 26, 2023, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-1,2-oxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-1,2-oxazole-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.